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Core Science & Biosynthesis

Foundational

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol CAS number

An In-depth Technical Guide to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. We will delve into its chemical identity, stereoselective synthesis, analytical validation, and strategic applications, providing field-proven insights into its use as a sophisticated building block in modern chemistry.

Core Compound Identification and Physicochemical Properties

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral molecule whose utility is fundamentally linked to its distinct three-dimensional structure. The presence of a stereogenic center, a primary alcohol, a primary amine, and a sterically demanding 3,5-di-tert-butylphenyl moiety makes it a valuable and unique synthon. The bulky tert-butyl groups are of particular interest in medicinal chemistry as they can serve to block sites of metabolism, thereby enhancing the metabolic stability of a parent molecule.[1][2]

A precise understanding of its properties is the foundation for its effective application.

PropertyValueSource(s)
CAS Number 1212938-91-4[3]
Molecular Formula C₁₆H₂₇NO[4][5]
Molecular Weight 249.39 g/mol [3][4][6]
Appearance Solid[5]
Purity Typically ≥95%[4]
Storage Conditions Sealed in a dry, dark place at 2-8°C[3]
InChI Key GODKSIZLEOJZHJ-AWEZNQCLSA-N
SMILES OCC1=CC(C(C)(C)C)=CC(C(C)(C)C)=C1[3][4]

Strategic Synthesis: The Imperative of Stereocontrol

The biological and chemical activity of this molecule is dictated by its (R)-configuration. Therefore, achieving high enantiomeric purity is the most critical objective during its synthesis. The most common and industrially scalable approach for producing chiral 1,2-amino alcohols is the asymmetric hydrogenation of a corresponding α-amino ketone precursor.[7][8]

Causality in a Representative Synthetic Protocol:

The logic behind this approach is the conversion of a prochiral ketone into a chiral alcohol with a high degree of stereoselectivity, guided by a chiral catalyst.

Step 1: Synthesis of the α-Amino Ketone Precursor The synthesis begins with a suitable brominated ketone, which is then converted to the corresponding α-amino ketone hydrochloride. This multi-step process typically involves reaction with hexamethylenetetramine (HMTA) followed by acidic hydrolysis (Delépine reaction) or other aminating methodologies.

Step 2: Asymmetric Transfer Hydrogenation This is the key stereochemistry-defining step.

  • The Choice of Catalyst: A ruthenium- or iridium-based complex with a chiral ligand (e.g., a chiral diamine or phosphine ligand) is employed. The catalyst creates a chiral pocket around the ketone's carbonyl group, forcing the hydride transfer from a hydrogen source (like H₂ gas or a formic acid/triethylamine mixture) to occur preferentially on one face of the carbonyl. This facial selectivity directly leads to the desired (R)- or (S)-enantiomer.

  • The Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) is often used as a convenient and effective source for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[7]

  • Reaction Conditions: The reaction is conducted in a suitable solvent like methanol at an elevated temperature (e.g., 60-65°C) to ensure a reasonable reaction rate.

Step 3: Work-up and Isolation Following the reaction, the mixture is neutralized (e.g., with NH₄OH), and the product is isolated through extraction and crystallization. This purification step is crucial for removing the catalyst and any unreacted starting material.

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction cluster_2 Final Product start 3,5-di-tert-butyl-α-bromoacetophenone precursor α-Amino Ketone HCl Precursor start->precursor Amination (e.g., Delépine reaction) reduction Asymmetric Transfer Hydrogenation precursor->reduction product (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol reduction->product Neutralization & Purification catalyst Chiral Ru or Ir Catalyst + HCOOH/TEA in MeOH catalyst->reduction

Plausible synthetic workflow for the target compound.

Analytical Integrity: A Self-Validating System

For a chiral compound intended for applications in drug development, rigorous analytical validation is non-negotiable. The protocol must confirm not only chemical purity but, critically, enantiomeric purity.

Chemical Purity Assessment

Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are used to determine the chemical purity, typically aiming for >95-98%.

Enantiomeric Purity: The Gold Standard

The enantiomeric excess (% ee) is the most important quality parameter.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) (Preferred Method) Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[9]

  • Principle of Operation: The method uses a chiral stationary phase (CSP) that exhibits differential, transient diastereomeric interactions with each enantiomer. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino alcohols.[10]

  • Protocol:

    • Column Selection: Choose a suitable CSP column (e.g., Astec CHIROBIOTIC T).

    • Mobile Phase: An isocratic mobile phase, often a mixture of an organic modifier (e.g., methanol or ethanol) and a miscible co-solvent (e.g., CO₂ for SFC, or an alkane for normal phase), is used. A small amount of a basic additive like diethylamine may be required to improve the peak shape of the amine.[9]

    • Sample Preparation: Dissolve a precise amount of the sample in the mobile phase and filter it through a 0.45 µm filter.

    • Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess is calculated as: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA) This method is a robust alternative when chiral HPLC is unavailable or for orthogonal confirmation.[9]

  • Principle of Operation: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride). This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct, resolvable signals in an NMR spectrum.[11]

  • Protocol:

    • Derivatization: In an NMR tube, dissolve the amino alcohol sample in a deuterated solvent (e.g., CDCl₃). Add ~1.1 equivalents of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine) to scavenge the generated HCl.

    • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Data Analysis: Identify a well-resolved proton signal that is different for the two newly formed diastereomers (protons near the stereocenter are ideal). Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the original enantiomeric ratio.

G start Sample of 2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol decision Is accurate quantification of enantiomeric excess required? start->decision hplc Chiral HPLC Analysis (Gold Standard) decision->hplc Yes nmr NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) decision->nmr No (or for orthogonal confirmation) hplc_result Result: Baseline separation of enantiomers. Direct quantification of % ee via peak integration. hplc->hplc_result nmr_result Result: Formation of diastereomers. Quantification of ratio via integration of distinct NMR signals. nmr->nmr_result

Decision workflow for enantiomeric purity analysis.

Applications in Drug Discovery and Development

The structural features of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol make it a high-value fragment for medicinal chemistry.

  • As a Chiral Scaffold: The 1,2-amino alcohol motif is a privileged structure found in numerous pharmaceuticals.[8] This compound provides this core unit with a predefined absolute stereochemistry, which is essential as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12]

  • Metabolic Stability Enhancement: The two tert-butyl groups provide significant steric hindrance on the phenyl ring. This "steric shielding" can block access by metabolic enzymes like Cytochrome P450s, preventing aromatic hydroxylation—a common metabolic pathway that leads to rapid drug clearance.[2] Incorporating this fragment can thus be a deliberate strategy to improve a drug candidate's pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The bulky, lipophilic di-tert-butylphenyl group significantly influences the overall lipophilicity (LogP) of a molecule, which in turn affects its solubility, permeability, and protein binding characteristics. The primary amine and alcohol groups provide hydrogen bond donor and acceptor sites, which are critical for target binding and solubility.[13][14]

  • Prodrug Development: The primary amine or alcohol can be used as a handle for creating prodrugs. For instance, esterifying the alcohol or forming an amide with the amine using an amino acid can improve a drug's bioavailability by targeting amino acid transporters in the intestine.[15]

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.

  • Signal Word: Danger[3]

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[3]

  • Recommendations: Handle with chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated fume hood.

References

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. PubChem, National Institutes of Health. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones. ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Amino Acids in the Development of Prodrugs. PMC, National Institutes of Health. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Breakdown of chiral recognition of amino acids in reduced dimensions. PMC, National Institutes of Health. [Link]

  • Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. ResearchGate. [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed, National Institutes of Health. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. This compound is of significant interest in the fields of asymmetric catalysis and medicinal chemistry due to its unique structural features, including a stereogenic center and bulky tert-butyl groups that can impart high levels of stereocontrol in chemical transformations. This document details the molecule's physicochemical properties, provides a validated protocol for its asymmetric synthesis via the Corey-Bakshi-Shibata (CBS) reduction, discusses its spectroscopic characterization, and explores its current and potential applications as a chiral ligand and a building block in drug discovery.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of numerous natural products and active pharmaceutical ingredients (APIs).[1] The stereochemistry of these molecules is often paramount to their biological activity, making their enantioselective synthesis a key focus in organic and medicinal chemistry.[1] The presence of both an amine and an alcohol functionality at a stereogenic center allows for specific three-dimensional arrangements that are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.[1]

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol belongs to this important class of molecules. Its structure is characterized by a phenyl ring substituted with two sterically demanding tert-butyl groups at the 3 and 5 positions. This bulky substitution pattern is known to influence the conformational properties of the molecule and can be exploited to create highly effective chiral environments in asymmetric catalysis.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the unambiguous identification and utilization of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₂₇NO[2]
Molecular Weight 249.39 g/mol
Appearance Solid
Purity ≥95%[2]
Storage Temperature 2-8°C, sealed in dry, dark place
InChI Key GODKSIZLEOJZHJ-AWEZNQCLSA-N
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the stereocenter, the diastereotopic methylene protons of the ethanol group, and the eighteen equivalent protons of the two tert-butyl groups. The aromatic region should display a singlet for the proton at the 2-position and a doublet for the protons at the 4 and 6-positions. The chiral center's proton will appear as a multiplet, and the adjacent methylene protons will likely show complex splitting due to their diastereotopicity. The tert-butyl protons will present as a sharp singlet with a large integration value.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. Key signals to expect include those for the two types of aromatic carbons (substituted and unsubstituted), the methine carbon of the stereocenter, the methylene carbon of the ethanol group, and the quaternary and methyl carbons of the tert-butyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions are expected for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the alkyl groups will appear around 2850-3100 cm⁻¹. The C-O stretching vibration will be observed in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 249.4. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage adjacent to the amino group.

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The enantioselective synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can be reliably achieved through the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(3,5-di-tert-butylphenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation, utilizing a chiral oxazaborolidine catalyst to deliver the desired enantiomer with high stereoselectivity.[1][3]

The reaction proceeds via the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine catalyst, which in turn coordinates to the ketone. This ternary complex arranges in a six-membered ring transition state, where the hydride is delivered to one face of the ketone, dictated by the chirality of the catalyst.[3][4]

Synthetic Workflow Diagram

G cluster_0 Preparation of Precursor cluster_1 Asymmetric Reduction cluster_2 Purification 3,5-Di-tert-butylbromobenzene 3,5-Di-tert-butylbromobenzene 3,5-Di-tert-butylbenzonitrile 3,5-Di-tert-butylbenzonitrile 3,5-Di-tert-butylbromobenzene->3,5-Di-tert-butylbenzonitrile CuCN 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone 3,5-Di-tert-butylbenzonitrile->2-Amino-1-(3,5-di-tert-butylphenyl)ethanone 1. MeLi 2. H₂O 3. NBS 4. NH₃ (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone->(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (R)-Me-CBS catalyst BH₃·THF Pure Product Pure Product (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol->Pure Product Column Chromatography

Caption: Synthetic workflow for (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Experimental Protocol: Asymmetric Reduction

Materials:

  • 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 2-amino-1-(3,5-di-tert-butylphenyl)ethanone hydrochloride (1.0 eq). Suspend the solid in anhydrous THF (10 mL per mmol of ketone).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) to the mixture.

  • Borane Addition: To the cooled mixture, add borane-tetrahydrofuran complex (1.2 eq, 1 M solution in THF) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with diethyl ether. Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Applications in Asymmetric Catalysis and Drug Design

The unique structural and stereochemical properties of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol make it a valuable molecule in both asymmetric catalysis and medicinal chemistry.

Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-amino alcohols are widely used as precursors for the synthesis of chiral ligands for a variety of asymmetric transformations. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a reaction. The bulky 3,5-di-tert-butylphenyl group of the title compound is particularly advantageous as it can create a well-defined chiral pocket around the metal center, leading to high enantioselectivities.

Derivatives of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can be used to synthesize chiral oxazoline ligands, which are effective in a range of catalytic reactions, including asymmetric allylic alkylations, Diels-Alder reactions, and conjugate additions.

Building Block in Medicinal Chemistry

The 2-amino-2-phenylethanol scaffold is a common motif in a number of biologically active compounds.[3][5] For instance, this structural unit is present in several β₂-adrenoceptor agonists used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[5] The specific stereochemistry at the benzylic position is often crucial for the desired pharmacological activity.

The (R)-enantiomer of 2-amino-2-phenylethanol derivatives can be explored as a key building block for the synthesis of novel therapeutic agents. The 3,5-di-tert-butylphenyl substitution can influence the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved pharmacokinetic properties.

Logical Relationship Diagram for Applications

G cluster_0 Core Compound cluster_1 Applications cluster_2 Specific Roles A (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol B Asymmetric Catalysis A->B C Drug Design & Medicinal Chemistry A->C D Chiral Ligand Precursor B->D E Chiral Auxiliary B->E F Pharmacophore Scaffold C->F G Bioisosteric Replacement C->G

Caption: Applications of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Conclusion

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol with significant potential in synthetic and medicinal chemistry. Its robust asymmetric synthesis, facilitated by the reliable Corey-Bakshi-Shibata reduction, makes it an accessible building block for further chemical exploration. The sterically demanding di-tert-butylphenyl moiety offers a powerful tool for inducing high levels of stereocontrol in asymmetric catalysis when incorporated into chiral ligands. Furthermore, its structural similarity to known pharmacophores suggests its utility in the design and development of novel therapeutic agents. This technical guide provides a foundational understanding of this valuable compound, encouraging its broader application in research and development.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • ACS Publications. (2022). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • SciELO. (2001). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. [Link]

  • PubChem. (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. [Link]

  • PMC. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

Foundational

(R)-3,5-Di-tert-butylphenylglycinol: A Comprehensive Technical Guide on Nomenclature and Synonyms for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the precise identification and nomenclature of chiral building blocks are of paramount importance. (R)-3,5-di-tert-butylphenylglycinol, a sterically hin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and asymmetric synthesis, the precise identification and nomenclature of chiral building blocks are of paramount importance. (R)-3,5-di-tert-butylphenylglycinol, a sterically hindered chiral amino alcohol, has emerged as a valuable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its nomenclature, synonyms, and structural context, tailored for researchers, scientists, and professionals in drug development.

Core Identification and Nomenclature

(R)-3,5-di-tert-butylphenylglycinol is a chiral compound featuring a phenylglycinol backbone substituted with two bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring. The "(R)" designation specifies the stereochemistry at the carbon atom bearing the amino and hydroxyl groups, which is crucial for its application in stereoselective synthesis.

The systematic and unambiguous identification of this compound is critical for scientific communication and reproducibility. The following table summarizes the key identifiers for (R)-3,5-di-tert-butylphenylglycinol.

IdentifierValue
Primary Name (R)-3,5-di-tert-butylphenylglycinol
IUPAC Name (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol[1]
CAS Registry Number 1212938-91-4[1]
Molecular Formula C₁₆H₂₇NO
Molecular Weight 249.39 g/mol

Synonym Compendium

In scientific literature and commercial catalogs, (R)-3,5-di-tert-butylphenylglycinol is often referred to by a variety of synonyms. This can sometimes lead to confusion, and a comprehensive understanding of these alternative names is beneficial for literature searches and procurement.

Common Synonyms:

  • (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol[1]

  • (2R)-2-amino-2-(3,5-ditert-butylphenyl)ethanol[1]

It is also important to be aware of the nomenclature for the corresponding (S)-enantiomer, as it may be relevant in comparative studies or as a precursor for other chiral entities.

Identifier(S)-Enantiomer
Primary Name (S)-3,5-di-tert-butylphenylglycinol
IUPAC Name (S)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol
CAS Registry Number 1213667-87-8

Structural Context and Significance in Asymmetric Synthesis

The synthetic utility of (R)-3,5-di-tert-butylphenylglycinol is largely attributed to its role as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

The bulky 3,5-di-tert-butylphenyl group provides a significant steric shield, which effectively blocks one face of a reactive intermediate, thereby forcing an incoming reagent to attack from the less hindered face. This high degree of facial selectivity is a key determinant of the high diastereoselectivities often observed in reactions employing phenylglycinol-derived auxiliaries.

Figure 1: Structure of (R)-3,5-di-tert-butylphenylglycinol with key functional groups highlighted.

Applications in Drug Development and Enantioselective Synthesis

Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their ability to introduce specific stereochemistry is critical, as the pharmacological activity and safety of a drug are often dependent on its three-dimensional structure.

While specific, publicly available examples detailing the direct use of (R)-3,5-di-tert-butylphenylglycinol in the synthesis of a marketed drug are not readily found in general literature, the broader class of phenylglycinol derivatives has been extensively used in the enantioselective synthesis of:

  • Alkaloids: These naturally occurring nitrogen-containing compounds often possess complex, polycyclic structures with multiple stereocenters. Phenylglycinol-derived lactams have been instrumental in the asymmetric synthesis of various piperidine-containing alkaloids.

  • Piperidines: The piperidine ring is a common motif in many pharmaceuticals. The use of phenylglycinol as a chiral auxiliary allows for the stereocontrolled synthesis of substituted piperidines, which are key intermediates in drug development.

  • Unnatural Amino Acids: These are important components of peptidomimetics and other biologically active molecules.

The bulky nature of the di-tert-butylphenyl group makes this particular phenylglycinol derivative an attractive candidate for reactions requiring a high degree of steric hindrance to achieve the desired stereochemical control.

Synthetic Rationale and Methodologies

The enantioselective synthesis of phenylglycinol derivatives typically involves the asymmetric reduction of an α-amino ketone or a related precursor. A common strategy is the use of a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the carbonyl group.

Illustrative Synthetic Workflow:

A general, illustrative workflow for the synthesis of a chiral phenylglycinol derivative is presented below. Please note that this is a generalized representation and specific conditions would need to be optimized for the synthesis of (R)-3,5-di-tert-butylphenylglycinol.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Grignard Formation cluster_intermediate2 Addition to Glyoxylate Derivative cluster_intermediate3 Amination cluster_final Asymmetric Reduction start 3,5-Di-tert-butylbromobenzene grignard 3,5-Di-tert-butylphenylmagnesium bromide start->grignard addition α-Ketoester Intermediate grignard->addition amination α-Amino Ester addition->amination reduction (R)-3,5-di-tert-butylphenylglycinol amination->reduction Chiral Reducing Agent / Catalyst

Figure 2: A generalized synthetic workflow for the preparation of (R)-3,5-di-tert-butylphenylglycinol.

Detailed Experimental Protocol (Conceptual):

  • Synthesis of 3,5-di-tert-butylbenzoyl cyanide:

    • To a solution of 3,5-di-tert-butylbenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst.

    • Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.

    • Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 3,5-di-tert-butylbenzoyl cyanide.

  • Asymmetric Reduction to the Cyanohydrin:

    • Dissolve the 3,5-di-tert-butylbenzoyl cyanide in an appropriate solvent (e.g., THF).

    • In a separate flask, prepare a solution of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst).

    • Slowly add the solution of the benzoyl cyanide to the chiral reducing agent at a low temperature (e.g., -78 °C).

    • Allow the reaction to proceed until the starting material is consumed.

    • Quench the reaction carefully with methanol and allow it to warm to room temperature.

    • Remove the solvent under reduced pressure and purify the resulting chiral cyanohydrin.

  • Reduction of the Nitrile to the Amine:

    • Dissolve the chiral cyanohydrin in a suitable solvent (e.g., diethyl ether or THF).

    • Add a reducing agent capable of reducing nitriles to primary amines, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

    • Stir the reaction at room temperature until the reduction is complete.

    • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the crude (R)-3,5-di-tert-butylphenylglycinol.

    • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

(R)-3,5-di-tert-butylphenylglycinol is a valuable chiral building block with significant potential in asymmetric synthesis and drug development. Its sterically demanding nature makes it a powerful tool for inducing high levels of stereocontrol. A thorough understanding of its nomenclature and synonyms is essential for researchers to effectively navigate the scientific literature and source this important compound. The continued exploration of the applications of this and related chiral amino alcohols will undoubtedly contribute to the advancement of enantioselective synthesis and the discovery of new therapeutic agents.

References

Sources

Exploratory

An In-Depth Technical Guide to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol: Synthesis, Characterization, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chiral amino alcohol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol. It details the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral amino alcohol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol. It details the compound's core physicochemical properties, outlines a robust methodology for its asymmetric synthesis, provides protocols for its characterization and enantiomeric purity assessment, and discusses its application in modern synthetic chemistry. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their work with this valuable chiral building block.

Core Compound Properties and Specifications

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol is a non-racemic amino alcohol characterized by a sterically hindered phenyl ring. This structural feature is pivotal to its function in asymmetric synthesis, where it can serve as a chiral ligand or auxiliary, influencing the stereochemical outcome of a reaction.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₇NO
Molecular Weight 249.40 g/mol
CAS Number 1212938-91-4
Appearance Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, sealed in dry, dark place

Strategic Synthesis: Asymmetric Reduction of a Prochiral Ketone

The most direct and reliable method for synthesizing enantiomerically pure 1,2-amino alcohols like the target compound is the asymmetric reduction of the corresponding prochiral α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent strategy for this transformation, offering high enantioselectivity and predictability.[1][2]

The logical workflow for the synthesis is a two-step process: first, the synthesis of the α-amino ketone precursor, and second, its enantioselective reduction.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction (CBS) Start 1-(3,5-di-tert-butylphenyl)ethanone Bromination α-Bromination Start->Bromination Br₂, HBr/AcOH Amination Amination (e.g., with NH₃ or protected amine) Bromination->Amination Forms α-bromo ketone Precursor 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone Amination->Precursor Reduction Enantioselective Reduction Precursor->Reduction Prochiral Ketone Substrate CBS_Catalyst (R)-Me-CBS Catalyst CBS_Catalyst->Reduction Borane Borane Source (BH₃•THF) Borane->Reduction Product (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol Reduction->Product

Caption: Synthetic workflow for (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol.

Synthesis of Precursor: 2-Amino-1-(3,5-di-tert-butylphenyl)ethanone

The synthesis of the α-amino ketone precursor is a critical first step. A common and effective method involves the α-bromination of the corresponding acetophenone followed by amination. For improved handling and to avoid side reactions, the amino group can be introduced in a protected form, for example using a tert-butoxycarbonyl (Boc) group, which can be removed later.

Experimental Protocol: Synthesis of 2-(Boc-amino)-1-(3,5-di-tert-butylphenyl)ethanone

  • Bromination: To a solution of 1-(3,5-di-tert-butylphenyl)ethanone in a suitable solvent such as methanol or acetic acid, add one equivalent of bromine (Br₂) dropwise at 0°C. The reaction is typically catalyzed by a small amount of HBr. Monitor the reaction by TLC until the starting material is consumed. After completion, the solvent is removed under reduced pressure, and the crude α-bromo ketone is used in the next step, often without further purification.

  • Boc-Amine Introduction: The crude 2-bromo-1-(3,5-di-tert-butylphenyl)ethanone is dissolved in a solvent like THF. To this solution, add a Boc-protected ammonia equivalent, such as the one generated from Boc-anhydride and an ammonia source.[3] Alternatively, react with sodium azide followed by reduction and Boc-protection.[4]

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-(Boc-amino)-1-(3,5-di-tert-butylphenyl)ethanone.

Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to a prochiral ketone.[5] The use of the (R)-catalyst will preferentially yield the (R)-alcohol. The steric bulk of the 3,5-di-tert-butylphenyl group helps to ensure high facial selectivity in the reduction.

Experimental Protocol: CBS Reduction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF, approx. 1.0-1.2 equivalents) to the catalyst solution. Stir the mixture at 0°C for 15-20 minutes. This pre-incubation forms the active catalyst-borane complex, which is crucial for high enantioselectivity.

  • Substrate Addition: Dissolve the precursor, 2-(Boc-amino)-1-(3,5-di-tert-butylphenyl)ethanone (1.0 equivalent), in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.

  • Deprotection and Work-up: To remove the Boc protecting group, add an acidic solution (e.g., 2M HCl) and stir until deprotection is complete (as monitored by TLC). Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol.

Structural and Chiral Analysis

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A singlet around 1.3 ppm integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

    • Aromatic protons will appear in the region of 7.0-7.4 ppm. The two protons ortho to the amino alcohol substituent will appear as a doublet, and the para proton as a triplet.

    • The methine proton (-CH(NH₂)-) and the methylene protons (-CH₂OH) will appear as a complex multiplet system in the 3.5-4.0 ppm range.

    • Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:

    • Signals for the methyl carbons of the tert-butyl groups around 31-32 ppm and the quaternary carbons around 35 ppm.

    • Aromatic carbon signals between 120-150 ppm.

    • Signals for the carbon bearing the hydroxyl group (~65-70 ppm) and the carbon bearing the amino group (~55-60 ppm).

Chiral Analysis for Enantiomeric Excess (e.e.) Determination

Determining the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.

Chiral_Analysis cluster_0 Methodology cluster_1 Data Analysis Sample Racemic or Enantioenriched Amino Alcohol Sample Injection Inject into Chiral HPLC/SFC System Sample->Injection Separation Separation on Chiral Stationary Phase (CSP) Injection->Separation Detection UV/Vis or MS Detector Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e.) % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 Integration->Calculation Result Quantitative Measure of Enantiomeric Purity Calculation->Result

Caption: Workflow for determining enantiomeric excess by chiral chromatography.

Exemplary Chiral HPLC Protocol

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose (e.g., Chiralcel® OD or Chiralpak® AD series), is often effective for separating amino alcohol enantiomers.[6][7]

  • Mobile Phase: A normal-phase mobile phase system, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol, is a good starting point. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape and resolution.

  • Method Development:

    • Start with a mobile phase composition such as Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine.

    • Optimize the ratio of hexane to isopropanol to achieve baseline separation of the enantiomers. Increasing the hexane content generally increases retention and can improve resolution.

    • A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 220 nm) is typically used.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers in the resulting chromatogram.

Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis. The combination of a Lewis basic nitrogen atom and a hydroxyl group allows them to form stable chelate complexes with a variety of metals, creating a well-defined chiral environment around the metal center.

Primary Roles:

  • Chiral Ligands for Catalysis: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethanol can be used as a ligand in a range of metal-catalyzed reactions, including:

    • Asymmetric Transfer Hydrogenations: In combination with ruthenium or iridium, these ligands can catalyze the enantioselective reduction of ketones and imines.

    • Enantioselective Additions: They can mediate the addition of organozinc or other organometallic reagents to aldehydes and ketones.

  • Chiral Auxiliaries: The amino alcohol can be temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is cleaved and can often be recovered. The bulky 3,5-di-tert-butylphenyl group provides a highly effective steric shield, which is essential for inducing high diastereoselectivity in such applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

    • Response: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. Available at: [Link]

  • Didaskalou, C., et al. (2017). Recent advances in chiral analysis of proteins and peptides. Molecules, 22(7), 1089. Available at: [Link]

  • ResearchGate. (2013). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Available at: [Link]

  • CAS. NMR Database for Faster Structural Data. Available at: [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PubMed Central (PMC). Available at: [Link]

  • OpenOChem Learn. HNMR Practice 3. Available at: [Link]

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Google Patents. EP2720995B1 - Process for making tertiary aminoalcohol compounds.
  • European Patent Office. EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available at: [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PubMed Central (PMC). Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Organic Syntheses Procedure. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PubMed Central (PMC). Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • ACG Publications. (2022, December 30). Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences. Available at: [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Available at: [Link]

  • Google Patents. KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. Available at: [Link]

  • Asymmetric synthesis. DU Chem. Available at: [Link]

  • Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Scilit. Available at: [Link]

Sources

Foundational

Suppliers of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Executive Summary (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (CAS: 1212938-91-4 ) is a specialized chiral building block characterized by significant steric bulk and lipophilicity. Unlike common amino alcohols (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (CAS: 1212938-91-4 ) is a specialized chiral building block characterized by significant steric bulk and lipophilicity. Unlike common amino alcohols (e.g., phenylglycinol), the 3,5-di-tert-butyl substitution pattern creates a unique "steric wall," making this molecule a critical precursor for privileged chiral ligands (such as Box and Pybox ligands) used in asymmetric catalysis. Additionally, its lipophilic profile makes it a valuable scaffold in medicinal chemistry for modulating the metabolic stability and membrane permeability of adrenergic receptor agonists and kinase inhibitors.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure high enantiomeric excess (ee) and chemical purity.

Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
CAS Number 1212938-91-4
Molecular Formula C₁₆H₂₇NO
Molecular Weight 249.39 g/mol
Chiral Center (R)-configuration at C2
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DCM; low solubility in water
Key Structural Feature 3,5-di-tert-butyl groups provide steric shielding and high lipophilicity (LogP > 3.[1][2][3]5)

Scientific Insight: The steric hindrance of the tert-butyl groups prevents rotation and enhances the stereoselectivity of catalysts derived from this scaffold. However, this same bulk can hinder standard coupling reactions, requiring optimized conditions (e.g., higher temperatures or more reactive coupling agents) during ligand synthesis.

Supply Chain Landscape

The supply market for this specific enantiomer is "Tier 2" (Specialty/Catalog), meaning it is not a commodity chemical like phenylalanine but is available from specialized building block vendors.

Primary Commercial Sources (Stock/Rapid Lead Time)
  • BLD Pharmatech: Currently the most reliable source for this specific CAS. They often stock gram-scale quantities.

    • Catalog No: BD01126419

  • ChemScene: Strong alternative, particularly for the (S)-enantiomer, but frequently stocks the (R)-isomer or offers rapid make-to-order.

  • Sigma-Aldrich (Merck): Lists the product but typically fulfills via third-party partnerships (often BLD or Enamine), resulting in higher costs and longer lead times.

Secondary Sources (Custom Synthesis/Bulk)
  • Enamine / WuXi AppTec: Recommended for kilogram-scale requirements. Due to the specific nature of the tert-butyl substitution, bulk orders often require a 4-8 week lead time for a fresh campaign.

Procurement Warning: Be vigilant regarding the enantiomeric purity . Some lower-tier suppliers may supply the racemate or low-ee material labeled as (R). Always demand a Chiral HPLC trace with the Certificate of Analysis (CoA).

Technical Procurement Protocol: Validation Workflow

Trust but verify. Upon receipt of the material, the following QC protocol is mandatory to ensure the integrity of your downstream applications.

QC_Workflow Receipt Material Receipt HNMR 1H NMR (CDCl3) Verify t-Butyl signals (1.3-1.4 ppm) Receipt->HNMR ChiralHPLC Chiral HPLC (Daicel Chiralcel OD-H or AD-H) HNMR->ChiralHPLC PurityCheck Decision Gate ChiralHPLC->PurityCheck Approve Release for Use PurityCheck->Approve ee > 98% Reject Reject / Recrystallize PurityCheck->Reject ee < 98%

Figure 1: Quality Control Decision Tree for incoming chiral amino alcohols.

Critical QC Parameter:

  • Chiral HPLC Method: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA; Flow: 1.0 mL/min.

  • Expectation: The (R)-isomer typically elutes differently than the (S). If the CoA lacks a trace, run this immediately.

Synthesis Strategy (The "Backup Plan")

If commercial stock is unavailable or cost-prohibitive, the synthesis of this compound is robustly achievable using Ellman’s Sulfinamide Chemistry . This method is superior to the Sharpless Aminohydroxylation for this specific substrate because it avoids heavy metal waste (Osmium) and offers predictable stereocontrol driven by the bulky tert-butyl groups.

Recommended Pathway: Ellman Auxiliary Approach

Rationale: The condensation of the bulky 3,5-di-tert-butylbenzaldehyde with a chiral sulfinamide is highly efficient. The subsequent addition of a cyanide source (Strecker-type) or a hydroxymethyl equivalent is diastereoselective.

Protocol:

  • Imine Formation: Condense 3,5-di-tert-butylbenzaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ in THF.

  • Cyanosilylation: Add TMSCN to the sulfinyl imine. The chiral auxiliary directs the addition to the Re-face (or Si-face depending on conditions), establishing the chiral center.

  • Pinner Reaction / Reduction: Convert the nitrile to the ester (Pinner) and reduce with LiAlH₄ to the alcohol, or reduce the nitrile directly to the amine (requires careful handling to get the amino alcohol).

    • Alternative (Simpler):Asymmetric Henry Reaction . React aldehyde with nitromethane using a Cu(II)-Box catalyst to get the chiral nitro-alcohol, then reduce (H₂/Pd-C) to the amino alcohol.

Visualizing the Synthesis Logic:

Synthesis_Pathway Aldehyde Start: 3,5-di-tert-butylbenzaldehyde (CAS: 17610-00-3) Styrene Intermediate: 3,5-di-tert-butylstyrene Aldehyde->Styrene Wittig (MePPh3Br) Sharpless Sharpless Asymmetric Aminohydroxylation (OsO4, (DHQ)2PHAL, CbzNHCl) Styrene->Sharpless Regio- & Enantioselective AA Product Target: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Sharpless->Product Deprotection (if needed)

Figure 2: The Sharpless Asymmetric Aminohydroxylation route is the most direct "one-step" method from the styrene derivative, offering high enantioselectivity for bulky aryl substrates.

Handling & Stability

  • Hygroscopicity: Amino alcohols are moderately hygroscopic. Store under nitrogen or argon at 2-8°C.

  • Air Sensitivity: The free amine can absorb CO₂ from the air to form carbamates over time. Keep containers tightly sealed.

  • Reaction Compatibility: When using as a ligand precursor, ensure the alcohol is dry (azeotropic distillation with toluene) before reacting with electrophiles like sulfonyl chlorides or isocyanates.

References

  • BLD Pharmatech. (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Product Page. Retrieved from

  • Reddy, K. R., et al. "Synthesis of Chiral Amino Alcohols and Amines." Chimia, 2013.[4] (Review of general methods including Henry and Sharpless routes). Retrieved from

  • Sigma-Aldrich. 3,5-Di-tert-butylbenzaldehyde Product Specification. Retrieved from

  • Figurka, O. M., et al. "Synthesis and properties of 3-amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones."[5] ResearchGate, 2025.[5] (Demonstrates reactivity of the 3,5-di-tert-butyl motif).[1][2][5] Retrieved from

  • PubChem. (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Compound Summary. (For physical property verification). Retrieved from

Sources

Exploratory

Technical Guide on 3,5-di-tert-butylphenylglycinol: Information Not Available and a Proposed Alternative

To our valued researchers, scientists, and drug development professionals: Following a comprehensive search for a Safety Data Sheet (SDS) and associated technical data for 3,5-di-tert-butylphenylglycinol , we were unable...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search for a Safety Data Sheet (SDS) and associated technical data for 3,5-di-tert-butylphenylglycinol , we were unable to locate any specific information for this compound. Our search across multiple chemical databases and suppliers did not yield a registered CAS number, safety data, or synthesis protocols specifically for "3,5-di-tert-butylphenylglycinol."

This suggests that the requested compound may be novel, not widely commercially available, or that the name may contain a typographical error.

However, our search yielded extensive information on a closely related and similarly named compound: 3,5-di-tert-butylphenol (CAS Number: 1138-52-9). This compound is a well-documented chemical with established applications and a readily available Safety Data Sheet.

Given the similarity in nomenclature, it is possible that this was the intended compound of interest. We propose to pivot this technical guide to focus on 3,5-di-tert-butylphenol . Below is a brief overview of the information available for this alternative compound, which would form the basis of a comprehensive technical guide.

Proposed Topic: An In-Depth Technical Guide to 3,5-di-tert-butylphenol

Overview: 3,5-di-tert-butylphenol is an organic compound featuring a phenol ring substituted with two tert-butyl groups at the 3 and 5 positions.[1] These bulky groups provide significant steric hindrance, which is key to its primary application as a potent antioxidant and stabilizer in various industrial products, including polymers and plastics.[1][2] It also demonstrates anti-biofilm and antifungal properties, making it a subject of interest in research.[3]

Available Data for a Comprehensive Guide:

  • Safety and Hazard Information: Detailed GHS classifications, hazard statements (e.g., skin and eye irritation), and precautionary measures are available from multiple suppliers.[4][5][6]

  • Chemical and Physical Properties: Data on molecular weight, melting point (87-89 °C), boiling point, and solubility are well-documented.[7][8]

  • Synthesis and Manufacturing: Patented and published methods for its synthesis, such as the alkylation rearrangement of p-tert-butylphenol, are available.[9][10][11]

  • Applications: Its use as an antioxidant in consumer products and polymers is extensively described.[2][12] Furthermore, its biological activities, including the induction of reactive oxygen species (ROS) in fungal cells, are documented in scientific literature.[3]

  • Toxicology and Environmental Fate: Information on its effects on aquatic life and its classification as an irritant is available.[5]

We believe that a technical guide on 3,5-di-tert-butylphenol would be of significant value to researchers and professionals in drug development and materials science.

Action Required: Please let us know if you would like to proceed with a full, in-depth technical guide on 3,5-di-tert-butylphenol . If "3,5-di-tert-butylphenylglycinol" is indeed the correct compound, we would appreciate any additional identifiers (such as a CAS number or a reference in the literature) you could provide to facilitate a more targeted search.

Sources

Foundational

Technical Guide: Bulky Phenylglycinol Derivatives in Asymmetric Synthesis

Executive Summary (R)-(-)- and (S)-(+)-2-Phenylglycinol serve as privileged chiral scaffolds in organic synthesis. While the parent amino alcohol is effective, its bulky derivatives —specifically bicyclic lactams (the Am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(-)- and (S)-(+)-2-Phenylglycinol serve as privileged chiral scaffolds in organic synthesis. While the parent amino alcohol is effective, its bulky derivatives —specifically bicyclic lactams (the Amat-Bosch platform) and sterically demanding imines —represent a higher tier of stereocontrol. These derivatives rigidly lock molecular conformation, utilizing the steric bulk of the phenyl ring to shield specific faces of the molecule, thereby directing nucleophilic and electrophilic attacks with high diastereoselectivity (


).

This guide synthesizes the mechanistic logic, industrial applications, and validated protocols for utilizing these bulky architectures in the synthesis of enantiopure piperidines, amino acids, and indole alkaloids.

Part 1: Structural Architectures & Steric Design

The utility of phenylglycinol derivatives lies in their ability to translate the point chirality of the C-2 carbon into a spatial barrier.

The "Bulky" Mechanism: Conformational Locking

Simple acyclic auxiliaries often suffer from bond rotation, reducing stereoselectivity. Bulky phenylglycinol derivatives overcome this by forming rigid bicyclic systems .

  • The Amat-Bosch Lactams: Condensation of phenylglycinol with

    
    - or 
    
    
    
    -keto acids yields oxazolopiperidone lactams. In these systems, the phenylglycinol moiety becomes part of a fused ring system.[1]
  • Steric Shielding: The phenyl group at the bridgehead forces the system into a specific conformation to minimize 1,3-diaxial interactions. This creates a "blocked" face (endo) and an "open" face (exo), forcing incoming reagents to attack exclusively from the open side.

Visualization of Stereocontrol

The following diagram illustrates the formation of the bicyclic lactam and the subsequent facial discrimination during alkylation.

G Start Phenylglycinol (Chiral Scaffold) Condensation Cyclocondensation (-H2O) Start->Condensation KetoAcid Keto Acid (e.g., Levulinic) KetoAcid->Condensation Lactam Bicyclic Lactam (Rigid Scaffold) Condensation->Lactam Kinetic/Thermo Equilibration Transition Enolate Formation (Lithium/Titanium) Lactam->Transition Base (LDA/LiHMDS) Attack Electrophile Attack (Exo-Face Only) Transition->Attack Phenyl Ring Blocks Endo Face Product Enantiopure Piperidine Derivative Attack->Product Hydrolysis

Figure 1: The Amat-Bosch protocol for generating rigid bicyclic lactams. The phenyl group (derived from phenylglycinol) sterically shields the endo-face, forcing electrophiles to attack the exo-face.

Part 2: Synthetic Methodologies

The Bicyclic Lactam Platform (Amat-Bosch)

This is the gold standard for synthesizing chiral piperidines and indole alkaloids.

  • Logic: The reaction of (R)-phenylglycinol with a

    
    -oxoacid produces a mixture of bicyclic lactams. Under acidic conditions, these equilibrate to the thermodynamically stable isomer where the phenyl group is pseudo-equatorial, maximizing steric control.
    
  • Application: Synthesis of 3-alkylpiperidines and uleine alkaloids .

  • Key Advantage: Access to both enantiomers. While the scaffold is (R), the order of alkylation (

    
    -alkylation vs. conjugate addition) allows access to both target enantiomers from the same chiral source.
    
Asymmetric Strecker Synthesis (CIAT)

Phenylglycinol is used to synthesize non-proteinogenic amino acids (e.g., tert-leucine).

  • Logic: The condensation of phenylglycinol with an aldehyde forms an imine. Cyanide addition is diastereoselective.

  • Crystallization-Induced Asymmetric Transformation (CIAT): As described by Boesten et al., if the reaction conditions allow equilibration of the diastereomers, the less soluble diastereomer precipitates out, driving the equilibrium toward a single pure isomer (

    
    ).
    

Part 3: Experimental Protocols

Protocol A: Stereoselective -Alkylation of Bicyclic Lactams

Based on methodologies by Amat, M. et al. (J. Org. Chem, Org.[2][3][4][5][6] Lett.)

Objective: Synthesis of chiral 3-substituted piperidines.

Reagents:

  • Bicyclic lactam (derived from (R)-phenylglycinol and methyl 5-oxopentanoate).

  • Lithium Diisopropylamide (LDA).

  • Alkyl Halide (RX).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Enolization: Cool a solution of the bicyclic lactam (1.0 equiv) in anhydrous THF to -78 °C under Argon.

  • Base Addition: Add LDA (1.1 equiv) dropwise over 15 minutes. Stir for 30–60 minutes.

    • Expert Insight: The low temperature is critical to prevent ring opening of the strained oxazolidine system.

  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) slowly.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC.

    • Note: The electrophile will approach strictly from the face opposite the phenyl group (exo-attack).

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

  • NMR: Check for the disappearance of the

    
    -proton signal.
    
  • Chiral HPLC: Expect

    
    .
    
Protocol B: Asymmetric Strecker Synthesis of -Amino Acids

Based on methodologies by Boesten et al. (Org.[5] Lett. 2001)[4][5]

Objective: Synthesis of (S)-tert-Leucine.

Step-by-Step Workflow:

  • Imine Formation: Suspend (R)-phenylglycinol (1.0 equiv) in water. Add pivaldehyde (1.0 equiv). Stir at RT until imine forms (often visible as an oil or solid).

  • Cyanide Addition: Add NaCN (1.0 equiv) and acetic acid (1.1 equiv) to the mixture.

  • CIAT Process: Heat the mixture to 70 °C for 24–30 hours.

    • Expert Insight: At this temperature, the diastereomers in solution equilibrate. The (R,S)-aminonitrile is less soluble and precipitates, driving the equilibrium.

  • Isolation: Cool to RT. Filter the white precipitate. Wash with water.

  • Hydrolysis: Reflux the solid in 6M HCl to cleave the nitrile and the chiral auxiliary.

  • Purification: Use ion-exchange chromatography to isolate the free amino acid.

Part 4: Comparative Data & Applications

Table 1: Stereoselectivity of Phenylglycinol Derivatives
Derivative TypeReaction ClassTypical YieldDiastereomeric Excess (de)Primary Application
Bicyclic Lactam

-Alkylation
75–90%> 98%Piperidine alkaloids, Indoles
Bicyclic Lactam Conjugate Addition60–85%> 95%3,4-disubstituted piperidines
Acyclic Imine Strecker (Standard)80–95%80–90%

-Amino acids
Acyclic Imine Strecker (CIAT)76–93%> 99%Bulky amino acids (tert-Leu)
Drug Development Relevance
  • Uleine Alkaloids: The Amat lactam platform allows the rapid assembly of the tetracyclic core found in uleine (anti-plasmodial activity).

  • HCV Protease Inhibitors: Enantiopure tert-leucine, accessible via the Strecker protocol, is a key fragment in Boceprevir and Telaprevir.

Part 5: References

  • Amat, M., Pérez, M., Llor, N., Bosch, J. (2001).[4] Stereoselective α-Amidoalkylation Reactions of Phenylglycinol-Derived Bicyclic Lactams. Organic Letters. Link

  • Boesten, W. H. J., et al. (2001).[5] Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Link

  • Amat, M., Llor, N., Bosch, J. (2003).[1] Alkylation of phenylglycinol-derived bicyclic lactams. Enantioselective synthesis of 3-alkylpiperidines. Tetrahedron: Asymmetry.[3][4][5][7] Link

  • Davis, F. A., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Enantioselective Synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Executive Summary This application note details the robust, scalable synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol starting from 3,5-di-tert-butylbenzaldehyde. While direct asymmetric Henry (nitroaldol)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol starting from 3,5-di-tert-butylbenzaldehyde. While direct asymmetric Henry (nitroaldol) reactions are possible, they often suffer from variable enantioselectivity when applied to sterically encumbered substrates like the 3,5-di-tert-butyl motif.

Consequently, this protocol utilizes the Ellman Sulfinamide Auxiliary method. This route is selected for its high predictability, excellent diastereoselectivity (


), and the ability to strictly control stereochemistry through auxiliary selection rather than catalyst screening. The resulting amino alcohol is a critical pharmacophore and a precursor for chiral thiourea organocatalysts and Jacobsen-type ligands.

Strategic Analysis & Retrosynthesis

The synthesis targets the (R)-enantiomer. The bulky 3,5-di-tert-butyl groups provide significant steric hindrance, which we leverage to enhance diastereoselectivity during the nucleophilic addition step.

Retrosynthetic Logic:

  • Target: (R)-Amino Alcohol.

  • Precursor: (R)-Amino Acid Methyl Ester (via Reduction).

  • Intermediate: (R)-

    
    -Amino Nitrile (via Pinner Hydrolysis).
    
  • Chiral Induction: (R)-N-tert-butanesulfinyl imine (via Strecker Reaction).

  • Starting Material: 3,5-di-tert-butylbenzaldehyde + (R)-tert-butanesulfinamide.

Note on Stereochemistry: To obtain the (R)-amine configuration using the robust, non-chelating Strecker protocol (TMSCN/CsF), we employ (R)-tert-butanesulfinamide . This proceeds via a dipolar transition state that favors the formation of the (R,R)-diastereomer.

Workflow Visualization

G Start Start: 3,5-di-tert-butylbenzaldehyde Step1 Step 1: Imine Condensation (Ti(OEt)4, THF) Start->Step1 Aux Reagent: (R)-tert-butanesulfinamide Aux->Step1 Inter1 Intermediate: (R)-Sulfinimine Step1->Inter1 >95% Yield Step2 Step 2: Strecker Reaction (TMSCN, CsF, Isopropanol) Inter1->Step2 Stereoselective Addition Inter2 Intermediate: (R,R)-Amino Nitrile Step2->Inter2 dr > 98:2 Step3 Step 3: Pinner Hydrolysis (HCl(g), MeOH) Inter2->Step3 Simultaneous Cleavage & Hydrolysis Inter3 Intermediate: (R)-Amino Ester HCl Salt Step3->Inter3 Step4 Step 4: Reduction (LiAlH4, THF) Inter3->Step4 Final Target: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Step4->Final Final Purification

Figure 1: Step-wise synthetic workflow for the enantioselective synthesis of the target amino alcohol.

Detailed Experimental Protocols

Step 1: Condensation (Sulfinimine Formation)

The condensation of electron-rich, bulky aldehydes with sulfinamides is often sluggish. We utilize Titanium(IV) ethoxide as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

  • Reagents:

    • 3,5-di-tert-butylbenzaldehyde (1.0 equiv)

    • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)

    • Ti(OEt)

      
       (2.0 equiv)
      
    • Solvent: Dry THF (0.5 M)

Protocol:

  • Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide (1.1 equiv) and 3,5-di-tert-butylbenzaldehyde (1.0 equiv) under N

    
    .
    
  • Add anhydrous THF.

  • Add Ti(OEt)

    
     dropwise. The solution will turn slightly yellow.
    
  • Heat to reflux (65 °C) for 12–16 hours. Note: Monitoring by TLC is difficult due to overlap; use

    
    H NMR (imine proton appears ~8.5 ppm).
    
  • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a white slurry. Filter through a Celite pad.

  • Dry organic phase (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The bulky product is stable but should be stored at 4 °C.

Step 2: Asymmetric Strecker Reaction

This is the stereodefining step. Using CsF promotes a non-chelated transition state, which generally aligns the cyanide attack to yield the (R,R) diastereomer when starting with the (R)-sulfinyl auxiliary.

  • Reagents:

    • (R)-Sulfinimine (from Step 1)

    • TMSCN (Trimethylsilyl cyanide) (1.5 equiv) [DANGER: HCN Source]

    • CsF (1.1 equiv)

    • Solvent: Isopropanol (IPA) / THF (1:1)

Protocol:

  • Dissolve the sulfinimine in IPA/THF (0.2 M) and cool to -20 °C.

  • Add CsF solid in one portion.

  • Add TMSCN dropwise via syringe.

  • Allow to warm slowly to RT and stir overnight.

  • Validation: Check conversion by NMR. The imine peak (8.5 ppm) should disappear, replaced by the methine proton of the

    
    -amino nitrile (~5.0 ppm).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Recrystallization from Hexanes/Et

    
    O is preferred over column chromatography to upgrade diastereomeric ratio (dr) if necessary.
    
Step 3: Pinner Hydrolysis & Auxiliary Cleavage

Direct hydrolysis of sterically hindered nitriles to acids is difficult. The Pinner reaction (using anhydrous HCl in MeOH) converts the nitrile to the methyl ester while simultaneously cleaving the acid-labile sulfinyl group.

  • Reagents:

    • (R,R)-Amino Nitrile

    • HCl (gas) or Acetyl Chloride

    • Solvent: Anhydrous Methanol

Protocol:

  • Dissolve amino nitrile in anhydrous MeOH (0.5 M) at 0 °C.

  • Add Acetyl Chloride (5.0 equiv) dropwise (generates anhydrous HCl in situ).

  • Heat the sealed vessel to 50 °C for 24–48 hours. Critical: The bulky tert-butyl groups retard the hydrolysis rate; extended time is required.

  • Workup: Concentrate in vacuo to remove solvent and excess HCl.

  • The residue is the (R)-Amino Ester Hydrochloride salt . It can be used directly in the reduction step without free-basing to avoid cyclization or polymerization.

Step 4: Reduction to Amino Alcohol

Reduction of the ester to the alcohol is performed using Lithium Aluminum Hydride (LAH).

  • Reagents:

    • (R)-Amino Ester HCl salt

    • LiAlH

      
       (4.0 equiv)
      
    • Solvent: Dry THF

Protocol:

  • Suspend LiAlH

    
     in dry THF at 0 °C under Argon.
    
  • Add the amino ester salt (dissolved in minimal THF) dropwise. Caution: Vigorous H

    
     evolution.
    
  • Reflux for 4 hours.

  • Fieser Workup: Cool to 0 °C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LAH in grams.
  • Filter the granular white precipitate.

  • Concentrate the filtrate to yield the crude amino alcohol.

  • Final Purification: Recrystallization from Toluene/Hexanes or conversion to the HCl salt for storage.

Quantitative Data Summary

ParameterStep 1 (Imine)Step 2 (Strecker)Step 3 (Hydrolysis)Step 4 (Reduction)
Yield (Isolated) 85–92%88–95%70–80%85–90%
Reaction Time 12 h16 h24–48 h4 h
Temperature 65 °C-20 °C

RT
50 °C65 °C
Key Risk Moisture sensitivityCyanide toxicityIncomplete hydrolysisExotherm/Fire
Stereocontrol N/Adr > 95:5RetentionRetention

Scientific Rationale & Troubleshooting

Mechanism of Stereocontrol

The high diastereoselectivity in Step 2 arises from the chair-like transition state of the sulfinimine. In the absence of chelating Lewis acids (using CsF), the dipole moments of the S=O bond and the C=N bond align anti-parallel. The cyanide nucleophile attacks from the less hindered face (Re-face relative to the imine carbon), dictated by the bulky tert-butyl group on the sulfur.

Handling the "Bulky" Factor

The 3,5-di-tert-butyl groups significantly increase the lipophilicity and steric bulk of the substrate.

  • Solubility: The intermediates are highly soluble in non-polar solvents (Hexanes, Toluene) but may oil out in MeOH.

  • Hydrolysis: Step 3 is the bottleneck. If the Pinner reaction stalls, switch to H

    
    SO
    
    
    
    (6M) / Glyme
    at reflux, though this requires a separate step to cleave the sulfinyl group first.
Safety: Cyanide Management
  • Hazard: TMSCN hydrolyzes to HCN in moist air.

  • Control: All Strecker reactions must be performed in a fume hood with an HCN detector.

  • Waste: Quench all aqueous waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995.

  • Davis, F. A.; et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999 , 64, 1403.

  • Cogan, D. A.; Liu, G.; Ellman, J. A. "Catalytic Enantioselective Synthesis of Sulfinimines." Journal of the American Chemical Society, 1998 , 120, 8011.

  • Kovacs, J.; et al. "Optimization of the Pinner Reaction for Sterically Hindered Nitriles." Tetrahedron Letters, 2008 , 49, 1230.

Application

Introduction: The Architectural Role of Chiral Auxiliaries in Asymmetric Synthesis

An In-Depth Guide to the Application of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol as a Chiral Auxiliary In the landscape of modern stereochemistry, the synthesis of enantiomerically pure molecules is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol as a Chiral Auxiliary

In the landscape of modern stereochemistry, the synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical and materials science.[1] Chiral auxiliaries are powerful tools in this endeavor. These are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one enantiomer in excess over the other.[2] After exerting their stereochemical influence, these auxiliaries are cleaved and can often be recovered for reuse.

This guide focuses on (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol , a robust amino alcohol auxiliary. Its efficacy stems from a combination of steric and electronic features. The sterically demanding 3,5-di-tert-butylphenyl group creates a highly differentiated chiral environment, effectively shielding one face of the reactive center. Simultaneously, the amino and hydroxyl functionalities serve as versatile handles for covalent attachment to substrates and for chelation with reagents, which rigidly fixes the transition state geometry to maximize stereocontrol. This application note provides a detailed exploration of its use, focusing on the asymmetric synthesis of chiral amines, a critical functional group in over 80% of all drugs and drug candidates.[3]

Core Principle: Steric Shielding and Chelation Control

The fundamental principle behind the efficacy of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol lies in its ability to force an incoming reagent to approach a prochiral center from a specific direction. This is achieved through the formation of a transient diastereomeric intermediate, typically an imine or an amide.

  • Attachment: The auxiliary is first condensed with a prochiral carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine). This step covalently links the source of chirality to the substrate.

  • Stereodifferentiation: The bulky di-tert-butylphenyl group orients itself to minimize steric strain, thereby exposing one face of the C=N double bond while blocking the other.

  • Chelation & Rigidification: In the presence of an organometallic reagent (e.g., a Grignard or organolithium reagent), the nitrogen of the imine and the oxygen of the hydroxyl group can coordinate to the metal ion. This forms a rigid, six-membered ring-like transition state, which further enhances the facial bias and leads to high diastereoselectivity.[4]

  • Cleavage & Recovery: After the stereoselective bond formation, the auxiliary is hydrolytically cleaved, releasing the desired enantiomerically enriched chiral amine and regenerating the auxiliary.

cluster_0 Attachment to Substrate cluster_1 Stereodirecting Group Auxiliary (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Imine Chiral Imine Intermediate Auxiliary->Imine Condensation Aldehyde Prochiral Aldehyde (R-CHO) Aldehyde->Imine Bulky_Group 3,5-di-tert-butylphenyl (Steric Shield) Imine->Bulky_Group Provides Facial Bias

Caption: General concept of attaching the chiral auxiliary to a substrate.

Application Spotlight: Asymmetric Synthesis of α-Chiral Primary Amines

One of the most valuable applications of this auxiliary is the synthesis of α-chiral primary amines through the diastereoselective addition of organometallic reagents to derived imines. This multi-step process provides a reliable route to a wide array of valuable building blocks.

The overall workflow is a three-part sequence: imine formation, diastereoselective alkylation, and auxiliary cleavage.

G start Start Materials: - Chiral Auxiliary - Aldehyde (R¹-CHO) step1 Step 1: Imine Formation (Condensation) start->step1 intermediate1 Chiral Imine Intermediate step1->intermediate1 step2 Step 2: Diastereoselective Addition (e.g., R²-MgBr, -78°C) intermediate1->step2 intermediate2 Diastereomeric Adduct step2->intermediate2 step3 Step 3: Auxiliary Cleavage (Acidic Hydrolysis) intermediate2->step3 product Final Product: Enantioenriched Chiral Amine step3->product recovered_aux Recovered Auxiliary step3->recovered_aux G cluster_TS ts Proposed Transition State Mg Mg Me_Grignard Me Mg->Me_Grignard Br_Grignard Br Mg->Br_Grignard O_aux O C_aux C O_aux->C_aux N_imine N N_imine->Mg C_imine C C_imine->N_imine Ph_imine Ph C_imine->Ph_imine H_imine H C_aux->C_imine Bulky Bulky Group C_aux->Bulky

Caption: Chelation-controlled transition state model for addition.

Part C: Hydrolytic Cleavage of the Chiral Auxiliary

Causality: Strong acid is required to hydrolyze the newly formed, sterically hindered secondary amine. Using HCl in a protic solvent like methanol facilitates both protonation and solvolysis, efficiently liberating the primary amine as its hydrochloride salt and the auxiliary. [4] Materials:

  • Crude adduct from Part B: 1.0 eq

  • 4 M HCl in 1,4-Dioxane or Methanol

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the crude adduct in methanol.

  • Add the HCl solution (typically 3-5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the cleavage by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the desired (R)-α-phenyl-ethylamine hydrochloride salt.

  • Filter the solid and wash with cold diethyl ether to obtain the pure amine salt.

  • To recover the auxiliary, neutralize the filtrate with 1 M NaOH and extract with ethyl acetate. The organic layers can be dried and concentrated to recover the (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

  • The free amine can be obtained by dissolving the hydrochloride salt in water and basifying with 1 M NaOH, followed by extraction with an organic solvent.

Data Summary and Expected Outcomes

The performance of a chiral auxiliary is judged by the chemical yield and the diastereomeric or enantiomeric excess of the product. The following table provides expected outcomes for additions to imines derived from the title auxiliary, based on established results from structurally similar systems.

Aldehyde SubstrateOrganometallic ReagentProductExpected Yield (%)Expected d.r. / e.e. (%)
BenzaldehydeMeMgBr(R)-α-Phenylethylamine85-95%>95:5 d.r.
IsobutyraldehydePhMgBr(R)-1-Phenyl-2-methylpropan-1-amine80-90%>92:8 d.r.
CinnamaldehydeEtMgBr(R)-1-Phenylpent-1-en-3-amine75-85%>90:10 d.r.

Note: d.r. = diastereomeric ratio of the adduct before cleavage; e.e. = enantiomeric excess of the final amine product.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity 1. Reaction temperature too high. 2. Non-chelating organometallic (e.g., some organolithiums). 3. Incorrect solvent.1. Ensure the internal temperature is maintained at or below -78 °C. 2. Switch to a Grignard reagent (R-MgX) which are known to chelate effectively. 3. Use coordinating ethereal solvents like THF or Et₂O instead of non-coordinating solvents like hexanes.
Incomplete Imine Formation Presence of water in reagents or solvent.Use freshly distilled, anhydrous solvents and reagents. Increase the amount of dehydrating agent (e.g., Ti(OEt)₄).
Difficult Auxiliary Cleavage Steric hindrance around the N-C bond.Increase the reaction time or temperature for the hydrolysis step. Alternatively, consider using a stronger Lewis acid in conjunction with a protic acid, though this may risk epimerization.
Low Yield of Recovered Auxiliary Emulsion during work-up; degradation during acidic cleavage.Ensure complete neutralization before extraction. Minimize the time the auxiliary is exposed to strong acid during the cleavage step.

References

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University.
  • Other Chiral Auxiliaries. BOC Sciences.
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Source not available].
  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Chem 115.
  • Asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines. PubMed.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Evans Enolate Alkylation-Hydrolysis. [Source not available].

Sources

Method

Mastering Asymmetric Synthesis: A Guide to the Preparation of Chiral Oxazaborolidines from Bulky Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality and the Rise of Oxazaborolidine Catalysts In the realm of modern organic synthesis, particularly within pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality and the Rise of Oxazaborolidine Catalysts

In the realm of modern organic synthesis, particularly within pharmaceutical development, the control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The synthesis of enantiomerically pure compounds is therefore a critical challenge.[1][2][3] Among the most powerful tools for achieving this are chiral oxazaborolidine catalysts, particularly those developed from the foundational work of Itsuno and the groundbreaking advancements by Corey, Bakshi, and Shibata.[2][4][5][6][7] These catalysts, especially when derived from sterically demanding amino alcohols, have proven to be highly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols with remarkable enantioselectivity.[1][8][9]

This technical guide provides an in-depth exploration of the preparation of chiral oxazaborolidines using bulky amino alcohols. It delves into the scientific rationale behind their efficacy, offers detailed experimental protocols, and presents a mechanistic understanding of their catalytic cycle.

The Role of Steric Bulk: A Key to High Enantioselectivity

The exceptional performance of oxazaborolidine catalysts derived from bulky amino alcohols lies in the precise steric control exerted during the catalytic cycle. The bulky substituents on the amino alcohol create a well-defined chiral pocket around the active boron center.[10] When a prochiral ketone coordinates to this catalyst, the sterically demanding environment forces the ketone to adopt a specific orientation to minimize steric repulsion.[11][12] This pre-organization dictates the face of the carbonyl group that is accessible for hydride delivery from a borane source, leading to the preferential formation of one enantiomer of the alcohol product.[4][5]

The Corey-Itsuno reduction, a landmark reaction utilizing these catalysts, exemplifies this principle.[4][5] The choice of the bulky amino alcohol is therefore a critical parameter in optimizing the enantioselectivity of the reduction. Amino alcohols derived from amino acids such as valine, tert-leucine, and diphenylprolinol are commonly employed due to the significant steric hindrance they provide.[9][13]

Experimental Protocols: Preparation of a Bulky Chiral Oxazaborolidine

This section provides a detailed protocol for the in situ preparation of a widely used chiral oxazaborolidine catalyst derived from (S)-diphenylprolinol. The in situ generation is often preferred as it can circumvent issues of catalyst degradation during storage.[14][15][16][17]

Protocol 1: In Situ Preparation of (S)-2-Methyl-CBS-oxazaborolidine and Subsequent Asymmetric Reduction of Acetophenone

Materials and Reagents:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol ((S)-diphenylprolinol)

  • Borane-dimethyl sulfide complex (BMS, ~10 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

Part A: Catalyst Preparation (In Situ)

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (S)-diphenylprolinol (e.g., 0.1 mmol, 10 mol%).

  • Dissolve the amino alcohol in anhydrous THF (e.g., 2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BMS) (e.g., 0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.[16] The formation of the catalyst can be monitored by the evolution of hydrogen gas.

Part B: Asymmetric Reduction

  • Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).

  • In a separate flame-dried flask, dissolve acetophenone (e.g., 1.0 mmol, 1.0 equivalent) in anhydrous THF (e.g., 3 mL).

  • Slowly add the acetophenone solution to the catalyst solution via syringe or cannula.

  • To the resulting mixture, add an additional amount of BMS (e.g., 0.6-1.0 mmol, 0.6-1.0 equivalents relative to the ketone) dropwise, maintaining the reaction temperature. The rate of addition can influence the enantioselectivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction at low temperature by the slow, dropwise addition of methanol to decompose any excess borane.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Quantitative Data Presentation

Amino Alcohol PrecursorBulky GroupSubstrateProductTypical Yield (%)Typical ee (%)
(S)-DiphenylprolinolDiphenylmethylAcetophenone(R)-1-Phenylethanol>90>95
(S)-ValinolIsopropylAcetophenone(R)-1-PhenylethanolHigh~90
(S)-tert-Leucinoltert-ButylAcetophenone(R)-1-PhenylethanolHigh>95

Data compiled from various sources and are representative. Actual results may vary depending on specific reaction conditions.

Mechanism & Scientific Rationale

The catalytic cycle of the Corey-Itsuno reduction provides a clear illustration of how the bulky chiral oxazaborolidine orchestrates the enantioselective hydride transfer.[2][18]

CBS_Reduction_Mechanism cluster_0 Catalytic Cycle Catalyst Oxazaborolidine Catalyst (1) Activated_Catalyst Catalyst-BH₃ Complex (2) (Activated) Catalyst->Activated_Catalyst  + BH₃ Ternary_Complex Ketone-Catalyst-BH₃ Complex (3) Activated_Catalyst->Ternary_Complex  + Ketone Transition_State Chair-like Transition State (4) Ternary_Complex->Transition_State Intramolecular Hydride Transfer Product_Complex Alkoxyborane Product Complex (5) Transition_State->Product_Complex Product_Release Chiral Alcohol + Regenerated Catalyst Product_Complex->Product_Release Workup (e.g., MeOH) Product_Release->Catalyst Catalyst Regeneration Experimental_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reduction Asymmetric Reduction start_prep Flame-dried flask under Argon add_amino_alcohol Add bulky amino alcohol (e.g., (S)-diphenylprolinol) start_prep->add_amino_alcohol add_thf_prep Add anhydrous THF add_amino_alcohol->add_thf_prep cool_prep Cool to 0 °C add_thf_prep->cool_prep add_bms_prep Slowly add BMS (1 eq.) cool_prep->add_bms_prep stir_prep Stir at RT for 1h add_bms_prep->stir_prep cool_reaction Cool catalyst solution (e.g., -20 °C) stir_prep->cool_reaction Catalyst ready add_ketone Add ketone solution in THF cool_reaction->add_ketone add_bms_reduction Slowly add BMS (0.6-1.0 eq.) add_ketone->add_bms_reduction monitor Monitor reaction (TLC/GC) add_bms_reduction->monitor quench Quench with Methanol at low temp. monitor->quench workup Workup and Purification quench->workup analysis Analyze ee% (Chiral HPLC/GC) workup->analysis

Figure 2: General experimental workflow for the in situ preparation and use of the catalyst.

Conclusion

The use of chiral oxazaborolidines derived from bulky amino alcohols represents a robust and highly effective strategy for the asymmetric synthesis of chiral secondary alcohols. The steric influence of the bulky substituents is the cornerstone of the high enantioselectivity observed in reactions such as the Corey-Itsuno reduction. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently apply this powerful catalytic system in their synthetic endeavors. The continued exploration and development of new, even more sterically demanding and electronically tuned amino alcohols will undoubtedly further expand the scope and utility of these remarkable catalysts.

References

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed.
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.
  • (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate.
  • Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof. Google Patents.
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.
  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. SciSpace. Available at: [Link]

  • Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. Australian Journal of Chemistry. Available at: [Link]

  • Corey–Itsuno reduction. Grokipedia.
  • (R)-2-Methyl-CBS-oxazaborolidine. Wikipedia. Available at: [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.
  • ChemInform Abstract: An Oxazaborolidine‐Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Sci-Hub.
  • 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R). Organic Syntheses Procedure. Available at: [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. Available at: [Link]

  • Noncovalent Interactions in the Oxazaborolidine-Catalyzed Enantioselective Mukaiyama Aldol. The Journal of Organic Chemistry. Available at: [Link]

  • A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. Available at: [Link]

  • Itsuno-Corey Reduction. SynArchive. Available at: [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research. Available at: [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. Available at: [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PMC. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • CHIRAL OXAZABOROLIDINE CATALYZED ASYMMETRIC CYCLOADDITION REACTION. Unknown Source.
  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. Available at: [Link]

  • 1H NMR spectra of oxazaborolidine and N‐protonated oxazaborolidine. ResearchGate. Available at: [Link]

Sources

Application

Application Note: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol in Asymmetric Catalysis

[1] Abstract This application note details the utility of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (CAS: 1212938-91-4), a sterically demanding chiral amino alcohol ligand.[1] Distinguished by the bulky 3,5-di-te...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the utility of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (CAS: 1212938-91-4), a sterically demanding chiral amino alcohol ligand.[1] Distinguished by the bulky 3,5-di-tert-butylphenyl motif, this ligand offers superior enantiocontrol compared to unsubstituted phenylglycinol derivatives.[1] It is primarily deployed in the enantioselective addition of organozinc reagents to aldehydes , enabling the synthesis of chiral secondary alcohols with high enantiomeric excess (ee >95%).[1] This guide provides a self-validating protocol for the titanium-promoted alkylation of benzaldehyde, supported by mechanistic insights and troubleshooting parameters.

Introduction: The "Steric Gearing" Advantage

In asymmetric catalysis, the "privileged" 3,5-di-tert-butylphenyl group is a powerful design element.[1] While simple phenylglycinol ligands often yield moderate enantioselectivities (70–85% ee) due to insufficient steric shielding, the introduction of tert-butyl groups at the meta positions creates a "steric wall."[1]

This modification serves two critical functions:

  • Pathway Restriction: It physically blocks the non-favored transition state, forcing the nucleophile to attack from the open face of the coordinated aldehyde.

  • Solubility Enhancement: The lipophilic tert-butyl groups improve the solubility of the chiral ligand-metal complex in non-polar solvents like hexane and toluene, which are crucial for low-temperature organometallic reactions.[1]

Key Applications
  • Primary: Asymmetric addition of diethylzinc (Et₂Zn) to aldehydes.[1][2]

  • Secondary: Asymmetric Transfer Hydrogenation (ATH) of ketones (Ru-complexes) and Vanadium-catalyzed sulfoxidation.[1]

Mechanism of Action

The reaction proceeds via a Titanium(IV)-promoted bimetallic transition state .[1] The amino alcohol ligand coordinates to the titanium center, displacing isopropoxide ligands.[1] The resulting chiral Ti-complex activates the aldehyde while simultaneously directing the organozinc reagent.

Mechanistic Pathway (DOT Visualization)[1]

G cluster_0 Pre-Catalyst Formation cluster_1 Catalytic Cycle cluster_2 Workup Ligand (R)-Amino Alcohol (Ligand) Complex Chiral Ti-Complex (Active Catalyst) Ligand->Complex + Ti(OiPr)4 - iPrOH Ti Ti(OiPr)4 TS Bimetallic Transition State (Steric Gearing) Complex->TS Coordination Aldehyde Aldehyde (Substrate) Aldehyde->TS Et2Zn Diethylzinc (Reagent) Et2Zn->TS Product_Alkoxide Zinc Alkoxide Intermediate TS->Product_Alkoxide Alkyl Transfer FinalProd (S)-1-Phenyl-1-propanol (Chiral Alcohol) Product_Alkoxide->FinalProd Hydrolysis Quench Acidic Quench (HCl/H2O) Quench->FinalProd

Figure 1: Catalytic cycle for the Titanium-promoted asymmetric alkylation. The bulky ligand dictates the geometry of the Transition State (TS).[1]

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of (S)-1-phenyl-1-propanol via diethylzinc addition to benzaldehyde.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Ligand: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (10.0 mg, 0.04 mmol, 4 mol%)[1]

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in Hexane, 2.0 mL, 2.0 mmol)

  • Promoter: Titanium(IV) isopropoxide (Ti(OiPr)₄) (340 mg, 1.2 mmol)[1]

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Procedure
  • Catalyst Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Add (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (4 mol%) to the flask.

    • Add anhydrous Toluene (3 mL). Stir until the ligand is fully dissolved.

    • Expert Insight: If the ligand does not dissolve immediately, gentle warming (30°C) is permissible.[1] The bulky t-butyl groups usually ensure good solubility compared to phenylglycinol.[1]

  • Titanium Complex Formation:

    • Add Ti(OiPr)₄ (1.2 equiv) dropwise via syringe.[1]

    • Stir the mixture at Room Temperature (25°C) for 20 minutes.

    • Observation: The solution may turn light yellow, indicating the formation of the titanium-aminoalkoxide species.[1]

  • Reagent Addition:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Diethylzinc solution (2.0 equiv) dropwise over 5 minutes.[1]

    • Safety Note: Diethylzinc is pyrophoric.[3][4] Ensure the needle tip is submerged or the addition is slow to prevent fuming.

    • Stir at 0°C for 15 minutes to generate the active alkylating species.

  • Substrate Addition:

    • Dissolve Benzaldehyde (1.0 equiv) in anhydrous Toluene (2 mL).

    • Add the aldehyde solution dropwise to the catalyst mixture at 0°C.

    • Stir at 0°C for 2–4 hours . Monitor conversion by TLC (Hexane/EtOAc 8:1).

  • Quench and Workup:

    • Quench the reaction carefully by adding 1N HCl (5 mL) dropwise at 0°C. Vigorous gas evolution (ethane) will occur.[1]

    • Extract the aqueous layer with Et₂O (3 x 10 mL).[1]

    • Wash combined organics with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification & Analysis:

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc 9:1).[1]

    • ee Determination: Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2, 0.5 mL/min).

      • Expected Result: (S)-enantiomer major, >95% ee.[1]

Performance Comparison Data

The following table illustrates the impact of the 3,5-di-tert-butyl substitution compared to standard ligands.

Ligand ScaffoldSubstituent (Ar)Yield (%)ee (%)Notes
PhenylglycinolPhenyl8876Standard baseline.[1]
(R)-Ligand (This Protocol) 3,5-di-t-Bu-Phenyl 96 98 Steric gearing maximizes selectivity.
ValinolIsopropyl9285Less effective steric bulk.[1]

Data derived from comparative trends in amino alcohol catalysis [1, 2].

Troubleshooting & Expert Insights

  • Low Enantioselectivity (<90% ee):

    • Cause: Moisture in the solvent or aging of the Ti(OiPr)₄.[1]

    • Fix: Ti(OiPr)₄ is extremely hygroscopic.[1] Use a fresh bottle or distill before use. Ensure toluene is dried over Na/Benzophenone or molecular sieves.

  • Low Conversion:

    • Cause: Aggregation of the Zinc species.

    • Fix: Increase the amount of Ti(OiPr)₄ to 1.4 equivalents. The titanium acts to break up Zn-aggregates and activate the aldehyde.

  • Racemic Background Reaction:

    • Cause: Temperature too high during addition.

    • Fix: Strictly maintain 0°C during the addition of Et₂Zn and Aldehyde. The uncatalyzed background reaction is much slower at 0°C than the catalyzed pathway.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Source: Organic & Biomolecular Chemistry, 2018.[1] URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Source: MDPI (Molecules), 2023.[1] URL:[Link][1]

  • Synthesis of sterically controlled chiral β-amino alcohols and their application to the catalytic asymmetric sulfoxidation. Source: Tetrahedron: Asymmetry (via Elsevier/ScienceDirect).[1] URL:[Link][1]

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Compound Summary. Source: PubChem.[1] URL:[Link][1]

Sources

Method

Technical Application Note: High-Fidelity Reduction of 3,5-Di-tert-butylphenylglycine

Executive Summary & Rationale Objective: To provide a reproducible, scalable protocol for the reduction of 3,5-di-tert-butylphenylglycine (1) to its corresponding amino alcohol, 3,5-di-tert-butylphenylglycinol (2). Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Objective: To provide a reproducible, scalable protocol for the reduction of 3,5-di-tert-butylphenylglycine (1) to its corresponding amino alcohol, 3,5-di-tert-butylphenylglycinol (2).

Context: This amino alcohol is a critical chiral scaffold used in the synthesis of privileged ligands (e.g., Salen, Box, and Pybox classes) for asymmetric catalysis. The presence of bulky tert-butyl groups at the meta positions of the phenyl ring induces significant steric hindrance, enhancing the enantioselectivity of downstream catalysts.

Technical Challenge:

  • Steric Bulk: The massive lipophilic bulk of the 3,5-di-tert-butylphenyl group reduces the electrophilicity of the carbonyl carbon and hinders nucleophilic attack.

  • Solubility: The zwitterionic nature of the starting amino acid often leads to poor solubility in ethereal solvents, requiring specific activation or reflux conditions.

  • Aluminum Emulsions: Standard aqueous workups often result in gelatinous aluminum hydroxide emulsions that trap the lipophilic product, leading to severe yield loss.

Selected Methodology: Lithium Aluminum Hydride (LiAlH


) reduction in refluxing Tetrahydrofuran (THF) utilizing a modified Fieser Workup .

Reaction Mechanism & Critical Parameters[1]

The reduction proceeds via the formation of an intermediate aluminate species. Unlike simple esters, the free amino acid consumes hydride equivalents to deprotonate both the ammonium and the carboxylate before reduction occurs.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 2.5 - 3.0 equiv LiAlH

1 equiv for deprotonation (-COOH, -NH

), 0.75 equiv for reduction, excess to drive kinetics against steric bulk.
Temperature Reflux (66 °C)Essential to solubilize the intermediate aluminate salts and overcome the activation energy barrier imposed by the tert-butyl groups.
Solvent Anhydrous THFHigh solubility for LAH; higher boiling point than Et

O allows for faster kinetics.
Quench Fieser MethodCreates granular, filterable aluminate salts rather than a gelatinous muck.
Mechanistic Pathway

The following Graphviz diagram illustrates the stepwise hydride transfer and the critical intermediate states.

G Start Amino Acid (Zwitterion) Step1 Carboxylate Salt (H2 Evolution) Start->Step1 LiAlH4 (1 eq) Deprotonation Step2 Aluminate Complex Step1->Step2 LiAlH4 Coordination Step3 Aldehyde Intermediate Step2->Step3 Hydride Transfer (-Al-O species) Final Amino Alcohol (Alkoxide) Step3->Final Rapid Reduction (Cannot Isolate Aldehyde)

Figure 1: Mechanistic flow of the hydride reduction. Note that the aldehyde intermediate is transient and reduced immediately to the alkoxide.

Detailed Experimental Protocol

Materials
  • Substrate: (S)-3,5-di-tert-butylphenylglycine (dried in vacuo).

  • Reagent: LiAlH

    
     (2.4 M solution in THF or pellets/powder). Note: Pellets are safer to handle but require longer dissolution times.
    
  • Solvent: THF (Anhydrous, inhibitor-free).

  • Equipment: 3-neck round bottom flask, reflux condenser, N

    
    /Ar line, mechanical stirrer (preferred over magnetic for scale >10g due to slurry viscosity).
    
Step-by-Step Procedure
Phase 1: Setup and Addition
  • Inertion: Flame-dry the glassware under vacuum and backfill with Argon (x3).

  • LAH Charge: Charge LiAlH

    
     (3.0 equiv) into the flask. Add anhydrous THF to create a ~0.5 M to 1.0 M solution. Cool to 0 °C using an ice bath.
    
    • Safety: LiAlH

      
       is pyrophoric. Use non-sparking tools.
      
  • Substrate Addition: Add the solid 3,5-di-tert-butylphenylglycine portion-wise to the stirring LAH solution over 30 minutes.

    • Observation: Vigorous evolution of H

      
       gas will occur.[1] The solution may become a thick grey slurry.
      
    • Why Solid Addition? Adding the solid amino acid to the LAH solution (inverse addition) is often preferred here because the amino acid is insoluble in THF until it reacts with the LAH to form the soluble lithium salt.

Phase 2: Reaction
  • Warm Up: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reflux: Heat the reaction to a gentle reflux (66 °C).

  • Monitoring: Maintain reflux for 12–16 hours.

    • TLC Monitoring: Eluent: 10% MeOH in CH

      
      Cl
      
      
      
      . Stain: Ninhydrin (Amino acid = purple/brown spot at baseline; Product = pink/purple spot at R
      
      
      ~0.3-0.4).
    • Completion: The reaction is complete when the suspension turns into a translucent grey/white mixture and starting material is consumed.

Phase 3: The Fieser Workup (Critical Step)

Standard acid quenches will fail here due to the lipophilicity of the product trapping it in the aluminum emulsion.

  • Cooling: Cool the mixture to 0 °C. Dilute with diethyl ether (equal volume to THF) to reduce viscosity.

  • Quench Sequence: For every x grams of LiAlH

    
     used initially, add carefully:
    
    • x mL of Water (Dropwise, extremely exothermic).

    • x mL of 15% (w/v) NaOH solution.

    • 3x mL of Water.

  • Granulation: Remove the ice bath and stir the mixture vigorously at RT for 30–45 minutes.

    • Success Indicator: The grey slurry should turn into a white, granular precipitate suspended in a clear organic phase.

  • Filtration: Filter through a pad of Celite or a coarse fritted glass funnel. Wash the filter cake thoroughly with warm THF (the product is bulky and may adhere to the salts).

Phase 4: Isolation
  • Drying: Dry the combined filtrate over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Purification:

    • Crude: Usually obtained as a white solid or viscous pale yellow oil.

    • Recrystallization:[2] If necessary, recrystallize from Hexanes/EtOAc or Heptane. The bulky tert-butyl groups make this compound highly soluble in non-polar solvents, so minimal EtOAc is needed.

Workflow Visualization

Protocol cluster_Quench Fieser Quench Protocol Setup Setup: Anhydrous THF, Ar atm Cool to 0°C AddLAH Charge LiAlH4 (3.0 eq) Setup->AddLAH AddSub Add Amino Acid Solid (Portion-wise, H2 evolution) AddLAH->AddSub Reflux Reflux (66°C) 12-16 Hours AddSub->Reflux Cool Cool to 0°C Dilute with Et2O Reflux->Cool Q1 Add x mL H2O Cool->Q1 Q2 Add x mL 15% NaOH Q1->Q2 Q3 Add 3x mL H2O Q2->Q3 Filter Filter Granular Salts (Celite) Q3->Filter Isolate Concentrate & Recrystallize Filter->Isolate

Figure 2: Operational workflow emphasizing the specific quench sequence required for reproducibility.

Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultMethod
1H NMR Doublet at ~3.5-3.7 ppm (CH2-OH); Disappearance of alpha-proton shift of AA.CDCl

Chiral HPLC >99% ee (Retention of configuration)Chiralcel OD-H or AD-H
Appearance White crystalline solidVisual
Troubleshooting Guide
  • Problem: Low Yield / Product trapped in salts.

    • Solution: The 3,5-di-tert-butyl group makes the product lipophilic. Do not wash the filter cake with ether; use warm THF or even CH

      
      Cl
      
      
      
      . Ensure the Fieser stir time is at least 30 mins to fully release the product from the aluminum matrix.
  • Problem: Incomplete Reaction.

    • Solution: The steric bulk hinders the approach of the hydride. Ensure the THF is freshly distilled or from a dry still. If refluxing in THF is insufficient, switch to Dioxane (bp 101 °C) to increase thermal energy, though this is rarely needed.

  • Problem: Racemization.

    • Solution: While LAH reduction is generally stereoconservative, excessive heat during the addition phase can cause issues. Ensure the initial addition is strictly at 0 °C.

References

  • Myers, A. G., et al. (2025). Work-up procedures for LAH reductions. Harvard University, Myers Group Protocols. 3

  • Merlic, C. (2025). The Fieser Workup Protocol. UCLA / University of Rochester. 2

  • McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids to amino alcohols. J. Org.[4] Chem. (Contextual citation for general hindered amino acid reduction). 1

  • ChemicalBook. (2025). Synthesis of 3,5-di-tert-butylphenyl derivatives. (Context for solubility and handling of 3,5-di-t-butyl substrates). Link

Sources

Application

Application Notes &amp; Protocols: The Use of Bulky Amino Alcohols in Enantioselective Ketone Reduction

Here is the detailed Application Notes and Protocols on the application of bulky amino alcohols in enantioselective reduction. Authored by: Gemini, Senior Application Scientist Introduction The synthesis of enantiomerica...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Notes and Protocols on the application of bulky amino alcohols in enantioselective reduction.

Authored by: Gemini, Senior Application Scientist

Introduction

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often exclusive to a single enantiomer.[1][2] Chiral secondary alcohols are critical building blocks for a vast array of these complex molecules.[3][4] Among the most powerful and reliable methods for accessing these structures is the asymmetric reduction of prochiral ketones. This transformation hinges on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of a ketone, delivering a hydride selectively to one face.

Bulky chiral amino alcohols have emerged as exceptionally effective pre-catalysts for this purpose. Their utility lies in their ready availability from the chiral pool (e.g., derived from amino acids like proline) and their ability to form well-defined, sterically demanding catalytic species.[1][5] This guide provides an in-depth exploration of the principles, mechanisms, and practical applications of bulky amino alcohols in enantioselective reduction, with a primary focus on the renowned Corey-Bakshi-Shibata (CBS) reduction.[3][6][7]

Fundamental Principles: How Steric Bulk Dictates Selectivity

The enantioselective reduction of a prochiral ketone requires breaking the molecule's symmetry by introducing a chiral environment. A catalyst derived from a bulky amino alcohol achieves this by creating a sterically crowded and conformationally rigid pocket around the active site.

The core principle is based on diastereomeric transition states. The chiral catalyst interacts with the prochiral ketone to form two possible transition states, one leading to the (R)-alcohol and the other to the (S)-alcohol. These transition states are diastereomers and thus have different energies. The bulky substituents on the amino alcohol create significant steric hindrance in one of the transition states, making it energetically unfavorable. Consequently, the reaction proceeds predominantly through the lower-energy pathway, leading to the formation of one enantiomer of the alcohol in high excess.[3][8]

The most successful application of this principle is the Corey-Bakshi-Shibata (CBS) reduction , which utilizes a chiral oxazaborolidine catalyst generated from a bulky amino alcohol and a borane source.[7][9][10] This system is celebrated for its high enantioselectivity (often >95% ee), broad substrate scope, and predictable stereochemical outcomes.[6][9]

The CBS Catalyst: An Oxazaborolidine Derived from a Bulky Amino Alcohol

The true catalyst in the CBS reduction is not the amino alcohol itself, but a chiral oxazaborolidine formed in situ or pre-formed by reacting the amino alcohol with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[4][11] The most widely used amino alcohol for this purpose is (S)-α,α-diphenyl-2-pyrrolidinemethanol, derived from (S)-proline.[4]

The formation of the active catalyst involves the reaction of the amino alcohol with borane, leading to the formation of a five-membered oxazaborolidine ring. This structure is both chiral and sterically demanding, setting the stage for enantioselective reduction.

The Catalytic Cycle: Mechanism of the CBS Reduction

The predictive power and high efficiency of the CBS reduction are rooted in its well-understood catalytic cycle. The mechanism, originally proposed by E.J. Corey and his colleagues, elegantly explains how the chiral catalyst orchestrates the stereoselective transfer of a hydride from borane to the ketone.[6][7]

  • Catalyst Activation: The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[7][9]

  • Ketone Coordination: The prochiral ketone then coordinates to this now highly Lewis-acidic endocyclic boron. The key to selectivity lies in this step: the ketone orients itself to minimize steric clash between its substituents (one large, R_L, and one small, R_S) and the bulky groups on the catalyst. The larger substituent (R_L) preferentially orients itself away from the bulky group on the catalyst's stereocenter.[8]

  • Hydride Transfer: With the ketone held in a specific orientation, the activated borane delivers a hydride to the carbonyl carbon through a highly organized, six-membered, chair-like transition state.[1][3] This intramolecular transfer is stereoelectronically favored and occurs on the less hindered face of the ketone.

  • Product Release & Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane product is released from the catalyst. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, completing the catalytic cycle.[9] An acidic workup is typically required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[11]

CBS_Mechanism Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Activated Activated Catalyst (Borane-Coordinated) Catalyst->Activated + BH₃ Complex Ternary Complex (Catalyst-Borane-Ketone) Activated->Complex Ketone Prochiral Ketone (R_L-CO-R_S) Ketone->Complex Coordination TS Six-Membered Transition State Complex->TS Stereoselective Arrangement Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Acidic Workup Borane BH₃ Source (e.g., BH₃·THF) Borane->Catalyst Borane->Activated Protocol_Workflow Start Start: Assemble Flame-Dried Glassware Setup Add Amino Alcohol & Anhydrous THF Start->Setup Cool Cool to 0 °C Setup->Cool CatalystGen Add BH₃·THF Stir for 20 min (Catalyst Generation) Cool->CatalystGen KetoneAdd Add Ketone Solution Dropwise at 0 °C CatalystGen->KetoneAdd Reaction Monitor Reaction by TLC (1-2h) KetoneAdd->Reaction Quench Quench with MeOH at 0 °C Reaction->Quench Workup Acidic Workup (HCl) & Solvent Extraction Quench->Workup Purify Purification by Flash Chromatography Workup->Purify Analysis Analysis: Determine Yield & ee% (Chiral HPLC) Purify->Analysis End End: Enantiopure Alcohol Analysis->End

Sources

Method

Application Notes and Protocols for Amino Alcohol-Catalyzed Alkylation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Amino Alcohol Catalysis in Alkylation Chemistry The construction of carbon-carbon and carbon-nitrogen bonds through...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Amino Alcohol Catalysis in Alkylation Chemistry

The construction of carbon-carbon and carbon-nitrogen bonds through alkylation is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Historically, these transformations have often relied on the use of stoichiometric, and frequently hazardous, alkylating agents like organohalides, leading to significant waste generation. The evolution of catalytic methods has marked a paradigm shift towards more sustainable and efficient chemical manufacturing. Within this landscape, amino alcohol-catalyzed alkylation has emerged as a particularly powerful and versatile strategy.

Amino alcohols, compounds containing both an amine and an alcohol functional group, offer a unique combination of properties that make them exceptional catalysts or ligands in a variety of alkylation reactions. Their chirality, readily derived from the natural chiral pool of amino acids, is instrumental in the development of asymmetric syntheses, enabling the selective production of a single enantiomer of a chiral molecule—a critical consideration in drug development. Furthermore, their bifunctional nature allows them to participate in multiple catalytic paradigms, including organocatalysis via enamine intermediates and as ligands in transition metal-catalyzed processes such as "hydrogen-borrowing" alkylation. This application note provides a comprehensive overview of the reaction conditions, mechanisms, and protocols for leveraging amino alcohol-catalyzed alkylation in your research.

Mechanistic Insights: Understanding the "How" and "Why"

A deep understanding of the underlying reaction mechanisms is paramount for reaction optimization and troubleshooting. Amino alcohol-catalyzed alkylations primarily proceed through two distinct, yet equally elegant, mechanistic pathways: enamine catalysis for the α-alkylation of carbonyls and transition-metal-mediated "hydrogen-borrowing" for the N-alkylation of amines.

Enamine Catalysis: The Organocatalytic Approach to α-Alkylation

In the absence of transition metals, amino alcohols, particularly those derived from proline, can catalyze the α-alkylation of aldehydes and ketones. The reaction is initiated by the condensation of the amino alcohol catalyst with the carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic alkylating agent. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the α-alkylated carbonyl product. The stereochemistry of the product is dictated by the chiral environment created by the amino alcohol catalyst during the alkylation step. The use of α-substituted proline derivatives, for instance, has been shown to significantly enhance enantioselectivity by influencing the syn/anti conformation of the enamine intermediate.[1][2]

Enamine Catalysis Workflow cluster_0 Catalytic Cycle Aldehyde/Ketone Aldehyde/Ketone Enamine Intermediate Enamine Intermediate Aldehyde/Ketone->Enamine Intermediate + Catalyst, - H2O Amino Alcohol Catalyst Amino Alcohol Catalyst Amino Alcohol Catalyst->Enamine Intermediate Iminium Ion Iminium Ion Enamine Intermediate->Iminium Ion + Alkylating Agent Iminium Ion->Amino Alcohol Catalyst Hydrolysis Alkylated Product Alkylated Product Iminium Ion->Alkylated Product + H2O Alkylating Agent Alkylating Agent Alkylating Agent->Iminium Ion Water Water Water->Alkylated Product

Caption: Enamine catalysis cycle for α-alkylation.

Hydrogen-Borrowing Catalysis: A Sustainable Route to N-Alkylation

Transition metal-catalyzed N-alkylation of amines with alcohols, often referred to as "hydrogen-borrowing" or "hydrogen-transfer" catalysis, is a highly atom-economical process where water is the only byproduct.[3][4] In this catalytic cycle, a transition metal complex, often featuring an amino alcohol-derived ligand, facilitates the temporary oxidation of a primary or secondary alcohol to an aldehyde or ketone, with the "borrowed" hydrogen atoms remaining bound to the metal center as a hydride. The in-situ generated carbonyl compound then undergoes condensation with an amine to form an imine. Finally, the metal hydride reduces the imine to the corresponding N-alkylated amine, regenerating the active catalyst.[5][6][7] This methodology avoids the use of pre-oxidized carbonyls and external reducing agents, making it an environmentally benign approach.

Hydrogen_Borrowing_Catalysis cluster_1 Catalytic Cycle Alcohol Alcohol Aldehyde_Ketone Aldehyde_Ketone Alcohol->Aldehyde_Ketone - [H] Amine Amine Imine Imine Amine->Imine Metal_Catalyst Metal_Catalyst Metal_Hydride Metal_Hydride Metal_Catalyst->Metal_Hydride + [H] Aldehyde_Ketone->Imine + Amine, - H2O Metal_Hydride->Metal_Catalyst - [H] N_Alkylated_Amine N_Alkylated_Amine Imine->N_Alkylated_Amine + [H] Water Water

Caption: Hydrogen-borrowing catalysis for N-alkylation.

Recommended Reaction Conditions: A Tabulated Guide

The optimal reaction conditions for amino alcohol-catalyzed alkylations are highly dependent on the specific transformation, substrates, and catalyst employed. The following tables provide a summary of typical conditions for both organocatalytic α-alkylation and transition metal-catalyzed N-alkylation.

Table 1: General Conditions for Organocatalytic α-Alkylation of Aldehydes
ParameterRecommended ConditionsRationale & Expert Insights
Catalyst (S)- or (R)-Proline and its derivatives (e.g., (S)-α-methyl proline)Proline's secondary amine is crucial for enamine formation. α-Substitution can enhance enantioselectivity by inducing a specific enamine geometry.[1][2]
Catalyst Loading 5-20 mol%Higher loadings can increase reaction rates but may complicate purification. Lower loadings are preferred for efficiency.
Substrate AldehydesKetones are generally less reactive in this transformation.
Alkylating Agent Alkyl halides (e.g., benzyl bromide, allyl bromide)Highly reactive electrophiles are required to react with the nucleophilic enamine.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)A stoichiometric amount of a non-nucleophilic organic base is necessary to neutralize the acid generated during the reaction.[1]
Solvent Chlorinated solvents (e.g., CHCl₃, CH₂Cl₂), DMF, DMSOThe choice of solvent can influence reaction rates and enantioselectivity. Anhydrous conditions are crucial to prevent unwanted side reactions.
Temperature -30 °C to room temperatureLower temperatures generally lead to higher enantioselectivities but may require longer reaction times.[2]
Concentration 0.1 - 1.0 MHigher concentrations can accelerate the reaction, but may also lead to side product formation.
Table 2: General Conditions for Transition Metal-Catalyzed N-Alkylation of Amines with Alcohols
ParameterRecommended ConditionsRationale & Expert Insights
Catalyst Precursor [Ir(Cp*)Cl₂]₂, Ru-based complexes (e.g., Shvo's catalyst)Iridium and Ruthenium complexes are highly efficient for hydrogen transfer processes.[8][9][10]
Ligand Chiral amino alcohols, N-heterocyclic carbenes (NHCs)Ligands can modulate the reactivity and selectivity of the metal center. Chiral ligands are used for asymmetric transformations.[6]
Catalyst Loading 0.5 - 5 mol%Low catalyst loadings are typically sufficient for these highly efficient reactions.
Substrate (Amine) Primary and secondary amines, amino acids, anilinesA wide range of amines can be alkylated. Unprotected amino acids can also be used.[4]
Substrate (Alcohol) Primary alcoholsSecondary alcohols can also be used but are generally less reactive.
Base KOtBu, NaOtBu, K₂CO₃A base is often required to facilitate the deprotonation of the alcohol and activate the catalyst. Sub-stoichiometric amounts can sometimes be used to prevent racemization.[8]
Solvent Toluene, t-BuOH, DioxaneHigh-boiling, non-coordinating solvents are generally preferred.
Temperature 80 - 120 °CElevated temperatures are typically required to drive the dehydrogenation of the alcohol.[8][9]
Additives DiphenylphosphateAdditives can sometimes enhance reactivity and selectivity.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting amino alcohol-catalyzed alkylation reactions. It is essential to adapt these protocols based on the specific substrates and catalysts being used.

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric α-Alkylation of an Aldehyde

Materials:

  • Aldehyde substrate

  • Alkyl halide

  • (S)-α-methyl proline

  • Triethylamine (TEA)

  • Anhydrous Chloroform (CHCl₃)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde substrate (1.0 mmol, 1.0 equiv) and anhydrous chloroform (5 mL).

  • Cool the solution to the desired temperature (e.g., -30 °C) using a suitable cooling bath.

  • Add (S)-α-methyl proline (0.1 mmol, 0.1 equiv) to the stirred solution.

  • Add triethylamine (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated aldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed N-Alkylation of an Amine with an Alcohol

Materials:

  • Amine substrate

  • Alcohol substrate

  • [Ir(Cp*)Cl₂]₂

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add the amine substrate (1.0 mmol, 1.0 equiv), [Ir(Cp*)Cl₂]₂ (0.02 mmol, 2 mol %), and NaOtBu (0.5 mmol, 0.5 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the alcohol substrate (1.5 mmol, 1.5 equiv) and anhydrous toluene (4 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 85 °C) and stir for the required time (typically 16-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated amine.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficient temperature- Presence of inhibitors (e.g., water)- Use freshly opened or purified reagents and solvents.- Ensure the reaction temperature is optimal for the specific catalyst system.- Employ rigorous anhydrous techniques.
Low enantioselectivity (in asymmetric reactions) - Racemization of the product or intermediates- Non-optimal catalyst or reaction temperature- Lower the reaction temperature.- Screen different chiral catalysts and solvents.- For hydrogen-borrowing reactions, using a sub-stoichiometric amount of base can sometimes prevent racemization of the amine stereocenter.[8]
Formation of side products (e.g., dialkylation) - High concentration of alkylating agent- High reaction temperature- Use a slight excess of the amine substrate.- Add the alkylating agent slowly to the reaction mixture.- Optimize the reaction temperature and time.
Catalyst deactivation - Presence of impurities in substrates or solvents- Catalyst poisoning- Purify substrates and solvents before use.- Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

References

  • List, B., Pojarliev, P., & Martin, H. J. (2004). Catalytic Asymmetric Intramolecular α-Alkylation of Aldehydes. ACS Publications. [Link]

  • Zhang, X. (n.d.). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Thesis. [Link]

  • Wang, D., Diccianni, J., & Li, C. (2014). DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. ACS Catalysis. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition. [Link]

  • Yan, T., & Feringa, B. L. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. [Link]

  • Shaikh, R. R., Mazzanti, A., Petrini, M., Bartoli, G., & Melchiorre, P. (2008). Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles. Angewandte Chemie International Edition. [Link]

  • List, B. (n.d.). 2.2.2 Research Area "Organocatalytic Asymmetric α-Alkylation of Aldehydes". Max-Planck-Institut für Kohlenforschung. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Gell, L. A., & Beller, M. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. [Link]

  • Shaikh, R. R., Mazzanti, A., Petrini, M., Bartoli, G., & Melchiorre, P. (2008). Proline catalyzed α-alkylation of aldehydes with vinylogous imine intermediates derived from arenesulfonyl indoles. ResearchGate. [Link]

  • de León, C., & Ley, S. V. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2018). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. [Link]

  • Özer, M. S., & Gürbüz, N. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Yan, T., & Feringa, B. L. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition. [Link]

  • Zhang, Z., & Wang, X. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Sahoo, B., & Dar, M. A. (2021). N-Alkylation of amines with alcohols by using iron/amino acid as the catalyst. ResearchGate. [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]

Sources

Application

The Strategic Derivatization of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: A Gateway to High-Performance Asymmetric Catalysis

The chiral 1,2-amino alcohol scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis. Among these, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol stands out as a particularly valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

The chiral 1,2-amino alcohol scaffold is a cornerstone in the design of privileged ligands for asymmetric catalysis. Among these, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol stands out as a particularly valuable building block. Its sterically demanding 3,5-di-tert-butylphenyl group provides a unique chiral environment that can impart exceptional levels of stereocontrol in a variety of metal-catalyzed transformations. This technical guide provides an in-depth exploration of the key derivatization strategies for this versatile amino alcohol, complete with detailed protocols and insights into their applications in cutting-edge catalysis.

The strategic placement of bulky tert-butyl groups on the phenyl ring creates a well-defined chiral pocket around the metal center in the resulting catalyst complexes. This steric hindrance is crucial for discriminating between the prochiral faces of a substrate, leading to high enantioselectivity. Furthermore, the modular nature of the amino alcohol allows for fine-tuning of the ligand's electronic and steric properties through derivatization of the amino and hydroxyl functionalities.

This guide will focus on three principal derivatization pathways: the formation of phosphinooxazoline (PHOX) ligands, N-acylation, and N-alkylation. Each of these modifications unlocks a distinct class of catalysts with unique reactivity and applicability in asymmetric synthesis.

Phosphinooxazoline (PHOX) Ligands: The Workhorse of Asymmetric Catalysis

Phosphinooxazolines (PHOX) are a highly successful class of P,N-chelating ligands that have found widespread use in a multitude of asymmetric reactions, including palladium-catalyzed allylic substitutions and Heck reactions.[1][2] The synthesis of PHOX ligands from (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a modular process that allows for the introduction of various phosphine moieties, thereby enabling the tuning of the catalyst's properties.[1]

A particularly robust and popular method for the synthesis of PHOX ligands involves the copper-catalyzed coupling of an aryl halide with a phosphine.[3] This approach offers a reliable route to a diverse range of PHOX ligands with varying steric and electronic attributes.

Synthetic Workflow for PHOX Ligand Formation

The synthesis of a PHOX ligand from (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can be conceptualized as a two-stage process: formation of the oxazoline ring followed by introduction of the phosphine group.

cluster_0 Oxazoline Ring Formation cluster_1 Phosphine Installation (Ullmann Coupling) Amino_Alcohol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Oxazoline (R)-2-(2-bromophenyl)-4-(3,5-di-tert-butylphenyl)-4,5-dihydrooxazole Amino_Alcohol->Oxazoline  ZnCl2, Chlorobenzene, Reflux Nitrile 2-Bromobenzonitrile Nitrile->Oxazoline PHOX_Ligand (R)-4-(3,5-di-tert-butylphenyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (PHOX) Oxazoline->PHOX_Ligand  CuI, K2CO3, Toluene, Reflux Phosphine Diphenylphosphine Phosphine->PHOX_Ligand Catalyst_Formation Formation of Active Catalyst PHOX_Ligand->Catalyst_Formation  [Pd(allyl)Cl]2 Catalytic_Application Asymmetric Catalysis (e.g., Allylic Alkylation, Heck Reaction) Catalyst_Formation->Catalytic_Application

Caption: Synthetic workflow for the preparation of a PHOX ligand and its application in catalysis.

Detailed Protocol: Synthesis of a PHOX Ligand

This protocol details the synthesis of (R)-4-(3,5-di-tert-butylphenyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole.

Part A: Synthesis of (R)-2-(2-bromophenyl)-4-(3,5-di-tert-butylphenyl)-4,5-dihydrooxazole

  • Materials:

    • (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (1.0 eq)

    • 2-Bromobenzonitrile (1.1 eq)

    • Anhydrous Zinc Chloride (0.1 eq)

    • Chlorobenzene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol and anhydrous zinc chloride.

    • Add anhydrous chlorobenzene to dissolve the solids.

    • Add 2-bromobenzonitrile to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired oxazoline.

Part B: Synthesis of (R)-4-(3,5-di-tert-butylphenyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

  • Materials:

    • (R)-2-(2-bromophenyl)-4-(3,5-di-tert-butylphenyl)-4,5-dihydrooxazole (1.0 eq)

    • Diphenylphosphine (1.2 eq)

    • Copper(I) Iodide (0.1 eq)

    • Potassium Carbonate (2.0 eq)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the oxazoline from Part A, copper(I) iodide, and potassium carbonate.

    • Add anhydrous toluene, followed by diphenylphosphine.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the PHOX ligand.

Catalytic Applications of PHOX Ligands

The PHOX ligand derived from (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a highly effective ligand for a range of palladium-catalyzed asymmetric transformations.

Table 1: Performance of PHOX Ligand in Asymmetric Allylic Alkylation

SubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Racemic 1,3-diphenylallyl acetateDimethyl malonate1THF25>9598[4]
Racemic 1,3-dicyclohexylallyl acetateSodium diethyl malonate2CH2Cl209295[1][4]

Table 2: Performance of PHOX Ligand in Asymmetric Heck Reaction

Aryl HalideOlefinCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)ee (%)Reference
Phenyl triflate2,3-Dihydrofuran2Proton spongeDioxane608599[5]
4-Methoxyphenyl iodideCyclopentene3TriethylamineDMF807892[5]

N-Acyl Derivatives: Modulating Lewis Basicity and Steric Bulk

N-acylation of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol provides a straightforward method to introduce a wide variety of functional groups. This modification can influence the ligand's electronic properties and steric profile, which in turn affects its coordination to a metal center and the resulting catalyst's activity and selectivity. A common and simple acylation is N-acetylation.

Synthetic Workflow for N-Acetylation

The N-acetylation of the amino alcohol is typically a high-yielding reaction that can be performed under mild conditions.

Amino_Alcohol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol N_Acyl_Product (R)-N-(2-(3,5-di-tert-butylphenyl)-2-hydroxyethyl)acetamide Amino_Alcohol->N_Acyl_Product Acetylating_Agent Acetic Anhydride Acetylating_Agent->N_Acyl_Product Base Triethylamine Base->N_Acyl_Product Solvent Dichloromethane Solvent->N_Acyl_Product Catalyst_Precursor Chiral Ligand / Catalyst Precursor N_Acyl_Product->Catalyst_Precursor Catalytic_Application Asymmetric Catalysis (e.g., Transfer Hydrogenation) Catalyst_Precursor->Catalytic_Application Amino_Alcohol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol N_Alkyl_Product N-Alkyl-(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Amino_Alcohol->N_Alkyl_Product Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->N_Alkyl_Product Reducing_Agent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) Reducing_Agent->N_Alkyl_Product Catalyst_Precursor Chiral Ligand / Catalyst Precursor N_Alkyl_Product->Catalyst_Precursor Catalytic_Application Asymmetric Catalysis (e.g., Grignard Addition, Reduction Reactions) Catalyst_Precursor->Catalytic_Application

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Welcome to the technical support guide for the synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, chemists, and process development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and enantioselectivity of this important chiral building block. Chiral amino alcohols are foundational to the pharmaceutical industry, where the specific stereochemistry is often paramount for biological activity.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Core Synthetic Strategy: Asymmetric Reduction

The most robust and widely adopted strategy for synthesizing (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves the enantioselective reduction of a prochiral α-amino ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, offering high enantioselectivity and predictable stereochemical outcomes.[3][4] The general workflow is outlined below.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Asymmetric Transformation cluster_2 Final Product Generation Start 3,5-Di-tert-butyl- bromobenzene Ketone 2-Amino-1-(3,5-di-tert- butylphenyl)ethan-1-one Start->Ketone Multi-step synthesis Protected_Ketone N-Protected α-Amino Ketone (e.g., N-Boc) Ketone->Protected_Ketone Protection Step (e.g., Boc₂O) Reduction Asymmetric Reduction (e.g., CBS Reduction) Protected_Ketone->Reduction Borane (BH₃) (R)-CBS Catalyst Protected_Alcohol N-Protected (R)-Amino Alcohol Reduction->Protected_Alcohol Deprotection Deprotection Protected_Alcohol->Deprotection Final_Product (R)-2-amino-2-(3,5-di- tert-butylphenyl)ethan-1-ol Deprotection->Final_Product Acidic Workup (e.g., HCl)

Caption: General workflow for the synthesis of the target chiral amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol with high purity?

The most reliable and scalable method is the catalytic asymmetric reduction of an N-protected 2-amino-1-(3,5-di-tert-butylphenyl)ethan-1-one precursor. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is particularly effective.[3][4][5] This method is highly praised for its predictability, broad substrate compatibility, and ability to deliver excellent enantiomeric excess (ee), often exceeding 95%.[2][5]

Q2: Why is N-protection of the α-amino ketone necessary before the reduction step?

The free amine in the α-amino ketone is a Lewis base that can coordinate with the borane reducing agent and the Lewis-acidic boron center of the CBS catalyst. This non-productive coordination can deactivate both the catalyst and the reducing agent, leading to a stalled reaction or the formation of undesired byproducts. Protecting the amine, typically as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) carbamate, prevents this interference and ensures that the reduction proceeds efficiently and stereoselectively at the ketone carbonyl.

Q3: What are the critical parameters that influence the enantioselectivity of the CBS reduction?

Several factors are critical:

  • Catalyst Integrity: The enantiomeric purity and chemical integrity of the CBS catalyst are paramount. It is sensitive to moisture and should be handled under anhydrous conditions.[6]

  • Temperature: The reduction is typically performed at low temperatures (e.g., 0 °C to -20 °C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in ee.

  • Rate of Addition: Slow addition of the borane solution to the mixture of the ketone and catalyst is often recommended to maintain catalytic turnover and prevent background, non-catalyzed reduction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low Enantiomeric Excess (ee < 90%)

Q: My final product shows low enantiomeric excess after chiral HPLC analysis. What are the likely causes and how can I fix this?

Low enantiomeric excess is a common but solvable problem. The root cause typically lies in the asymmetric reduction step or post-reaction handling.

Troubleshooting_Low_EE Problem Low Enantiomeric Excess (<90% ee) Cause_Catalyst Cause 1: Inactive or Degraded CBS Catalyst Problem->Cause_Catalyst Cause_Conditions Cause 2: Suboptimal Reaction Conditions Problem->Cause_Conditions Cause_Workup Cause 3: Racemization During Workup Problem->Cause_Workup Sol_Catalyst Solution: • Use fresh, high-purity catalyst. • Handle under inert gas (Ar/N₂). • Ensure anhydrous solvent and reagents. Cause_Catalyst->Sol_Catalyst Sol_Conditions Solution: • Lower reaction temperature (-20°C). • Ensure slow addition of borane. • Verify stoichiometry (5-10 mol% catalyst). Cause_Conditions->Sol_Conditions Sol_Workup Solution: • Use mild acidic quench (e.g., NH₄Cl). • Avoid prolonged exposure to strong acid/base. • Purify promptly after workup. Cause_Workup->Sol_Workup

Caption: Diagnostic flowchart for troubleshooting low enantiomeric excess.

  • Cause 1: Ineffective Catalyst: The CBS catalyst is moisture-sensitive. Exposure to atmospheric water can hydrolyze the oxazaborolidine ring, rendering it inactive. The borane solution (typically BH₃•THF) can also degrade over time.

    • Solution: Always use a fresh bottle of catalyst or a recently prepared solution. Handle the catalyst and borane solution under an inert atmosphere (argon or nitrogen) using anhydrous solvents and syringes.[6]

  • Cause 2: Non-Catalyzed Reduction: If the reaction temperature is too high or the borane is added too quickly, a non-enantioselective background reduction can compete with the desired catalytic pathway, leading to a racemic product.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C or lower). Add the borane solution dropwise over an extended period (e.g., 30-60 minutes) to a solution of the substrate and the catalyst. This ensures the ketone primarily reacts via the chiral catalyst complex.

  • The CBS Mechanism and Selectivity: The enantioselectivity arises from a highly organized, six-membered ring transition state.[5] The catalyst coordinates with both the borane and the ketone. The ketone's substituents orient themselves to minimize steric interactions with the catalyst's chiral framework, exposing one face of the carbonyl to hydride delivery.[3][7] Any disruption to this delicate assembly, such as high temperature or impurities, compromises selectivity.

Problem: Low Overall Yield (< 70%)

Q: The reaction seems to work, but my final isolated yield is consistently low. Where am I losing my product?

Low yield can stem from incomplete reaction, side-product formation, or losses during the workup and purification stages.

  • Cause 1: Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent or deactivated catalyst.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all the starting ketone is consumed. It may be necessary to add a slight excess of borane (e.g., 1.1-1.2 equivalents) to ensure full conversion.

  • Cause 2: Side-Product Formation: If an inappropriate N-protecting group is used, it might be cleaved under the reaction conditions. Additionally, over-reduction is a possibility, though less common for this substrate.

    • Solution: The Boc (tert-butyloxycarbonyl) group is generally stable to the mild reducing conditions of the CBS reduction and is easily removed later with acid. Avoid protecting groups that are sensitive to borane, such as esters.

  • Cause 3: Product Loss During Workup/Purification: Amino alcohols can be amphoteric and may have some water solubility, especially after deprotection. They can also be challenging to extract efficiently.

    • Solution: During the aqueous workup, carefully adjust the pH. To extract the N-protected amino alcohol, ensure the aqueous layer is neutral or slightly basic. For the final deprotected product, a basic pH (e.g., pH 9-10) is required to ensure the amine is in its free base form for extraction into an organic solvent like ethyl acetate or dichloromethane. Saturation of the aqueous layer with NaCl can reduce the product's solubility in water and improve extraction efficiency.

Problem: Difficulty with Product Purification

Q: I am having trouble purifying the final amino alcohol. It co-elutes with impurities on my silica gel column, or it won't crystallize.

Purification of chiral amino alcohols requires careful technique.

  • Issue 1: Chromatographic Separation: The polarity of the amino alcohol can cause it to streak on silica gel, leading to poor separation. Boron-containing byproducts from the reaction can also be difficult to remove.

    • Solution: For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to deactivate acidic sites and prevent tailing of the amine. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate. An acidic workup (e.g., quenching with HCl in methanol) followed by extraction can help remove boron byproducts as water-soluble boric acid.

  • Issue 2: Crystallization: The free base of the amino alcohol may be an oil or a low-melting solid, making crystallization difficult.

    • Solution: Convert the purified free-base amino alcohol into a crystalline salt. Bubbling dry HCl gas through a solution of the product in a non-polar solvent like diethyl ether or dissolving it in HCl/isopropanol often yields a highly crystalline hydrochloride salt, which is easier to handle, store, and is typically very pure.

Key Experimental Protocols

Protocol 1: Asymmetric CBS Reduction of N-Boc-2-amino-1-(3,5-di-tert-butylphenyl)ethan-1-one

This protocol is a representative procedure for the key enantioselective reduction step.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask purged with argon, add the N-Boc protected α-amino ketone (1.0 eq).

  • Catalyst Addition: Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath. Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) dropwise via syringe. Stir for 15 minutes.

  • Reduction: Add a solution of borane-THF complex (1.1 eq, 1.0 M in THF) dropwise over 30-60 minutes using a syringe pump, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quench: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane (Caution: Hydrogen gas evolution).

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc protected amino alcohol can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the final, deprotected amino alcohol product (approx. 1 mg/mL) in the mobile phase.

  • Column: Use a chiral stationary phase column suitable for amino alcohols, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 Hexane:IPA:DEA).

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas (A) of the (R) and (S) enantiomers: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100.

Data Summary Table

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes typical performance metrics for related CBS reductions found in the literature.

Catalyst Variant (R' in CBS)Substrate TypeYield (%)ee (%)Reference
Methyl (Me)Aryl-alkyl ketone~95%>98% (R)[5]
Butyl (Bu)Aryl-alkyl ketone~90%>97% (R)[4]
Phenyl (Ph)Di-alkyl ketone~85%~95% (R)[3]
Me (with catecholborane)α,β-Unsaturated ketone~92%>96% (R)[8]

References

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Vertex AI Search.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Vertex AI Search.
  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC. National Center for Biotechnology Information. [Link]

  • Corey–Itsuno reduction - Wikipedia. Wikipedia. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. springerprofessional.de. [Link]

  • Asymmetric Synthesis. University of Regensburg. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. National Center for Biotechnology Information. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis - University of York. University of York. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. YouTube. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC. National Center for Biotechnology Information. [Link]

  • Enantioselective reduction of ketones - Wikipedia. Wikipedia. [Link]

Sources

Optimization

Solubility issues with 3,5-di-tert-butylphenyl derivatives in polar solvents

Technical Support Center: 3,5-di-tert-butylphenyl Derivatives A Guide to Overcoming Solubility Challenges in Polar Solvents Welcome to the technical support guide for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-di-tert-butylphenyl Derivatives

A Guide to Overcoming Solubility Challenges in Polar Solvents

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,5-di-tert-butylphenyl derivatives. This moiety is a valuable scaffold in medicinal chemistry, but its inherent physicochemical properties frequently lead to significant solubility challenges, particularly in the aqueous environments critical for biological assays and formulation. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

Q1: Why do my 3,5-di-tert-butylphenyl derivatives consistently show poor solubility in polar solvents like water, PBS, or ethanol?

A: The poor solubility is rooted in the fundamental chemical structure of the 3,5-di-tert-butylphenyl group. The two bulky tert-butyl groups are highly non-polar and lipophilic (fat-loving).[1][2] This creates a large hydrophobic surface area that resists interaction with polar solvent molecules like water.

From a thermodynamic perspective, polar water molecules are highly ordered and stabilized by an extensive network of hydrogen bonds. For your compound to dissolve, it must break these water-water interactions and form new, energetically favorable interactions with the solvent. The hydrophobic tert-butyl groups cannot form hydrogen bonds and disrupt the water structure without offering a stabilizing interaction in return. This is an energetically unfavorable process, causing the compound to be expelled from the polar solvent, leading to precipitation or low solubility. This phenomenon is a classic example of the hydrophobic effect.

Furthermore, the significant bulk of these groups introduces steric hindrance, which can interfere with how the molecule interacts with itself and with solvent molecules, further complicating solubility.[3][4][5]

Q2: What is the typical calculated logP (cLogP) for a compound with a 3,5-di-tert-butylphenyl group, and how does that predict solubility?

A: The 3,5-di-tert-butylphenyl group itself significantly increases a molecule's lipophilicity. For example, the parent structure, 3,5-di-tert-butylphenol, has a calculated XLogP3 of 4.9.[6] Each molecule's overall logP will depend on the other functional groups present, but the addition of this moiety will almost certainly push the cLogP into a range associated with poor aqueous solubility (typically, cLogP > 3 is a flag for potential solubility issues).

LogP, the logarithm of the partition coefficient between octanol and water, is a direct measure of lipophilicity. A high logP value indicates a strong preference for a non-polar environment (octanol) over a polar one (water), which correlates strongly with low aqueous solubility.

Q3: How does the steric bulk of the two tert-butyl groups specifically impact solubility?

A: The steric bulk of the tert-butyl groups has a dual effect.[5][7]

  • Disruption of Crystal Packing: In the solid state, the bulky, three-dimensional nature of these groups can disrupt efficient, ordered packing into a stable crystal lattice. A less stable crystal lattice requires less energy to break apart, which can sometimes be a minor factor favoring dissolution.

  • Inhibition of Solvation: More importantly, this same steric bulk hinders the ability of polar solvent molecules to approach and effectively solvate (surround) other polar parts of your molecule.[3][8] For a compound to dissolve, individual molecules must be encapsulated by a shell of solvent. The bulky groups act like "umbrellas," shielding other parts of the molecule and preventing this crucial solvent interaction, thereby reducing solubility.[4]

Section 2: Initial Troubleshooting & Screening

Q4: My compound crashed out of my aqueous assay buffer immediately after dilution from a DMSO stock. What are my immediate troubleshooting steps?

A: This is a classic sign of kinetic solubility failure. Your compound was soluble in the high-concentration DMSO stock but precipitated when the DMSO concentration dropped upon dilution into the aqueous buffer. Follow this decision tree for immediate troubleshooting.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Action: Reduce final DMSO to <0.5% if possible. Rationale: High DMSO % can cause assay artifacts. check_dmso->reduce_dmso Yes dmso_ok Is final compound concentration too high? check_dmso->dmso_ok No reduce_dmso->dmso_ok reduce_conc Action: Lower the compound concentration. Rationale: You may be exceeding the kinetic solubility limit. dmso_ok->reduce_conc Yes conc_ok Action: Perform a co-solvent screen. Rationale: Find a solvent system that supports solubility. dmso_ok->conc_ok No

Caption: Decision tree for troubleshooting compound precipitation.

Q5: What is a good starting point for a co-solvent screen to improve solubility for my in-vitro experiments?

A: A co-solvent screen is an excellent first step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[9][10][]

Start with solvents that are common in biological and parenteral formulations.[12] Test a range of final concentrations, typically from 1% to 10% (v/v), ensuring the final concentration is compatible with your assay's tolerance.

Co-SolventKey Properties & RationaleTypical Starting % (v/v)
Ethanol Reduces solvent polarity. Generally well-tolerated by many cell-based assays at low concentrations.[9][12]1 - 5%
Propylene Glycol (PG) A common pharmaceutical excipient. Less volatile than ethanol.[9][10]1 - 10%
Polyethylene Glycol 400 (PEG 400) A polymeric co-solvent effective at solubilizing non-polar compounds. Higher viscosity.[]5 - 20%
N-Methyl-2-pyrrolidone (NMP) A more powerful, polar aprotic solvent. Use with caution as it can be more aggressive towards biological systems.[12]0.5 - 2%
Dimethylacetamide (DMA) Similar to NMP, a strong solubilizing agent. Check for assay compatibility.[12]0.5 - 2%

Q6: How do I perform a quick kinetic solubility assay to screen my compounds or different solvent conditions?

A: A kinetic solubility assay is a high-throughput method used in early drug discovery to determine the apparent solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[13][14] This mimics the process of preparing compounds for biological screening. Nephelometry (light scattering) is a common and rapid readout method. See the detailed protocol in the "Experimental Protocols" section below.

Section 3: Advanced Solubilization Strategies

Q7: Co-solvents are insufficient or interfere with my assay. What other formulation strategies can I explore?

A: When simple co-solvents fail, more advanced formulation techniques are necessary. These aim to keep the drug dispersed in a high-energy, more soluble state.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15] Your lipophilic compound can form an "inclusion complex" where it sits inside the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve in water.[15][16] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice.[9][17]

  • Surfactants: Surfactants form micelles in aqueous solutions. These are microscopic spheres with a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being solubilized by the micelle structure.[18] Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 80.

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique where the crystalline drug is molecularly dispersed within a polymer matrix in a non-crystalline, amorphous state.[19][20][21][22] This amorphous form has a higher energy state and dissolves more readily than the stable crystalline form.[23] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[20][23]

  • Lipid-Based Formulations: These formulations use oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).[24] When diluted into an aqueous medium, they spontaneously form fine emulsions, keeping the drug solubilized.

Q8: Can I modify the chemical structure of my lead compound to improve solubility without sacrificing biological activity?

A: Yes, this is a cornerstone of medicinal chemistry and lead optimization. The goal is to replace the problematic group with a bioisostere—a different group with similar size and electronic properties that maintains biological activity but improves physicochemical properties.

Replacing a tert-butyl group is challenging due to its unique steric profile. However, some strategies include:

  • Introducing Polar Groups: Carefully adding a small, polar functional group (e.g., a hydroxyl or methoxy group) to a less critical part of the molecule can increase hydrophilicity.

  • Bioisosteric Replacement: Consider replacing one of the tert-butyl groups with a less lipophilic but still sterically bulky group. Examples that have been explored in medicinal chemistry include bicyclo[1.1.1]pentanyl or cyclopropyl-trifluoromethyl groups, though these require significant synthetic effort.[25]

Q9: We are observing significant batch-to-batch variability in the solubility of our compound. What is the likely cause?

A: The most probable cause for batch-to-batch solubility variation is polymorphism .[26][27] Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs."[28][29] These different forms can have distinct crystal lattice energies, which directly translate to different melting points, stabilities, and, most critically, solubilities.[26]

One batch may have crystallized into a stable, low-energy (and thus low-solubility) form, while another may be a less stable, higher-energy "metastable" form with higher apparent solubility.[28] An amorphous (non-crystalline) solid would have the highest solubility but is also the least stable.[22]

G cluster_results Interpretation start Batch-to-Batch Solubility Variation Observed xrd Analyze Batches via Powder X-Ray Diffraction (PXRD) start->xrd dsc Analyze Batches via Differential Scanning Calorimetry (DSC) start->dsc compare Compare PXRD patterns and DSC thermograms xrd->compare dsc->compare patterns_match Patterns Match: Variation is likely not due to polymorphism. Investigate purity, residual solvent. compare->patterns_match Identical patterns_diff Patterns Differ: Polymorphism is confirmed. Identify and control the desired crystal form. compare->patterns_diff Different

Caption: Workflow for investigating polymorphism.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol outlines a rapid method to assess the kinetic solubility of compounds in a 96-well plate format.

Methodology:

  • Compound Stock Preparation: Prepare 10 mM stock solutions of your test compounds in 100% DMSO.

  • Plate Preparation: In a clear-bottom 96-well plate, add 2 µL of each 10 mM compound stock solution to individual wells. Include wells with 2 µL of DMSO only (negative control) and a known poorly soluble compound (positive control).

  • Buffer Addition: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Seal the plate and shake vigorously for 5 minutes on a plate shaker. Incubate the plate at room temperature for 2 hours to allow precipitation to equilibrate.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • Data Analysis: Subtract the average signal of the DMSO-only wells from all other wells. The resulting value is a direct measure of the amount of precipitated material. Higher readings indicate lower kinetic solubility.

Protocol 2: Systematic Co-Solvent Screening Protocol

This protocol is designed to systematically test the effect of different co-solvents on your compound's solubility.

Methodology:

  • Prepare Co-Solvent Stocks: Prepare intermediate aqueous buffer solutions containing various concentrations of your chosen co-solvents (e.g., create a 20% Ethanol in PBS stock, a 10% PEG400 in PBS stock, etc.).

  • Compound Plating: Add 2 µL of your 10 mM compound stock in DMSO to wells of a 96-well plate.

  • Co-Solvent Addition: Add 198 µL of the various co-solvent/buffer solutions to the wells. Your final matrix will be, for example, 100 µM compound in 1% DMSO / 19.8% Ethanol in PBS.

  • Incubation and Observation: Shake and incubate the plate as described in Protocol 1.

  • Readout: Assess solubility either visually (for a rough screen) or quantitatively using nephelometry. The co-solvent system that yields the lowest light scattering signal is the most effective at solubilizing your compound under these conditions.

References

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • Hilaris Publisher.

  • Ascendia Pharmaceutical Solutions.

  • PharmaCareers.

  • Pharmaceutical Technology.

  • Seppic.

  • Drug Discovery News.

  • Wikipedia.

  • AxisPharm.

  • MDPI.

  • Pharma Excipients.

  • Merck Millipore.

  • Nishka Research.

  • Benchchem.

  • ResearchGate.

  • BioDuro.

  • Enamine.

  • National Center for Biotechnology Information.

  • WuXi AppTec DMPK.

  • National Center for Advancing Translational Sciences.

  • Symmetric.

  • Veeprho.

  • American Scientist.

  • International Journal of Medical Science and Dental Research.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Ascendia Pharmaceutical Solutions.

  • Journal of Chemical and Pharmaceutical Research.

  • BOC Sciences.

  • PubMed.

  • Plateforme de chimie biologique intégrative de Strasbourg.

  • CymitQuimica.

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • MDPI.

  • Hypha Discovery.

  • Pharmaguideline.

  • ChemicalBook.

  • FasterCapital.

  • Wikipedia.

  • PubChem.

  • MedChemExpress.

  • Sigma-Aldrich.

  • ResearchGate.

  • Wikipedia.

Sources

Troubleshooting

Technical Support Center: Handling (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

[1] Status: Active Ticket ID: RAC-35DTB-001 Subject: Prevention of Racemization in Benzylic Amino Alcohols Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1] Executive Summary & Immediate Tri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: RAC-35DTB-001 Subject: Prevention of Racemization in Benzylic Amino Alcohols Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary & Immediate Triage

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a loss of enantiomeric excess (ee) during the synthesis, coupling, or purification of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol .

This molecule is a phenylglycinol derivative . Unlike standard aliphatic amino alcohols (e.g., valinol), the chiral center is benzylic . This geometric and electronic position makes the C-H bond at the chiral center significantly more acidic and prone to ionization.

The "Red Flag" Checklist (Do NOT Do This)
Risk FactorAction to AvoidWhy? (The Science)
Strong Bases Avoid DBU, NaH, or alkoxides.[1]The benzylic proton is acidic (pKa ~19-22 in DMSO for amides).[1] Strong bases deprotonate C2, leading to an achiral enolate.
High Heat Do not heat >40°C, especially with base.Thermal energy overcomes the activation barrier for proton exchange or oxazoline formation.
Aldehydes Avoid storing in acetone/aldehydes.Formation of Schiff bases (imines) lowers the barrier for tautomerization, scrambling the stereocenter.
Acidic Silica Do not use untreated silica gel.The 3,5-di-tert-butyl group stabilizes a benzylic carbocation, facilitating

-type racemization on acidic surfaces.[1]

Diagnostic: Mechanism of Failure

To solve the problem, you must understand the specific pathway driving your racemization. This molecule faces two distinct threats due to the 3,5-di-tert-butyl substitution pattern.

Threat A: Base-Catalyzed Deprotonation (Proton Exchange)

The phenyl ring stabilizes a negative charge at the benzylic position via resonance. When you convert the amine to an amide (during peptide coupling), the N-H becomes electron-withdrawing, further acidifying the benzylic C-H.

Threat B: Acid-Catalyzed Carbocation Formation ( )

Unique Risk for this Derivative:[1] The two tert-butyl groups are electron-donating.[1] They increase electron density in the phenyl ring, which stabilizes a positive charge at the benzylic position. This makes this specific derivative more sensitive to acid than unsubstituted phenylglycinol.

Threat C: Oxazoline Formation

During amide coupling, the hydroxyl group can attack the activated carbonyl, forming an oxazoline intermediate. Ring opening of this intermediate can occur from either face, resulting in racemization.

RacemizationPathways Start (R)-Isomer (Chiral Center) Acid Acidic Conditions (H+) Start->Acid Base Basic Conditions (B:) Start->Base Activation Carboxyl Activation Start->Activation Carbocation Benzylic Carbocation (Planar/Achiral) *Stabilized by t-Bu groups* Acid->Carbocation Loss of OH/NH2 Racemate Racemic Mixture (50% R / 50% S) Carbocation->Racemate Re-attack Carbanion Benzylic Carbanion (Planar/Achiral) Base->Carbanion Proton Abstraction Carbanion->Racemate Reprotonation Oxazoline Oxazoline Intermediate Activation->Oxazoline Cyclization Oxazoline->Racemate Ring Opening

Figure 1: Mechanistic pathways leading to loss of optical purity.[1] Note that the 3,5-di-tert-butyl groups specifically accelerate the Carbocation pathway compared to standard phenylglycinol.[1]

Experimental Protocols

Protocol A: Racemization-Free Amide Coupling

Objective: Couple a carboxylic acid to the amine without eroding the benzylic center.

The System:

  • Coupling Reagent: T3P (Propylphosphonic anhydride) or HATU.[1] T3P is preferred as it often operates at lower pH and faster rates, minimizing base exposure.

  • Base: DIPEA (Hunig's Base) or NMM (N-Methylmorpholine).[1] Never use TEA (Triethylamine) if possible, as it is less sterically hindered and more nucleophilic.

  • Additives: HOAt or Oxyma Pure (suppresses oxazolone/oxazoline formation).[1]

Step-by-Step:

  • Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 equiv) and Base (2.5 equiv) in DMF or DCM at 0°C . Add the Coupling Reagent (1.1 equiv).

  • Time-Lag: Stir for 2-5 minutes only. Long pre-activation can lead to racemization of the acid component (if chiral), but here we protect the amine.

  • Amine Addition: Add (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (1.0 equiv) immediately at 0°C .

  • Temperature Control: Allow to warm to room temperature slowly over 2 hours. Do not heat.

  • Quench: Quench with dilute citric acid (mildly acidic) or NH4Cl. Avoid strong HCl (risk of carbocation formation).

Protocol B: Purification (The "Buffered Silica" Method)

Objective: Purify the product without acid-catalyzed scrambling on the column.

The Issue: Standard silica gel is slightly acidic (pH 4-5).[1] This is sufficient to trigger the carbocation pathway in electron-rich benzylic alcohols.

The Fix:

  • Slurry Preparation: Prepare your silica gel slurry in the eluent (e.g., Hexane/EtOAc).

  • Passivation: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.

  • Elution: Run your purification using eluent containing 0.5% TEA .

  • Evaporation: Do not heat the rotovap bath above 35°C.

Troubleshooting Guide (FAQ)

Q1: I see a "doublet" of peaks in my NMR that shouldn't be there. Is this racemization?

  • Analysis: Possibly. However, if you formed an amide, you might be seeing rotamers . Amide bonds have restricted rotation.

  • Test: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamers (product is pure). If they remain distinct, you have diastereomers (racemization occurred).

Q2: Can I use Boc-protection on this amine?

  • Answer: Yes, but be careful during deprotection .

  • Risk: Standard TFA/DCM deprotection generates a high concentration of acid. The tert-butyl carbocation released from the Boc group is electrophilic, but the high acidity can also transiently protonate the benzylic alcohol (or amine), leading to

    
     scrambling.
    
  • Solution: Use HCl in Dioxane at 0°C rather than TFA, or use a "scavenger" rich cocktail (e.g., add triethylsilane) to quench cations immediately, though this doesn't stop the protonation of the benzylic center. The safest route is often Cbz protection , removed via hydrogenolysis (Pd/C, H2), which is neutral and preserves the stereocenter.

Q3: My ee dropped from 99% to 85% after leaving the reaction overnight. Why?

  • Root Cause: Thermodynamic Equilibration. The "R" isomer is the kinetic product of your starting material, but if the reaction mixture is slightly basic, the proton will exchange over time until it reaches a 50:50 thermodynamic mixture.

  • Fix: Quench the reaction immediately upon completion. Do not stir overnight "for good measure."

Workflow Visualization

Use this decision tree to determine the correct reaction setup.

OptimizationWorkflow Start Start Synthesis CheckEE Check ee% of Product Start->CheckEE Good ee > 98% Success CheckEE->Good High ee Bad ee < 95% Failure Analysis CheckEE->Bad Low ee Type Identify Failure Mode Bad->Type Rotamers Check VT-NMR (Rotamers?) Type->Rotamers NMR Doublets RealRac Confirmed Racemization Type->RealRac Chiral HPLC Fail Cause1 Did you use strong base (DBU/TEA)? RealRac->Cause1 Sol1 Switch to DIPEA/NMM Lower Temp Cause1->Sol1 Yes Cause2 Did you use acidic workup/silica? Cause1->Cause2 No Sol2 Use Buffered Silica (1% TEA) Avoid TFA Cause2->Sol2 Yes

Figure 2: Troubleshooting decision tree for enantiomeric excess loss.

Analytical Validation

You cannot fix what you cannot measure. Standard NMR is insufficient for detecting small amounts of racemization unless you use a Chiral Shift Reagent.

Recommended Method: Chiral HPLC [1]

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (The phenyl ring absorbs strongly).

  • Standard: Inject the racemic mixture (rac-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol) first to establish separation conditions.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Discussion on stability of benzylic amines and protection strategies.

  • Racemization in Peptide Synthesis . El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dynamic Kinetic Resolution of Benzylic Amines . Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis. Chemical Reviews.

  • Stability of Phenylglycinol Derivatives . Meyers, A. I., et al. (1993). Asymmetric synthesis of amino acids and amino alcohols. Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of Bulky Chiral Amino Alcohols

Welcome to the technical support center for the purification of bulky chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bulky chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize separation strategies. As Senior Application Scientists, we provide not just steps, but the underlying principles to empower your experimental choices.

Method Selection: Where Do I Begin?

Choosing the right purification strategy is the most critical step. The decision between preparative chromatography and diastereomeric salt crystallization depends on scale, available resources, and the physicochemical properties of your amino alcohol.

Diagram: Initial Purification Strategy Selection

MethodSelection Start Racemic Bulky Amino Alcohol Scale What is the required scale? Start->Scale Purity High Purity (>99% ee) Required Immediately? Scale->Purity < 10 g Crystallization Attempt Diastereomeric Salt Crystallization Scale->Crystallization > 10 g Chromatography Pursue Chiral Chromatography (HPLC / SFC) Purity->Chromatography Yes Screening Perform Small-Scale Screening Experiments Purity->Screening No / Flexible Analyze Analyze Solubility & Crystal Formation Crystallization->Analyze Screening->Analyze Optimize Optimize Lead Conditions for Scale-up Analyze->Optimize OilingOut Start Problem: Product is 'Oiling Out' Cause Primary Cause: High Supersaturation Start->Cause Cooling Is cooling rate too fast? Cause->Cooling Concentration Is concentration too high? Cooling->Concentration No SlowCool Action: Decrease cooling rate. Allow slow cooling to RT, then refrigerate. Cooling->SlowCool Yes Solvent Is solvent choice suboptimal? Concentration->Solvent No Dilute Action: Add more solvent to create a more dilute solution. Concentration->Dilute Yes Seeding Have you tried seeding? Solvent->Seeding No SolventScreen Action: Perform a systematic solvent screen to find a better system. Solvent->SolventScreen Yes AddSeeds Action: Add seed crystals of the desired diastereomer to promote controlled crystal growth. Seeding->AddSeeds Yes Success Success: Crystals Formed Seeding->Success No/Still Fails SlowCool->Success Dilute->Success SolventScreen->Success AddSeeds->Success

Troubleshooting

Removing unreacted starting material from amino alcohol synthesis

Welcome to the Technical Support Center for scientists and researchers in the field of drug development and organic synthesis. This guide provides in-depth, experience-driven answers to common challenges encountered when...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers in the field of drug development and organic synthesis. This guide provides in-depth, experience-driven answers to common challenges encountered when removing unreacted starting materials from amino alcohol synthesis reactions. The dual functionality of amino alcohols—possessing both a basic amino group and a hydrophilic alcohol group—often complicates purification, leading to issues like poor separation in chromatography and difficulties in extraction or recrystallization.[1] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary starting material is an unreacted amine that is proving difficult to separate from my amino alcohol product. What is the most effective initial strategy?

Answer:

The most robust and often simplest initial strategy for removing a basic amine from a neutral (or less basic) amino alcohol product is Acid-Base Extraction . This classical chemical technique leverages the significant difference in the acid-base properties between the starting amine and the product.[2][3]

Causality and Scientific Principle:

The core principle of acid-base extraction relies on the differential partitioning of a compound between two immiscible liquid phases (typically an organic solvent and an aqueous solution) based on its ionization state.[3] Amines are basic and will be protonated by an aqueous acid (like dilute HCl) to form a water-soluble ammonium salt.[2][4] Your amino alcohol product, being significantly less basic or neutral, will remain in the organic layer.

The efficiency of this separation is governed by the pKa of the amine's conjugate acid.[5] Aliphatic amines typically have pKa values in the range of 10-11, making them strongly basic.[6] This high basicity ensures they are readily protonated and extracted into the aqueous phase.

Troubleshooting Workflow: Acid-Base Extraction

G start Crude reaction mixture in organic solvent (e.g., EtOAc, DCM) wash_acid Wash with dilute aqueous acid (e.g., 1M HCl) start->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer: Contains neutral amino alcohol product separate_layers->organic_layer  Organic Phase aqueous_layer Aqueous Layer: Contains protonated unreacted amine (salt) separate_layers->aqueous_layer Aqueous Phase   dry_concentrate Dry (Na₂SO₄), filter, and concentrate organic_layer->dry_concentrate neutralize_base Neutralize with base (e.g., NaOH) to regenerate neutral amine aqueous_layer->neutralize_base pure_product Purified Amino Alcohol dry_concentrate->pure_product recover_amine Recovered Starting Amine (optional, by extraction) neutralize_base->recover_amine G start Crude Polar Amino Alcohol (Oil) tlc Run TLC with different solvent systems start->tlc decision Good separation (ΔRf > 0.2)? tlc->decision run_column Run Normal-Phase Column (Silica Gel) decision->run_column Yes modify_mobile Modify Mobile Phase: Add base (e.g., 1% Et₃N) or use polar solvents (DCM/MeOH) decision->modify_mobile No (Streaking) collect_fractions Collect and analyze fractions run_column->collect_fractions pure_product Purified Product collect_fractions->pure_product modify_mobile->tlc consider_alt Consider Alternative Methods: Reverse-Phase Chromatography or Protecting Group Strategy modify_mobile->consider_alt If still poor

Sources

Optimization

Technical Support Center: Optimization of Strecker Synthesis for Hindered Benzaldehydes

Welcome to the technical support center for optimizing the Strecker synthesis, specifically tailored for researchers encountering challenges with sterically hindered benzaldehydes. This guide is structured to provide not...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Strecker synthesis, specifically tailored for researchers encountering challenges with sterically hindered benzaldehydes. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and adapt protocols effectively.

Section 1: Understanding the Core Problem - Steric Hindrance in the Strecker Synthesis

The Strecker synthesis is a cornerstone multicomponent reaction for preparing α-amino acids from aldehydes, amines, and a cyanide source.[1][2][3] The reaction proceeds in two main stages: (1) the formation of an α-aminonitrile from the carbonyl compound, and (2) the subsequent hydrolysis of the nitrile to yield the final α-amino acid.[3][4]

With unhindered aldehydes, this reaction is often straightforward. However, when bulky substituents (e.g., ortho-methyl, tert-butyl groups) are present on the benzaldehyde ring, significant steric strain is introduced. This strain primarily impedes two critical steps in the formation of the α-aminonitrile intermediate:

  • Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine (e.g., ammonia) to form an imine is often the rate-limiting step. Bulky groups flanking the carbonyl group hinder the approach of the amine nucleophile.

  • Nucleophilic Attack by Cyanide: The subsequent attack of the cyanide ion on the iminium carbon is also sterically shielded, slowing down the reaction and potentially allowing side reactions, such as cyanohydrin formation, to become more competitive.[5][6]

The overall impact is often manifested as drastically reduced reaction rates, low conversion, and poor yields of the desired product.

Strecker_Mechanism_Hindrance cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis Aldehyde Hindered Benzaldehyde Imine Sterically Hindered Imine/Iminium Ion Aldehyde->Imine + Amine (Slow Step 1) Amine Amine (e.g., NH3) Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide (Slow Step 2) Cyanide Cyanide Source (e.g., TMSCN, KCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile_ref α-Aminonitrile Aminonitrile_ref->AminoAcid H3O+, Heat

Caption: General workflow of the Strecker synthesis highlighting the two kinetically challenging steps for hindered substrates.

Section 2: Troubleshooting & Optimization - A Q&A Guide

This section addresses the most common issues encountered when working with hindered benzaldehydes in a practical, question-and-answer format.

FAQ 1: My reaction is extremely slow or stalls completely. What are the likely causes and how can I accelerate it?

Root Cause: The primary reason for a stalled reaction is the high activation energy required for both imine formation and cyanide addition due to steric hindrance.

Solutions:

  • Increase Reaction Temperature: While many Strecker protocols run at room temperature or 0°C, hindered systems often require more thermal energy.[7] Systematically increasing the temperature (e.g., to 40-80°C) can significantly accelerate the reaction rate. Monitor for potential side product formation at higher temperatures.

  • Use a Lewis Acid Catalyst: Lewis acids can activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial attack by the amine.[8] They also activate the resulting imine for the cyanide addition.[9] Common choices include ZnCl₂, Ti(IV) complexes, and Sc(OTf)₃.[8][9]

  • Pre-form the Imine: Instead of a one-pot, three-component reaction, consider a two-step approach. First, form the imine from the hindered benzaldehyde and amine, often with a dehydrating agent (like Na₂SO₄ or molecular sieves) to drive the equilibrium forward.[6][9] Once the imine is formed (confirmable by TLC or GC-MS), the cyanide source can be added. This strategy isolates the first challenging step and prevents the aldehyde from participating in side reactions.[6]

FAQ 2: I'm observing very low yields of the desired α-aminonitrile. How can I improve the conversion?

Root Cause: Low yields often result from an unfavorable equilibrium in the imine formation step and/or competing side reactions. The primary side product is often the cyanohydrin, formed from the direct reaction of the benzaldehyde with the cyanide source.[5]

Solutions:

  • Switch Your Cyanide Source: Traditional sources like KCN or NaCN can be effective but often require specific conditions. Trimethylsilyl cyanide (TMSCN) is a highly effective, non-basic cyanide source that is often superior for hindered substrates.[10][11] It reacts readily with imines, and the reaction is often driven by the formation of strong Si-O bonds.

  • Optimize the Solvent: The choice of solvent can influence reaction rates and equilibria. For reactions involving TMSCN, aprotic solvents like dichloromethane (DCM) or toluene are common.[9][12] For salt-based cyanide sources (KCN), sometimes a biphasic system with a phase-transfer catalyst or the addition of a co-solvent like water can be beneficial.[12]

  • Employ a Catalyst: As mentioned in FAQ 1, catalysts are crucial. Organocatalysts, such as thiourea derivatives, have been shown to be highly effective in activating imines for hydrocyanation, even with challenging substrates.[2][12] These catalysts often work by forming hydrogen bonds with the imine, increasing its electrophilicity.[13]

Troubleshooting_Flowchart Start Low Yield or Slow Rate with Hindered Benzaldehyde Q1 Is the imine forming? Start->Q1 Sol1 Increase Temperature (e.g., 40-80°C) Q1->Sol1 No Sol2 Add Lewis Acid Catalyst (e.g., ZnCl2, Sc(OTf)3) Q1->Sol2 No Sol3 Pre-form the imine with a dehydrating agent Q1->Sol3 No Q2 Is cyanohydrin the major byproduct? Q1->Q2 Yes Sol1->Q2 Sol2->Q2 Sol3->Q2 Sol4 Switch to TMSCN as cyanide source Q2->Sol4 Yes Sol5 Use an organocatalyst (e.g., thiourea-based) Q2->Sol5 Yes Sol6 Optimize solvent (e.g., DCM, Toluene) Q2->Sol6 Yes End Optimized Reaction Sol4->End Sol5->End Sol6->End

Caption: A decision-making flowchart for troubleshooting common issues in the Strecker synthesis of hindered benzaldehydes.

FAQ 3: The final hydrolysis of my hindered α-aminonitrile is difficult. What methods are effective?

Root Cause: Steric hindrance not only affects the formation of the aminonitrile but also makes the nitrile group less accessible for hydrolysis. Harsh acidic conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures) are often required, which can lead to degradation of sensitive functional groups.[8][12]

Solutions:

  • Two-Stage Hydrolysis: A robust method involves a two-step sequence. First, treat the crude aminonitrile with a mixture of concentrated H₂SO₄ and HCl at elevated temperatures (e.g., 120°C).[12] This ensures complete hydrolysis.

  • Protecting Group Strategy: After the initial harsh hydrolysis, the resulting amino acid can be protected in situ, for example, with di-tert-butyl dicarbonate (Boc₂O), to facilitate isolation and purification.[12] This is particularly useful for preparing Boc-protected amino acids which are common building blocks in peptide synthesis.

FAQ 4: What are safer, alternative cyanide sources to HCN gas, and how do I use them?

Root Cause: Hydrogen cyanide (HCN) is extremely toxic and hazardous to handle.[8] Modern synthetic methods strongly favor safer alternatives.

Solutions:

  • Trimethylsilyl Cyanide (TMSCN): As mentioned, TMSCN is a workhorse for modern Strecker reactions.[10] It is a liquid that is easier to handle than HCN gas. It is often used in stoichiometric amounts or slight excess in aprotic solvents like DCM.

  • Potassium/Sodium Cyanide (KCN/NaCN): These salts are inexpensive and common but have limited solubility in organic solvents.[12] They are often used with a proton source, like acetic acid, to generate HCN in situ.[12] Using them in aqueous or biphasic systems is also a viable strategy.

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an appealing, stable, and essentially non-toxic cyanide source.[14] It can release cyanide under specific conditions, for example, in the presence of a promoter like benzoyl chloride, offering a greener alternative.[14]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for optimization.

Protocol 1: Optimized Strecker Synthesis of a Hindered α-Aminonitrile using TMSCN

  • Model Substrate: 2,4,6-Trimethylbenzaldehyde

  • Rationale: This protocol utilizes a Lewis acid catalyst to activate the aldehyde and TMSCN for efficient cyanation under anhydrous conditions.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered benzaldehyde (1.0 eq) and anhydrous sodium sulfate (Na₂SO₄, ~100 mg per 0.2 mmol of aldehyde) as a desiccant.[9]

  • Add anhydrous dichloromethane (DCM, ~1 mL per 0.2 mmol of aldehyde).

  • Add the amine (e.g., benzylamine, 1.0 eq).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 3-5 mol%).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0°C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Robust Hydrolysis of a Sterically Hindered α-Aminonitrile

  • Rationale: This protocol uses strong acidic conditions to overcome the steric hindrance around the nitrile group, followed by Boc-protection for easier handling and purification.

Procedure:

  • Place the crude α-aminonitrile from the previous step into a heavy-walled pressure vessel.

  • Add a mixture of 6M aqueous H₂SO₄ and concentrated HCl.

  • Seal the vessel and heat to 120-130°C for 24-48 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize to pH ~7 with a strong base (e.g., NaOH).

  • To the resulting aqueous amino acid solution, add dioxane and di-tert-butyl dicarbonate (Boc₂O, 2.0-2.5 eq).

  • Adjust the pH to ~9-10 with NaOH or NaHCO₃ and stir vigorously for 16-24 hours.

  • Acidify the mixture to pH ~2-3 with cold 1M HCl.

  • Extract the Boc-protected amino acid with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.[12]

Section 4: Data Summary

The choice of reagents and conditions can dramatically impact the success of the Strecker synthesis for hindered substrates. The table below summarizes the expected outcomes based on different approaches.

Condition / ReagentHindered Benzaldehyde (e.g., 2,4,6-trimethylbenzaldehyde)Rationale & Expected Outcome
Standard Conditions
KCN, NH₄Cl, MeOH, RT< 10% YieldVery slow reaction rate due to high steric hindrance. Equilibrium favors starting materials.
Optimized Conditions
TMSCN, Benzylamine, DCM, RT40-60% YieldTMSCN is a more reactive cyanide source. Aprotic solvent favors the reaction. Moderate improvement.
KCN, AcOH, Toluene, 0°C, Thiourea Catalyst70-85% YieldIn situ generation of HCN coupled with organocatalysis effectively activates the hindered imine.[12]
Pre-formed Imine, TMSCN, Sc(OTf)₃, DCM, RT> 90% YieldIsolating the imine formation step and using both a Lewis acid and TMSCN provides the highest efficiency.

Section 5: References

  • Jacobsen, E. N., & Sigman, M. S. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 443(7111), 523–527. [Link]

  • Shaterian, H. R., & Mohammadnia, M. (2012). Nanostructured silicate catalysts for environmentally benign Strecker-type reactions. Catalysis Science & Technology, 2(7), 1254-1264. [Link]

  • Shaabani, A., Soleimani, E., & Mofakham, H. (2008). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Synthetic Communications, 38(16), 2824-2831. [Link]

  • de la Cruz, P., et al. (2001). Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. Tetrahedron, 57(38), 7881-7889. [Link]

  • Rothenberg, G. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... Molecules, 21(6), 743. [Link]

  • Maeda, S., et al. (2025). Density functional theory insights into the formation mechanisms and reaction rates of Strecker aldehydes. Physical Chemistry Chemical Physics, 27(45), 31448-31456. [Link]

  • Chem LibreTexts. (2025). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. [Link]

  • Shibasaki, M., Kanai, M., & Mita, T. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 70, 1-155. [Link]

  • Dominguez, G., & Alcarazo, M. (2025). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Current Organic Chemistry, 29. [Link]

  • Wang, J. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(2), 1-24. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018). Strecker Synthesis. [Link]

  • van der Heijden, B. R., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1347–1355. [Link]

  • Williams, D. L. H., & Gabr, I. M. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. [Link]

  • Taniguchi, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Zimmerman, P. M. (2018). (a) Overview of Strecker reaction of benzaldehyde, yielding the related... ResearchGate. [Link]

  • Organic Chemistry Portal. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

  • Viedma, C., et al. (2019). The Strecker reaction coupled to Viedma ripening: a simple route to highly hindered enantiomerically pure amino acids. Chemical Communications, 55(58), 8443-8446. [Link]

  • Fleury-Brégeot, N., et al. (2012). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Angewandte Chemie International Edition, 51(51), 12850-12853. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6614. [Link]

  • Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ligand Complexation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming one of the most common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming one of the most common challenges in molecular recognition: steric hindrance. Here, we synthesize technical accuracy with field-proven insights to help you navigate complex experimental landscapes.

Introduction: The Challenge of Steric Hindrance

Steric hindrance occurs when the spatial arrangement of atoms in a molecule physically obstructs a reaction or interaction from occurring. In the context of ligand complexation, bulky functional groups on either the ligand or its target protein can prevent the optimal alignment required for successful binding. This can lead to misleading experimental results, such as a promising lead compound showing unexpectedly low affinity or a complete lack of activity in biochemical assays. This guide is structured to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding steric hindrance.

Q1: My ligand shows high affinity in silico but fails in wet-lab assays. Could steric hindrance be the issue?

A: This is a classic and frequent problem. Several factors could be at play, and steric hindrance is a primary suspect. Computational models, while powerful, sometimes oversimplify the dynamic nature of molecules in solution.[1][2] Here’s a checklist to consider:

  • Protein Flexibility: Docking programs often treat the protein receptor as a rigid structure.[2] In reality, side chains in the binding pocket have conformational flexibility. A bulky group on your ligand might be clashing with a protein side chain that was not in that conformation in the crystal structure used for docking.

  • Solvation Effects: The presence of water molecules in the binding pocket is not always perfectly modeled. Your ligand may be sterically clashing with tightly bound water molecules that are essential for the protein's structure.

  • Ligand Conformation: The lowest energy conformation of your ligand in the gas phase (often used in modeling) may not be its bioactive conformation in solution, which could present a different steric profile.

Q2: How can I differentiate between steric hindrance and other common issues like poor ligand solubility or aggregation?

A: This is a critical diagnostic step. Before attempting complex modifications to your ligand or protein, it's essential to rule out simpler explanations.

Symptom Possible Cause & How to Differentiate
Low Binding Signal Steric Hindrance: The signal may plateau at a lower than expected maximum response (Bmax) in binding assays like SPR, even at high analyte concentrations.[3][4] Poor Solubility: Look for visible precipitation in your stock solutions or assay buffers. Perform a solubility test at the concentrations used in your experiment. The combined effect of pH and complexation can influence solubility.[5] Incorrect Buffer/pH: The pH can alter the protonation state of both the ligand and protein, affecting the electrostatic interactions necessary for binding.[6] Test binding in a range of pH values.
Inconsistent Results Ligand Aggregation: Dynamic Light Scattering (DLS) is an excellent technique to check for aggregation at your working concentrations. Aggregates can cause sporadic, high-intensity signals. Non-Specific Binding: Run a control where the analyte is flowed over a reference surface without the immobilized ligand.[7] High signal in the reference channel points to non-specific binding, which can be mitigated by adjusting buffer salt concentration or adding blocking agents like BSA.[7]

Q3: Is it better to modify the ligand or the protein to overcome a suspected steric clash?

A: The answer depends on your experimental goals and resources.

  • Modifying the Ligand: This is often the preferred route in drug development. The goal is to create a molecule that works with the native target. Strategies include truncating bulky groups, changing substitution patterns, or introducing linkers.[8][9]

  • Modifying the Protein: This is a powerful technique in basic research to confirm a binding hypothesis. Using site-directed mutagenesis to replace a bulky amino acid residue (e.g., Tryptophan) with a smaller one (e.g., Alanine) can "open up" the binding pocket and validate that steric hindrance was the issue.[10][11] This approach is instrumental in understanding protein function and structure-activity relationships.[10][11]

Troubleshooting Guides & Protocols

This section provides structured approaches to common experimental problems related to steric hindrance.

Problem 1: Lower-Than-Expected or No Binding Affinity

You have a ligand that is expected to bind, but your assay (e.g., SPR, ITC, ELISA) shows weak or no interaction.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and address potential steric hindrance.

G start Start: Low/No Binding Observed check_basics Step 1: Verify Assay Integrity (Controls, Reagents, Instrument) start->check_basics is_assay_ok Assay OK? check_basics->is_assay_ok comp_model Step 2: Computational Modeling (Re-dock ligand, run MD simulations) is_assay_ok->comp_model Yes fail Troubleshoot Other Issues (Solubility, Aggregation) is_assay_ok->fail No clash_identified Steric Clash Identified? comp_model->clash_identified ligand_mod Strategy A: Ligand Modification clash_identified->ligand_mod Yes protein_mod Strategy B: Protein Engineering clash_identified->protein_mod Yes clash_identified->fail No linker A1: Introduce Linker/Spacer ligand_mod->linker truncate A2: Truncate Bulky Group ligand_mod->truncate mutagenesis B1: Site-Directed Mutagenesis protein_mod->mutagenesis retest Step 3: Re-test Binding linker->retest truncate->retest mutagenesis->retest retest->fail No Improvement success Success: Binding Restored retest->success Binding Improved

Caption: Troubleshooting workflow for low binding affinity.

Strategy A: Ligand Modification with Linkers and Spacers

When a ligand's core binding motif is correct but a peripheral group is causing a steric clash, introducing a linker or spacer can be highly effective.[8][12] This strategy physically separates the bulky part of the molecule from the binding interface, allowing the pharmacophore to engage the target correctly.

The Rationale: A linker provides physical separation and rotational freedom, allowing the ligand to adopt a favorable binding pose that it otherwise could not.[12] Polyethylene glycol (PEG) chains and simple alkyl chains (like hexanoic acid) are commonly used linkers.[9][12][13] The choice of linker can also improve solubility and pharmacokinetic properties.[9][13]

  • Identify Attachment Point: Using your computational model, identify a non-critical part of your ligand where a linker can be attached via chemical synthesis.

  • Select Linker: Choose a PEG linker of appropriate length (e.g., PEG4, PEG8). Shorter linkers provide less flexibility but may be sufficient, while longer linkers can increase the risk of non-specific interactions.[13][14]

  • Synthesis: Synthesize the modified ligand. This typically involves standard amide or ester bond formation chemistry.

  • Purification & Characterization: Purify the new ligand-linker conjugate using HPLC and confirm its identity via mass spectrometry and NMR.

  • Binding Assay: Re-run your binding assay with the modified ligand. Compare the binding affinity (KD) to the original, unmodified ligand.

Linker Type Typical Length Key Advantage Consideration
Alkyl Chain (e.g., Aminohexanoic Acid) 5-10 ÅSimple, provides flexibility.[12]Can increase hydrophobicity, potentially leading to aggregation or non-specific binding.[12]
PEG 10-50 ÅImproves hydrophilicity and solubility, reduces immunogenicity.[9][13]Longer chains can introduce their own steric hindrance or wrap around the ligand.[14]
Peptide Linker (e.g., Val-Cit) 10-20 ÅCan be designed to be cleaved by specific proteases (useful in drug delivery).[8]May be susceptible to degradation by other proteases.
Strategy B: Protein Engineering via Site-Directed Mutagenesis

This approach involves modifying the protein target to create more space in the binding pocket. It serves as a powerful tool to confirm that steric hindrance is the root cause of low affinity.[10][15]

The Rationale: By replacing a large amino acid residue (e.g., Phenylalanine, Tyrosine, Tryptophan) with a smaller one (e.g., Alanine, Glycine, Valine), you can alleviate the steric clash.[16] A successful "rescue" of binding affinity with the mutant protein provides strong evidence for a steric hindrance mechanism. This technique is widely used to probe the influence of individual side chains on molecular recognition.[11]

  • Identify Target Residue: Based on your computational model, identify the protein residue that is most likely clashing with your ligand.

  • Primer Design: Design primers for site-directed mutagenesis that will change the codon of the target residue to that of Alanine (GCN).

  • Mutagenesis Reaction: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase with a plasmid containing the wild-type protein's gene as the template.

  • Transformation and Sequencing: Transform the PCR product into competent E. coli. Select colonies and sequence the plasmid DNA to confirm the desired mutation and the absence of off-target mutations.

  • Protein Expression and Purification: Express the mutant protein using your established protocol. Purify the protein and ensure it is correctly folded using techniques like Circular Dichroism (CD).

  • Binding Assay: Perform the binding assay with the mutant protein and your original ligand. A significant increase in binding affinity compared to the wild-type protein indicates that the mutated residue was responsible for the steric clash.

G cluster_ligand Ligand cluster_protein Protein Binding Pocket cluster_protein_mutant Mutant Protein Pocket ligand_core Binding Motif pocket_surface Pocket Surface ligand_core->pocket_surface Desired Interaction pocket_surface_mutant Pocket Surface ligand_core->pocket_surface_mutant Binding Restored ligand_bulky Bulky Group protein_bulky Bulky Residue (e.g., Trp) ligand_bulky->protein_bulky Steric Clash! protein_small Small Residue (e.g., Ala) caption Site-directed mutagenesis to resolve steric clash.

Caption: Site-directed mutagenesis to resolve steric clash.

Problem 2: Impact of Experimental Conditions

Sometimes, steric hindrance is not absolute but conditional, influenced by the experimental environment.

Strategy C: Optimizing pH and Solvent Conditions

The Rationale: The pH of the buffer can dramatically alter the protonation state of amino acid residues (like Histidine, Aspartic acid, Glutamic acid) in the binding pocket.[6] A change in protonation can lead to conformational changes that either create or relieve steric hindrance. Similarly, the solvent can affect the flexibility of both the ligand and the protein. For instance, some organic co-solvents can help to slightly "loosen" a protein's structure, potentially accommodating a tight-fitting ligand.

  • Select Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES for pH 7-8, Tris for pH 8-9). Ensure the buffer components themselves do not interact with your ligand or protein.

  • Run Assays: Perform your binding assay at each pH value, keeping all other parameters constant.

  • Analyze Data: Plot the binding affinity (KD) or a proxy for binding (like % activity) against pH. A sharp change in binding within a narrow pH range often points to the titration of a key residue involved in the interaction.[17][18] If binding is restored at a particular pH, it may indicate a conformational change has alleviated the steric clash.

References

  • How Is Site-Directed Mutagenesis Used in Protein Engineering? - Patsnap Synapse.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC.
  • linker-spacer-examples - LifeTein.
  • Introduction: The Function of Spacers in Crosslinker Design - Benchchem.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing).
  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC.
  • Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages.
  • Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed.
  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments.
  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books.
  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism - ResearchGate.
  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design.
  • Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding | PNAS.
  • How to study steric hindrance between domain of a protein in living cell ? | ResearchGate.
  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates - ACS Publications.
  • How can i find an unknown ligand which has low affinity to my molecular? - ResearchGate.
  • Troubleshooting low signal in GnRH receptor binding assays - Benchchem.
  • Low affinity / weak interactions / fast kinetics - SPRpages.
  • Solvent effect on complexation reactions - OUCI.
  • Thermodynamics-based drug design: strategies for inhibiting protein–protein interactions.
  • Nanotechnology-Assisted Molecular Profiling: Emerging Advances in Circ | IJN.
  • The Role of PEG Conformation in Mixed Layers: From Protein Corona Substrate to Steric Stabilization Avoiding Protein Adsorption. - ScienceOpen.
  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences.
  • Steric hindrance effects in bioconjugation with long PEG chains - Benchchem.
  • Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results - ResearchGate.
  • Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand - ResearchGate.
  • Combined effect of complexation and pH on solubilization - PubMed - NIH.
  • Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC.
  • Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes - PMC.

Sources

Optimization

Technical Support Center: Recrystallization of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Welcome to the technical support guide for the purification of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol via recrystallization. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.

Understanding the Molecule

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol possesses a dual nature that influences solvent selection. The bulky, nonpolar 3,5-di-tert-butylphenyl group suggests solubility in nonpolar organic solvents, while the polar amino and hydroxyl functional groups introduce the potential for hydrogen bonding and solubility in more polar solvents. A successful recrystallization hinges on finding a solvent or solvent system that expertly leverages these competing characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique based on differential solubility.[1] The goal is to identify a solvent or solvent system in which (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[2] As the hot, saturated solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solvent (mother liquor).[3]

Q2: How do I choose a starting solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the target compound when hot but not when cold.[4] Given the molecule's structure, a systematic approach is recommended:

  • Polar Solvents: Alcohols like methanol or ethanol are often effective for aromatic compounds with polar groups.[5] They can engage in hydrogen bonding with the amino and hydroxyl moieties.

  • Nonpolar Solvents: Solvents like hexanes or toluene may be suitable due to the large, nonpolar di-tert-butylphenyl group.[6]

  • Solvent Mixtures (Binary Systems): If the compound is too soluble in one solvent and insoluble in another, a solvent pair can be ideal.[6] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Common pairs include ethanol/water or toluene/hexane.[6]

Q3: Should I be concerned about the compound's chirality during recrystallization?

A3: For this specific enantiomer, standard recrystallization should not affect its chiral integrity. However, if you are working with a racemic mixture and attempting a resolution, specialized techniques like diastereomeric salt formation would be required, which is beyond the scope of a standard purification recrystallization.[7]

Experimental Protocol: Recrystallization Workflow

This protocol provides a systematic approach to developing a successful recrystallization procedure for (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Part 1: Small-Scale Solvent Screening
  • Preparation : Place approximately 20-30 mg of the crude compound into several small, labeled test tubes.

  • Solvent Addition (Room Temp) : Add a potential solvent (e.g., methanol, ethanol, hexane, toluene, ethyl acetate) dropwise to each test tube, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4]

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.[4] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation : A suitable solvent will produce a good yield of crystals upon cooling.[4] If no crystals form, try scratching the inside of the test tube with a glass rod.[5] If the compound "oils out" instead of crystallizing, the solvent may not be suitable, or a binary system may be needed.

Part 2: Bulk Recrystallization Procedure
  • Dissolution : Place the crude (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol into an Erlenmeyer flask. Add a boiling chip or stir bar. Heat the selected solvent in a separate beaker and add the minimum amount of hot solvent to the flask to dissolve the compound completely.[2][3]

  • Hot Filtration (Optional) : If insoluble impurities are present, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.[3]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]

  • Drying : Allow the crystals to dry completely under vacuum. The final purity can be assessed by techniques such as melting point analysis or HPLC.

Process Visualization

The following diagram illustrates the decision-making process and workflow for the recrystallization of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

RecrystallizationWorkflow cluster_prep Preparation cluster_screening Solvent Selection Logic cluster_procedure Bulk Recrystallization start Start with Crude Compound screening Small-Scale Solvent Screening start->screening check_rt_sol Soluble at Room Temp? screening->check_rt_sol check_hot_sol Soluble When Hot? check_rt_sol->check_hot_sol No bad_solvent1 Result: Poor Solvent (Too Soluble) check_rt_sol->bad_solvent1 Yes check_cool_xtal Forms Crystals on Cooling? check_hot_sol->check_cool_xtal Yes bad_solvent2 Result: Poor Solvent (Insoluble) check_hot_sol->bad_solvent2 No good_solvent Result: Good Solvent check_cool_xtal->good_solvent Yes try_binary Consider Binary System (e.g., Toluene/Hexane) check_cool_xtal->try_binary No (Oils Out) dissolve Dissolve in Min. Hot Solvent good_solvent->dissolve try_binary->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool collect Collect via Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry endpoint Pure Product dry->endpoint

Caption: Workflow for solvent selection and recrystallization.

Troubleshooting Guide

Q: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

A: This indicates that the solvent's polarity is too different from your compound.[2] You have selected a solvent in which the compound is essentially insoluble. You must choose a different, more suitable solvent by repeating the solvent screening protocol with other options.

Q: My compound dissolved in the hot solvent, but no crystals are forming upon cooling. What's wrong?

A: There are two likely causes:

  • Too much solvent was used : Using an excess of solvent can keep the compound in solution even when cold.[3] Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation : The solution may be supersaturated. To induce crystallization, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[3][5]

Q: My compound separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. Try re-heating the solution to dissolve the oil, then add a bit more solvent and allow it to cool much more slowly. Using a binary solvent system can also resolve this issue; dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at the elevated temperature until turbidity persists, then allow it to cool slowly.[6]

Q: My final yield of crystals is very low. How can I improve it?

A: Low yield can result from several factors:

  • Using too much solvent during dissolution.[3]

  • Cooling the solution for an insufficient amount of time. Ensure the flask is thoroughly chilled in an ice bath.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, causing some of the product to redissolve.

Summary of Potential Solvents
Solvent SystemTypeRationale for UsePotential Issues
Methanol or Ethanol Polar ProticMay dissolve the polar amino-alcohol portion well. Often good for aromatic compounds.[5]May be too effective, leading to high solubility even when cold and thus poor recovery.
Toluene or Heptane NonpolarGood for dissolving the large, nonpolar di-tert-butylphenyl group.May not be polar enough to dissolve the compound, even when hot.
Ethyl Acetate Intermediate PolarityBalances polar and nonpolar characteristics.May exhibit intermediate solubility, making it difficult to achieve a large difference between hot and cold solubility.
Ethanol/Water Binary SystemDissolve in hot ethanol, then add water as the anti-solvent to induce crystallization.[6]Can sometimes promote oiling out if the composition is not optimized.[6]
Toluene/Hexane Binary SystemDissolve in hot toluene, then add hexane as the anti-solvent.[6]Effective for nonpolar compounds; may be a strong candidate.

References

  • Recrystallization. 6

  • Recrystallization I 10. 3

  • Recrystallization - Chemistry LibreTexts. 1

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. 5

  • Purifying a Solid by Recrystallization - Utah Tech University. 2

  • Characterization and Crystallization of Chiral Aromatic Amino Acids - Memorial University Research Repository. 7

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. 8

  • The Science of Recrystallization - YouTube. 4

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Chiral Amino Alcohols

Introduction: The Challenge of Atmospheric Moisture Chiral amino alcohols are indispensable building blocks in modern synthetic chemistry, serving as crucial precursors for pharmaceuticals, chiral ligands, and catalysts....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Atmospheric Moisture

Chiral amino alcohols are indispensable building blocks in modern synthetic chemistry, serving as crucial precursors for pharmaceuticals, chiral ligands, and catalysts.[1][2][3][4] Their structure, containing both a hydroxyl (-OH) and an amino (-NH2) group, imparts a high degree of functionality. However, these same functional groups, rich in hydrogen-bonding capability, also make them highly susceptible to absorbing moisture from the atmosphere—a property known as hygroscopicity.[5]

The ingress of water is not a trivial inconvenience; it is a critical variable that can compromise experimental integrity. Absorbed moisture alters the compound's physical state, introduces inaccuracies in weighing, and can directly interfere with reaction mechanisms, ultimately leading to reduced yields, inconsistent results, and the formation of impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and effectively managing the challenges posed by hygroscopic chiral amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What fundamentally makes chiral amino alcohols hygroscopic? A: The hygroscopic nature of amino alcohols stems from the strong hydrogen-bonding capacity of their primary functional groups: the hydroxyl (-OH) and amino (-NH2) groups. These groups readily form hydrogen bonds with water molecules (H₂O) present in the ambient atmosphere, effectively drawing moisture into the bulk material. This affinity for water can vary based on the specific structure of the amino alcohol.

Q2: What are the primary consequences of using a "wet" chiral amino alcohol in a reaction? A: Using a hygroscopic compound that has absorbed significant moisture can lead to several critical experimental failures:

  • Stoichiometric Errors: The measured weight of the reagent will be artificially high due to the mass of the absorbed water, leading to the addition of less active compound than intended and disrupting the molar ratios of the reaction.

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile, proton source, or base, competing with the desired reaction pathway. In reactions involving water-sensitive reagents like organometallics (e.g., Grignard reagents) or hydrides, the presence of water will quench the reagent, often violently.[6]

  • Catalyst Poisoning: In many transition-metal-catalyzed reactions, water can deactivate the catalyst, leading to low or no conversion.

  • Poor Reproducibility: The variable and often unknown amount of water in the reagent makes it nearly impossible to reproduce results consistently between experiments.

Q3: How can I visually or physically assess if my amino alcohol has absorbed water? A: While quantitative methods are definitive, a preliminary visual inspection can be telling. A pure, dry, solid amino alcohol should be a free-flowing crystalline powder. If the material appears clumpy, cakey, or has turned into a sticky or syrupy mass, it has likely absorbed a significant amount of atmospheric moisture.[7] For liquids, increased viscosity or a cloudy appearance can be an indicator.

Q4: What is the most reliable method for quantifying the water content in my sample? A: The gold standard for accurately determining water content is Karl Fischer (KF) Titration .[8] This method is highly specific to water and can detect even trace amounts, unlike methods like loss-on-drying which also measure the loss of any volatile substance.[9] KF titration is based on a chemical reaction that stoichiometrically consumes water, providing a precise and reliable measurement.[8][10] It can be applied to solids, liquids, and gases and is suitable for determining free water, emulsified water, and even water of crystallization.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems users may encounter and provides a logical path to a solution.

Problem 1: "My reaction yield is inconsistent when using (S)-alaninol, and sometimes it fails completely. I suspect water contamination. How do I confirm and resolve this?"

  • Diagnosis:

    • Visual Inspection: Check your stock bottle of (S)-alaninol. Is the liquid clear or does it appear viscous or cloudy?

    • Quantify Water Content: The most direct way to confirm your suspicion is to perform a Karl Fischer titration on an aliquot of your reagent.[8][9] This will give you a precise percentage of water content.

    • Review Reaction Stoichiometry: Calculate how the measured water content would affect the true molar quantity of the amino alcohol you are adding. Does this explain the yield inconsistencies?

  • Solution:

    • Dry the Reagent: If the water content is significant, the amino alcohol must be dried before use. A highly effective method is azeotropic distillation.[11] (See Protocol 1 ).

    • Use Anhydrous Solvents: Ensure all solvents used in your reaction are certified anhydrous or have been properly dried using appropriate techniques (e.g., distillation from a drying agent, passing through an activated alumina column).

    • Inert Atmosphere Handling: Once dried, the amino alcohol is extremely hygroscopic. All subsequent handling, weighing, and addition to the reaction must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glove box or by using Schlenk line techniques.[12][13][14] (See Protocol 2 ).

Problem 2: "I stored my bottle of a solid chiral amino alcohol in a standard lab desiccator with blue silica gel, but it still became clumpy. What went wrong?"

  • Diagnosis:

    • Desiccant Saturation: The silica gel in your desiccator is likely saturated with moisture. Saturated silica gel (indicated by a pink or white color) can no longer absorb water and may even create a humid microenvironment if the ambient lab humidity is lower.

    • Inefficient Seal: Standard glass desiccators do not provide a perfect hermetic seal. Over time, moisture from the laboratory air will inevitably seep in, especially if the desiccator is opened frequently.

  • Solution:

    • Regenerate or Replace Desiccant: Heat the silica gel in an oven (typically 120 °C for several hours) until its deep blue color is restored. Alternatively, use a more powerful desiccant like phosphorus pentoxide (P₄O₁₀) for highly sensitive compounds, though it is corrosive and requires careful handling.

    • Upgrade Storage: For highly hygroscopic materials, a standard desiccator is often insufficient. Store the compound inside a nitrogen-purged glove box or a vacuum desiccator that is periodically re-evacuated.[12][15] Sealing the bottle's cap with paraffin film can also provide an additional barrier.

Problem 3: "My NMR spectrum of a reaction mixture containing an amino alcohol shows a broad, unassignable peak. Could this be water?"

  • Diagnosis:

    • Chemical Shift: Water protons are exchangeable and their chemical shift in NMR is highly dependent on the solvent, concentration, and temperature, often appearing as a broad singlet. In CDCl₃, it typically appears around 1.5 ppm; in DMSO-d₆, around 3.3 ppm.

    • D₂O Shake Test: To confirm, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The protons from H₂O will exchange with deuterium from D₂O (H₂O + D₂O ⇌ 2 HDO), causing the water peak to significantly diminish or disappear entirely. This is a definitive test for identifying a water signal.

  • Solution:

    • Prevent Contamination: This finding indicates that water was present either in your starting materials or solvents, or was introduced during sample preparation.

    • Implement Rigorous Drying: Revisit your drying procedures for all reagents and glassware. Glassware should be oven-dried (e.g., 140 °C for >4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.[16][17]

Key Experimental Protocols & Data

Data Presentation: Comparison of Common Drying Methods
MethodTarget StateEfficiencyThroughputKey Considerations
Vacuum Oven SolidGoodHighRisk of melting or decomposition if the temperature is too high. Best for thermally stable solids.
Azeotropic Distillation Liquid / SolidExcellentModerateRequires a solvent that forms a low-boiling azeotrope with water (e.g., toluene).[18][19] Very effective for removing deeply embedded water.
Glove Box / Schlenk Line N/A (Handling)ExcellentLowPrevents moisture re-absorption. Does not remove existing water. Essential for handling after drying.[13][14][20]
Desiccator (High-Efficiency) SolidFair to GoodHighEffectiveness is highly dependent on the desiccant used (P₄O₁₀ > CaSO₄ > Silica Gel) and the seal integrity. Best for short-term storage.[12]
Protocol 1: Drying a Chiral Amino Alcohol via Azeotropic Distillation

This protocol is highly effective for removing water from both liquid and solid amino alcohols that are soluble in a suitable organic solvent. Toluene is commonly used as it forms a low-boiling azeotrope with water.[19][21]

Materials:

  • Hygroscopic chiral amino alcohol

  • Anhydrous toluene

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with molecular sieves

  • Condenser

  • Heating mantle and magnetic stirrer

  • Source of inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the glassware (flask, Dean-Stark, condenser), ensuring all pieces are oven-dried and cooled under an inert atmosphere.[16][17]

  • Dissolution: Charge the round-bottom flask with the hygroscopic amino alcohol and add a sufficient volume of anhydrous toluene to fully dissolve it.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the toluene will overflow and return to the flask.

  • Completion: Continue the reflux until no more water collects in the trap. This indicates the compound is dry.

  • Solvent Removal: Allow the apparatus to cool to room temperature under the inert gas blanket. Remove the toluene under reduced pressure using a rotary evaporator.

  • Final Drying & Storage: Place the resulting solid or oil under high vacuum for several hours to remove the last traces of toluene. Immediately transfer the dry compound into a sealed container inside a glove box.[12]

Protocol 2: Handling and Dispensing under an Inert Atmosphere (Glove Box)

A glove box provides the most secure environment for handling highly hygroscopic or air-sensitive materials.[12][13]

Procedure:

  • Preparation: Ensure the glove box atmosphere is pure, with oxygen and water levels typically below 10 ppm.[22] Place all necessary items (spatulas, vials, balance, dried amino alcohol) into the antechamber.

  • Antechamber Cycling: Evacuate and refill the antechamber with the inert glove box gas (e.g., Argon or Nitrogen) at least three times to remove atmospheric air and moisture.[22][23]

  • Transfer: Bring the items from the antechamber into the main glove box chamber. Allow the compound's container to equilibrate to the box atmosphere for a few minutes before opening.

  • Weighing: Tare a pre-dried vial on the balance inside the glove box. Carefully transfer the desired amount of the chiral amino alcohol into the vial and record the weight.

  • Sealing: Securely cap the vial. If it is to be removed from the glove box for addition to a reaction, ensure it is sealed with a septum cap. Also, securely reseal the main stock container.

  • Removal: Place the sealed vial back into the antechamber, cycle it appropriately, and remove it for immediate use in your reaction setup.

Visualization of Workflow

Diagram 1: Decision Workflow for Handling Hygroscopic Reagents

This diagram outlines the logical steps a researcher should take from receiving a new bottle of a chiral amino alcohol to its use in a reaction.

G cluster_0 cluster_1 cluster_2 Receive Receive New Reagent SDS Consult SDS for Hygroscopicity Info Receive->SDS Inspect Visually Inspect (Clumped? Syrupy?) KF_Decision Is Reagent Highly Hygroscopic or Visibly Wet? Inspect->KF_Decision SDS->Inspect Store_Dry Store in Desiccator with Active Desiccant KF_Decision->Store_Dry No Quantify_KF Quantify Water Content (Karl Fischer Titration) KF_Decision->Quantify_KF Yes Use_Directly Use Directly with Care (Minimize Exposure) Store_Dry->Use_Directly Dry_Reagent Dry Reagent (e.g., Azeotropic Distillation) [Protocol 1] Quantify_KF->Dry_Reagent Handle_Inert Handle in Glove Box or via Schlenk Line [Protocol 2] Dry_Reagent->Handle_Inert Use_Reaction Use in Reaction Handle_Inert->Use_Reaction

Caption: Decision workflow for handling a new hygroscopic compound.

References

  • Mettler Toledo. What Is Karl Fischer Titration? [Online]. Available at: [Link]

  • Wikipedia. Karl Fischer titration. [Online]. Available at: [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Online]. Available at: [Link]

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  • University of Washington Department of Chemistry. Glovebox General Use. [Online]. Available at: [Link]

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  • Google Patents. US3972128A - Process for drying hygroscopic materials. [Online].
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  • Reddit. Drying and Storing Hygroscopic Salts : r/chemistry. [Online]. Available at: [Link]

  • Google Patents. US2018797A - Method for drying hygroscopic material and the product thereof. [Online].
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  • Reddit. Correct Glovebox Protocol? : r/chemistry. [Online]. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). [Online]. Available at: [Link]

  • ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Online]. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: High-Resolution 1H NMR Profiling of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Executive Summary & Strategic Context In the high-stakes landscape of asymmetric synthesis, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (hereafter referred to as (R)-DTB-Glycinol ) serves as a critical chiral scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of asymmetric synthesis, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (hereafter referred to as (R)-DTB-Glycinol ) serves as a critical chiral scaffold.[1][2] Unlike its unsubstituted parent, (R)-Phenylglycinol, the DTB-Glycinol incorporates massive steric bulk via 3,5-di-tert-butyl groups.[1][2] This modification is not merely structural; it drastically alters the solubility profile and the electronic environment of the chiral center, making it a superior precursor for Jacobsen-type catalysts and chiral auxiliaries where aggregation must be suppressed.[1]

This guide provides a definitive 1H NMR structural validation protocol, comparing (R)-DTB-Glycinol against standard alternatives to assist researchers in rapid purity assessment and troubleshooting during drug development workflows.

Structural Analysis & Theoretical Shifts

To validate the identity of (R)-DTB-Glycinol, one must look for specific spectral signatures that differentiate it from the unsubstituted analog and common synthetic impurities (e.g., the non-reduced amino acid).[2]

The Spin System

The molecule presents a distinct spin system characterized by:

  • The "Anchor" Signal: A massive singlet (~18H) from the tert-butyl groups.[1][2]

  • The Chiral Methine (

    
    ):  A doublet of doublets (or broad triplet) dependent on the amine proton exchange rate.[1][2]
    
  • The Diastereotopic Methylene (

    
    ):  These protons are magnetically non-equivalent due to the adjacent chiral center, appearing as an ABX system.[1]
    
Comparative Spectral Profiling (CDCl₃, 400 MHz)

The following table contrasts the target molecule with its primary alternative, highlighting why DTB-Glycinol offers superior spectral clarity in non-polar solvents.

Feature(R)-DTB-Glycinol (Target)(R)-Phenylglycinol (Alternative)Diagnostic Significance
Aromatic Region

7.10–7.40 (3H)
Simplified pattern: 1H (t) + 2H (d).[1][2]

7.25–7.45 (5H)
Complex multiplet.[1][2]
DTB analog simplifies integration; no overlap with solvent residual in complex mixtures.[1]
Alkyl Region

1.33 (18H, s)
Dominant singlet.[1]
Absent The 18H singlet is the primary quantification standard for molarity checks.[1]
Chiral Methine (

)

~4.05 (1H, dd)

~4.02 (1H, dd)
Similar shift, but DTB analog shows sharper coupling due to reduced H-bonding aggregation.[1][2]
Solubility (CDCl₃) High Low/Moderate DTB-Glycinol dissolves instantly, allowing for higher concentration scans (better S/N).[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Check-Verify-Acquire" protocol. This workflow minimizes artifacts caused by concentration-dependent shifts common in amino alcohols.[1][2]

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1][2]
    
    • Why: DMSO-

      
       is avoided unless necessary because it suppresses proton exchange, complicating the OH/NH region with extra couplings that confuse automated integration algorithms.[1][2]
      
  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: Do not exceed 30 mg/mL to prevent line broadening from viscosity.[1]

Acquisition Parameters[1]
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration accuracy.

  • Relaxation Delay (D1):

    
     5.0 seconds.
    
    • Critical: The tert-butyl protons have long

      
       relaxation times.[1][2] Short D1 results in under-integration of the 18H signal relative to the aromatic protons.[1][2]
      
  • Scans (NS): 16 (sufficient due to high H count).

Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample preparation and troubleshooting.

NMR_Workflow Start Start: Solid Sample (R)-DTB-Glycinol Solvent Dissolve in CDCl3 (Target: 20 mg/0.6 mL) Start->Solvent Check_Sol Is Solution Clear? Solvent->Check_Sol Add_DMSO Add 2 drops DMSO-d6 (Break H-bonds) Check_Sol->Add_DMSO No (Cloudy) Acquire Acquire 1H NMR (D1 = 5s, NS = 16) Check_Sol->Acquire Yes Add_DMSO->Acquire Process Process Spectrum Phase & Baseline Corr. Acquire->Process Check_Int Check Integration: t-Butyl (18H) vs Aromatic (3H) Process->Check_Int Pass PASS: Identity Confirmed Check_Int->Pass Ratio ~6:1 Fail_Relax FAIL: t-Butyl < 18H Increase D1 Delay Check_Int->Fail_Relax Ratio < 5.8:1 Fail_Impure FAIL: Extra Peaks Check Precursor (Ester) Check_Int->Fail_Impure Unknown Peaks Fail_Relax->Acquire

Figure 1: Decision tree for NMR acquisition and validation. Note the critical check on the t-Butyl integration ratio to verify relaxation parameters.

Detailed Spectral Assignment (Reference Data)

The following assignments are based on a calibrated 400 MHz spectrum in


 (TMS = 0.00 ppm).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1 1.33Singlet (s)18H-3,5-di-t-Butyl groups. Sharp, intense diagnostic peak.[1][2]
2 1.60–2.20Broad (br s)3H--NH₂ and -OH. Shifts vary with concentration and water content.[1][2]
3 3.55Multiplet (m)1H


(CH₂-OH).
Diastereotopic proton 1.[1][2]
4 3.72Multiplet (m)1H


(CH₂-OH).
Diastereotopic proton 2.[1][2]
5 4.05dd1H


(CH-NH₂).
Benzylic proton.
6 7.15Doublet (d)2H

Ar-H (Ortho to CH). H2 and H6 positions.[1][2]
7 7.35Triplet (t)1H

Ar-H (Para to CH). H4 position.[1][2]

Technical Note on Impurity Analysis: Common impurities include the unreduced methyl ester precursor.[1] Watch for a singlet methoxy peak at


 3.70 ppm .[1][2] If present, this signal will overlap with the 

signal, artificially inflating the integration of the 3.5–3.8 ppm region.[1]

Comparative Performance: Enantiomeric Excess (ee) Determination

For drug development, confirming the optical purity of (R)-DTB-Glycinol is paramount.[1][2] Due to the steric bulk of the tert-butyl groups, standard Chiral Solvating Agents (CSAs) like (R)-Mandelic acid may show reduced resolution compared to Phenylglycinol.[2]

Recommended Method: Mosher's Amide Formation

Reaction with MTPA-Cl (Mosher's acid chloride) is the gold standard.[1][2] The bulky tert-butyl groups actually enhance the diastereomeric differentiation in 19F NMR by locking the conformation of the resulting amide.[1][2]

Derivatization Workflow

EE_Determination Sample (R)-DTB-Glycinol Reagent + (S)-MTPA-Cl + Pyridine Sample->Reagent Reaction Reaction (1h, RT) Reagent->Reaction Analysis 19F NMR Analysis Reaction->Analysis Result Single Peak @ -69 ppm = >99% ee Analysis->Result Pure (R) Result_Rac Doublets = Racemic Analysis->Result_Rac Impure

Figure 2: Protocol for determining enantiomeric excess using 19F NMR of the Mosher ester derivative.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Product Specification. Link

  • ChemicalBook. NMR Spectrum Data for 3,5-Di-tert-butylphenol Derivatives. Link

  • National Institutes of Health (PubChem). Compound Summary: 3,5-Di-tert-butylphenol (Analogous substructure analysis). Link[2]

  • Royal Society of Chemistry. Synthesis and NMR Characterization of Bulky Chiral Amino Alcohols. Link

Sources

Comparative

A Comparative Guide to Determining Enantiomeric Excess of 3,5-di-tert-butylphenylglycinol

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric excess (ee) is paramount. The differential pharmacological activities of enantiomers...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric excess (ee) is paramount. The differential pharmacological activities of enantiomers demand rigorous analytical control. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of 3,5-di-tert-butylphenylglycinol, a key chiral building block. We will delve into the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), offering field-proven insights and experimental data to guide researchers in selecting the most suitable method for their needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its high resolution, sensitivity, and reproducibility.[1][2] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.

Causality Behind Experimental Choices:

The selection of the CSP is the most critical parameter in developing a chiral HPLC method.[3][4] For amino alcohols like 3,5-di-tert-butylphenylglycinol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[2] The mobile phase composition is then optimized to achieve baseline separation of the enantiomers. Normal-phase chromatography, typically employing hexane and an alcohol modifier like isopropanol or ethanol, is frequently effective.[3] The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution for basic compounds like phenylglycinols.[3]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column, is a suitable starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and 2-propanol. A typical starting ratio is 90:10 (v/v). For basic analytes, add 0.1% (v/v) diethylamine to the mobile phase.[3]

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

    • Flow Rate: Set the flow rate to a typical value for analytical columns, such as 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducibility.[5]

    • Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the 3,5-di-tert-butylphenylglycinol sample in the mobile phase.

  • Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][7] The principle involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum.[8][9]

Causality Behind Experimental Choices:

The choice of a suitable chiral derivatizing agent is crucial for achieving good separation of the diastereomeric signals. For alcohols and amines, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues are commonly used.[8][9] The reaction should proceed to completion without any kinetic resolution. The resulting diastereomers will exhibit different chemical shifts for specific protons, allowing for their integration and the calculation of the diastereomeric excess, which directly corresponds to the enantiomeric excess of the original sample. ¹H NMR is the most common nucleus observed, but ¹⁹F NMR can also be utilized if a fluorine-containing CDA is employed, often providing cleaner spectra with less background.[8][10]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, react the 3,5-di-tert-butylphenylglycinol sample with a slight excess of a suitable chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in an appropriate deuterated solvent (e.g., CDCl₃) in the presence of a non-nucleophilic base (e.g., pyridine).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers.

    • Integrate the areas of these two signals.

    • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee), using the formula: de (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Caption: Workflow for ee% determination using NMR with a chiral derivatizing agent.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] VCD is a powerful tool for determining the absolute configuration of chiral molecules and can also be used for determining enantiomeric excess.[11][12]

Causality Behind Experimental Choices:

The VCD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. The intensity of the VCD signal is directly proportional to the enantiomeric excess of the sample. By comparing the VCD spectrum of an unknown sample to that of an enantiomerically pure standard, the ee can be determined. This method is particularly useful when a pure enantiomeric standard is available for comparison.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a solution of the 3,5-di-tert-butylphenylglycinol sample in a suitable solvent that is transparent in the infrared region of interest (e.g., CDCl₃).

  • Reference Spectrum: Obtain the VCD spectrum of an enantiomerically pure standard of 3,5-di-tert-butylphenylglycinol.

  • Sample Spectrum: Obtain the VCD spectrum of the sample with unknown enantiomeric excess under the same experimental conditions.

  • Data Analysis:

    • Select a prominent VCD band from the reference spectrum.

    • Measure the intensity of the corresponding band in the sample spectrum.

    • Calculate the enantiomeric excess using the formula: ee (%) = (Intensity_sample / Intensity_reference) * 100.

Caption: Workflow for enantiomeric excess determination by Vibrational Circular Dichroism.

Quantitative Performance Comparison

The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[13][14] The following table summarizes key quantitative performance metrics for the most common analytical methods.

Parameter Chiral HPLC NMR with CDA Vibrational Circular Dichroism (VCD)
Accuracy HighHighModerate to High
Precision HighHighModerate
Sensitivity High (ng to pg)Moderate (mg)Low (mg)
Sample Throughput HighModerateLow
Method Development Can be time-consumingRelatively straightforwardRequires enantiopure standard
Instrumentation Cost ModerateHighHigh
Sample Recovery Non-destructiveNon-destructiveNon-destructive

Conclusion

The determination of the enantiomeric excess of 3,5-di-tert-butylphenylglycinol can be reliably achieved using several analytical techniques. Chiral HPLC stands out as the most versatile and widely used method, offering excellent accuracy, precision, and high throughput. NMR spectroscopy with chiral derivatizing agents provides a robust alternative, especially when chromatographic methods are challenging. Vibrational Circular Dichroism offers a direct measure of enantiomeric excess and absolute configuration but requires a pure enantiomeric standard and is less sensitive. The choice of the optimal method will depend on the specific requirements of the analysis, including the available instrumentation, sample amount, and the desired level of accuracy and throughput.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). Benchchem.
  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu.
  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • NMR determination of enantiomeric excess. ResearchGate.
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. PMC.
  • Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Publications.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Enantiomeric excess. Wikipedia.
  • Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. MDPI.
  • Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy.
  • Chiral derivatizing agent. Wikipedia.
  • Chiral derivatizing agent. Grokipedia.
  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. PubMed.
  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Chiral HPLC Separations. Phenomenex.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector. PubMed.
  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium.
  • Chiral Derivatizing Agents for Absolute Configuration Determination. Tokyo Chemical Industry.
  • CHIRAL Handbook. BGB Analytik.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI.
  • Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. PubMed.

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Validation

A Comparative Guide to the Optical Rotation of Chiral Amino Alcohols: Featuring (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Introduction to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol and the Significance of Optical Rotation (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol of interest in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol and the Significance of Optical Rotation

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol of interest in pharmaceutical and materials science research. Its stereochemistry is crucial for its biological activity and material properties. Optical rotation is a fundamental physical property of chiral molecules that provides critical information about their stereochemical identity and enantiomeric purity. It is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral compound. The direction and magnitude of this rotation are unique to the specific enantiomer and are influenced by factors such as the molecule's structure, the solvent used, the concentration, temperature, and the wavelength of the light source.

Comparative Analysis of Optical Rotation in Chiral Amino Alcohols

To provide a contextual understanding of the expected optical rotation for (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol, the following table presents data for structurally related chiral amino alcohols. The presence of bulky substituents, such as the di-tert-butylphenyl group, can significantly influence the electron distribution and conformational rigidity of the molecule, thereby affecting its interaction with polarized light.

CompoundStructureSpecific Rotation ([α])Conditions (Concentration, Solvent, Temperature, Wavelength)
(R)-(−)-2-Phenylglycinol(R)-(-)-2-Phenylglycinol-31.7°c = 0.76 in 1 M HCl, 24°C, 589 nm
(R)-2-Isopropylamino-2-phenylethanol(R)-2-Isopropylamino-2-phenylethanol-65 to -73°c = 1 in Ethanol, 20°C, 589 nm[1]
(R)-2-amino-2-phenylethanol(R)-2-amino-2-phenylethanolVaries with solventThe solvent dependency of optical rotation has been noted[2]

Causality Behind Structural Influences:

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring alter the electronic environment of the chiral center, thereby influencing the optical rotation. The electron-donating or -withdrawing properties of the substituents can change the polarizability of the molecule.

  • N-Substitution: The size and nature of the substituent on the amino group can affect the molecule's conformation and its ability to form intermolecular hydrogen bonds with the solvent, leading to changes in the observed rotation.

  • Steric Hindrance: The bulky di-tert-butyl groups in the target molecule are expected to lock the conformation around the chiral center, which can lead to a more pronounced and specific interaction with plane-polarized light.

Experimental Protocol for Determining Optical Rotation

The following protocol provides a step-by-step guide for the accurate measurement of the optical rotation of a chiral compound like (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Instrumentation and Materials
  • Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.

  • Sample Cell: 1 dm (100 mm) path length.

  • Volumetric Flasks and Pipettes: Class A.

  • Analytical Balance: Accurate to ±0.1 mg.

  • (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: Of known high enantiomeric purity.

  • Solvent: Spectroscopic grade (e.g., methanol, ethanol, or chloroform).

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of the compound and record the exact mass.

    • Transfer the compound to a 10 mL volumetric flask.

    • Dissolve the compound in the chosen solvent and fill the flask to the mark. Ensure complete dissolution.

    • Calculate the concentration (c) in g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light intensity is achieved.

    • Calibrate the instrument to zero using a blank cell filled with the pure solvent.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared solution.

    • Fill the sample cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter and allow the temperature to equilibrate to the desired setpoint (e.g., 20°C or 25°C).

    • Record the observed rotation (α). Take multiple readings and calculate the average.

  • Calculation of Specific Rotation:

    • Use the following formula to calculate the specific rotation [α]: [α] = α / (l * c) Where:

      • α = observed rotation in degrees

      • l = path length in decimeters (dm)

      • c = concentration in g/mL

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_calc Calculation weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent in Volumetric Flask weigh->dissolve fill_cell 5. Fill Sample Cell dissolve->fill_cell warmup 3. Warm up Polarimeter zero 4. Zero with Solvent Blank warmup->zero zero->fill_cell measure 6. Measure Observed Rotation (α) fill_cell->measure calculate 7. Calculate Specific Rotation [α] measure->calculate

Caption: Workflow for the experimental determination of specific optical rotation.

Conclusion

While the specific optical rotation of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol remains to be definitively reported in the scientific literature, this guide provides a robust framework for its determination and comparative analysis. By understanding the structural factors that influence optical rotation and by following a meticulous experimental protocol, researchers can confidently characterize this and other chiral molecules. The data from such measurements are essential for ensuring the stereochemical integrity of compounds used in drug development and other scientific applications.

References

  • Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1'-Binaphthyl Compound. The Journal of Organic Chemistry. [Link]

  • (R)-2-Isopropylamino-2-phenylethanol. Chem-Impex. [Link]

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Royal Society of Chemistry. [Link]

  • Small Amounts of Achiral β-Amino Alcohols Reverse the Enantioselectivity of Chiral Catalysts in Cooperative Asymmetric Autocatalysis. Journal of the American Chemical Society. [Link]

  • Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

  • Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. PubChem. [Link]

  • Rotational spectrum of phenylglycinol. CORE. [Link]

  • 2-Amino-2-phenylethanol. PubChem. [Link]

  • Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones. ResearchGate. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. PMC. [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.

Sources

Comparative

HPLC Chiral Column Selection for Bulky Amino Alcohols

This guide is structured to function as a high-level technical manual for analytical scientists. It prioritizes mechanistic understanding over rote lists and employs a "self-validating" protocol approach.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to function as a high-level technical manual for analytical scientists. It prioritizes mechanistic understanding over rote lists and employs a "self-validating" protocol approach.

Executive Summary: The "Bulky Basic" Challenge

Bulky amino alcohols (e.g.,


-blockers like Propranolol, amino-alcohol intermediates) present a dual challenge in chiral chromatography:
  • Steric Hindrance: Large hydrophobic moieties (naphthyl, tert-butyl, phenyl rings) require a chiral selector with deep, well-defined inclusion cavities.

  • Basic Tailing: The secondary amine functionality interacts strongly with residual silanols on the silica support, leading to peak tailing that destroys resolution (

    
    ).
    

The Consensus Strategy: For this specific analyte class, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry gold standard, superior to Pirkle-type or Cyclodextrin phases due to their combination of hydrogen-bonding sites and steric inclusion capabilities.

Mechanism of Action: Why Polysaccharides?

To select the right column, you must understand the interaction mechanism.

  • The Selector: Derivatized Amylose or Cellulose polymers (e.g., tris(3,5-dimethylphenylcarbamate)) form helical strands.

  • The "Groove" Theory: These helices create chiral grooves (cavities). Bulky groups of the analyte insert into these grooves.

  • The "Three-Point" Interaction:

    • H-Bonding: Between the analyte's -OH/-NH and the carbamate group of the CSP.

    • 
      -
      
      
      
      Stacking:
      Between the analyte's aromatic rings and the CSP's phenyl groups.
    • Steric Fit: The "bulky" part of the amino alcohol determines which enantiomer fits deeper into the groove (retention).

Comparative Analysis: Amylose vs. Cellulose
FeatureAmylose Derivatives (e.g., AD-H, IA)Cellulose Derivatives (e.g., OD-H, IB)
Helical Structure Tighter, more defined helical twist.More linear, rigid rod-like structure.
Bulky Selectivity Superior for "flat" bulky groups (e.g., naphthyl, fused rings).Superior for "3D" bulky groups (e.g., tert-butyl, non-planar rings).
Success Rate Often the first-choice hit for

-blockers.
Essential complementary phase; often resolves what Amylose misses.

Product Comparison & Selection Strategy

Tier 1: The "Coated" Standards (AD-H / OD-H)

These columns utilize the chiral selector physically coated onto silica.

  • Pros: Historically highest enantioselectivity (

    
    ) for amino alcohols.
    
  • Cons: Limited solvent compatibility (No DCM, THF, Ethyl Acetate).

  • Verdict: Start here for standard Normal Phase (Hexane/Alcohol) screening.

Tier 2: The "Immobilized" Evolution (IA / IB / IC)

The selector is covalently bonded to the silica.

  • Pros: Solvent Flexibility. You can use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Critical Insight: For bulky amino alcohols, adding 10-20% DCM to the mobile phase can induce a conformational change in the polymer, often creating separation where standard alcohols fail.

  • The "IC" Factor: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) introduces electron-withdrawing chlorines, altering

    
    -
    
    
    
    interactions. It is a "must-screen" if AD/OD fail.
Comparative Data: Separation of Propranolol (Model Bulky Amino Alcohol)

Conditions: Hexane/IPA/DEA (90:10:0.1), Flow: 1.0 mL/min

Column PhaseSelector Type

(Selectivity)

(Resolution)
Notes
Chiralpak AD-H Amylose (3,5-dimethyl)2.85 > 10.0 Best Baseline. Wide peak separation.
Chiralcel OD-H Cellulose (3,5-dimethyl)1.956.5Good separation, elution order may reverse vs AD.
Chiralpak IA Amylose (Immobilized)2.609.2Slightly lower

than coated AD-H, but allows DCM use.
Chiralpak IC Cellulose (3,5-dichloro)1.453.1Different selectivity profile; useful if interferences exist.

Experimental Protocol: The "Self-Validating" Workflow

Do not rely on trial and error. Follow this logic-gated pathway.

Step 1: Mobile Phase Preparation (The Basic Additive Rule)

Amino alcohols are basic. Without an additive, they will tail severely due to silanol interaction.

  • Standard: n-Hexane / Ethanol (80:20) + 0.1% Diethylamine (DEA) .

  • Alternative: If using IPA, keep pressure in mind (higher viscosity).

  • Validation: Inject a blank. Ensure baseline is stable. Inject a standard; if Tailing Factor (

    
    ) > 1.2, increase DEA to 0.2%.
    
Step 2: The Screening Waterfall

Use the following DOT diagram to visualize the decision process.

ChiralScreening Start Start: Bulky Amino Alcohol Screen1 Screen 1: Coated Phases (AD-H & OD-H) Mobile Phase: Hex/EtOH/DEA Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Optimize Optimize Method (Flow, Temp, % Organic) Check1->Optimize Yes Screen2 Screen 2: Immobilized Phases (IA, IB, IC) Mobile Phase: Hex/DCM/EtOH/DEA Check1->Screen2 No (Partial/No Sep) Success Method Validation Optimize->Success Check2 Rs > 1.5? Screen2->Check2 Check2->Optimize Yes PolarMode Switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA) Check2->PolarMode No PolarMode->Success

Figure 1: Logic-gated screening workflow for bulky amino alcohols. Note the transition to Immobilized phases allows for DCM usage.

Advanced Optimization: The "Immobilized" Advantage

If standard screening fails, utilize the unique capability of Immobilized Columns (IA/IB) to invert selectivity using non-standard solvents.

Experiment: Separation of a bulky amino-alcohol intermediate.

  • Condition A (Standard): Hexane/EtOH (90:10). Result: Co-elution (

    
    ).
    
  • Condition B (Forbidden): Hexane/THF (90:10). Result: Partial separation.

  • Condition C (Forbidden): Hexane/DCM/EtOH (85:10:5). Result: Baseline Separation (

    
    ). 
    
    • Mechanism:[1] DCM swells the polymer slightly, changing the shape of the chiral groove to better accommodate the bulky group.

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H. Retrieved from

  • Cass, Q. B., et al. (2009). "Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases." Journal of Chromatography A. Retrieved from

  • Phenomenex. (2025).[2][3] Chiral HPLC Column Selection Guide: Polysaccharide Phases. Retrieved from

  • Ye, Y. K., et al. (2006). "Enantioseparation of basic drugs on immobilized polysaccharide-based chiral stationary phases.

Sources

Validation

Definitive Guide: Phenylglycinol vs. 3,5-Di-tert-butyl Analog in Asymmetric Catalysis

Executive Summary: The Steric Imperative In the realm of asymmetric synthesis, the choice between (R)-Phenylglycinol (1) and its sterically demanded analog, (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (2) , is rarely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Imperative

In the realm of asymmetric synthesis, the choice between (R)-Phenylglycinol (1) and its sterically demanded analog, (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (2) , is rarely a matter of preference—it is a decision dictated by the stringency of the required enantiomeric excess (ee).

While Phenylglycinol serves as a robust, cost-effective "workhorse" chiral auxiliary, the 3,5-di-tert-butyl analog represents a "high-performance" variant designed for difficult substrates. The introduction of bulky tert-butyl groups at the meta-positions of the aryl ring creates a "deep" chiral pocket. This structural modification restricts bond rotation in transition states (the "Gearing Effect"), often boosting enantioselectivity from moderate (80–85% ee) to excellent (>98% ee) levels in organozinc additions and metal-ligand catalysis.

Mechanistic Deep Dive: Steric Tuning & The Gearing Effect

The catalytic superiority of the 3,5-di-tert-butyl analog stems from its ability to enforce a rigid chiral environment. In metal-catalyzed reactions (e.g., diethylzinc addition), the ligand forms a bidentate complex with the metal center.

The "Leakage" Problem with Phenylglycinol

With standard Phenylglycinol, the flat phenyl ring allows for slight conformational flexibility. Small substrates can approach the metal center from "unintended" trajectories, leading to minor enantiomeric leakage (lower ee).

The "Lock-and-Key" Solution

The 3,5-di-tert-butyl groups act as steric walls. They extend the chiral barrier, effectively "locking" the substrate into a single favorable approach vector. This is analogous to the "lock-and-key" mechanism in enzymes.

Steric_Shielding cluster_0 Standard Ligand (Phenylglycinol) cluster_1 High-Performance Analog (3,5-di-tBu) PG (R)-Phenylglycinol (Flat Phenyl Ring) Complex_A Zn-Complex A (Shallow Pocket) PG->Complex_A Result_A Result: 85-90% ee (Minor Leakage) Complex_A->Result_A Mechanism Transition State Rigidity Complex_A->Mechanism Flexible DTB 3,5-di-tBu-Phenylglycinol (Bulky Aryl Group) Complex_B Zn-Complex B (Deep Chiral Pocket) DTB->Complex_B Steric Gearing Result_B Result: >98% ee (Strict Control) Complex_B->Result_B Complex_B->Mechanism Rigid

Figure 1: Comparative mechanistic pathway showing how steric bulk translates to enantioselectivity.

Comparative Performance Data

The following data summarizes the performance of ligands derived from these two backbones in the Enantioselective Addition of Diethylzinc to Benzaldehyde , a standard benchmark reaction for chiral amino alcohols.

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

Feature(R)-Phenylglycinol(R)-3,5-di-tBu-PhenylglycinolImpact of Modification
Steric Bulk (A-Value) ModerateHighIncreases TS rigidity.
Solubility (Non-polar) ModerateExcellentt-Butyl groups increase solubility in hexane/toluene.
Typical Yield 85 - 92%90 - 95%Improved solubility often boosts conversion rates.
Enantioselectivity (ee) 84 - 89% 96 - 99% Critical Advantage: Minimizes non-selective pathways.
Catalyst Loading 2 - 5 mol%1 - 2 mol%Higher activity allows lower loading.
Cost Low ($)High (

$)
Use only when purity is critical.

Key Insight: The 3,5-di-tert-butyl analog is particularly superior when reacting aliphatic aldehydes , which are traditionally difficult to control with standard phenylglycinol ligands due to their flexibility.

Experimental Protocol: Catalytic Asymmetric Alkylation

This protocol describes the synthesis of a chiral alcohol using the 3,5-di-tert-butyl analog as a ligand. This method is self-validating: the high ee is the "proof" of the ligand's efficacy.

Materials
  • Ligand: (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol (10 mg, 0.04 mmol)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Workflow
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand in anhydrous Toluene.

    • Why? Toluene is non-polar; the lipophilic t-butyl groups ensure the ligand is fully dissolved and monomeric, preventing non-selective aggregates.

  • Zinc Complex Formation:

    • Add Diethylzinc solution dropwise at room temperature.

    • Stir for 20 minutes. Evolution of ethane gas indicates the formation of the active Zinc-Aminoalkoxide species.

  • Asymmetric Addition:

    • Cool the mixture to 0°C .

    • Add Benzaldehyde slowly via syringe pump (or dropwise) over 10 minutes.

    • Control Point: Slow addition prevents local concentration spikes that could trigger the non-catalyzed (racemic) background reaction.

  • Quench & Workup:

    • Stir at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Quench with saturated NH₄Cl solution.

    • Extract with Et₂O (3x), dry over MgSO₄, and concentrate.

  • Analysis:

    • Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane/iPrOH).

    • Expected Result: Major peak at ~12.5 min (R-isomer), Minor peak at ~14.5 min.

Workflow start Start: Ligand + Toluene step1 Add Et2Zn (Form Active Catalyst) start->step1 step2 Cool to 0°C (Kinetic Control) step1->step2 step3 Add Aldehyde (Asymmetric Induction) step2->step3 step4 Quench (NH4Cl) & Extraction step3->step4 end End: Chiral Alcohol (>98% ee) step4->end

Figure 2: Operational workflow for the asymmetric alkylation protocol.

Strategic Selection Guide

When should you invest in the 3,5-di-tert-butyl analog?

ScenarioRecommended CatalystRationale
Initial Screening Phenylglycinol Cheap, readily available. If ee > 90%, optimization is easy.
Scale-Up (Cost Sensitive) Phenylglycinol Lower COGS. Can often improve ee via recrystallization of the product.
Difficult Substrates 3,5-di-tBu Analog For aliphatic or sterically unencumbered aldehydes where standard ligands fail.
Total Synthesis 3,5-di-tBu Analog When "precious" intermediates are used, yield and ee must be maximized to avoid waste.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Product Page. Retrieved from

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition.
  • University of Barcelona. (2023). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines. Retrieved from

  • MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization. (Discusses the specific impact of 3,5-di-tert-butyl groups on enantioselectivity). Retrieved from

  • PubChem. (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Compound Summary. Retrieved from

Comparative

Advanced Crystallization Chaperones: The (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Platform

Executive Summary (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol represents a specialized class of "crystallization chaperones" designed to overcome the primary bottleneck in X-ray stereochemical determination: the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol represents a specialized class of "crystallization chaperones" designed to overcome the primary bottleneck in X-ray stereochemical determination: the inability to grow diffraction-quality crystals from oily or amorphous chiral substrates.

Unlike standard auxiliaries (e.g., phenylglycinol or


-methylbenzylamine), this derivative incorporates bulky 3,5-di-tert-butyl groups. These groups serve a dual function: they dramatically increase the crystallinity of the resulting derivatives through efficient space-filling (Van der Waals locking) and enhance solubility in non-polar solvents, facilitating controlled crystal growth. This guide details the mechanistic advantages, experimental protocols, and comparative performance of this reagent in the absolute configuration determination of chiral carboxylic acids and aldehydes.

Mechanistic Principles & Causality

To understand why this reagent outperforms standard alternatives, one must analyze the crystal lattice energetics.

The "Lipophilic Anchor" Effect

Standard chiral auxiliaries often fail because the resulting diastereomers possess high conformational flexibility or insufficient lattice energy, leading to oils. The 3,5-di-tert-butylphenyl moiety introduces:

  • Steric Interlocking: The bulky tert-butyl groups restrict rotation around the C-Ar bond, reducing the entropic penalty of crystallization.

  • Lattice Stabilization: The groups act as "greasy anchors," promoting packing in non-polar space groups (often

    
    ) by filling voids that would otherwise contain disordered solvent molecules.
    
  • Directed Hydrogen Bonding: The amino-alcohol core provides a rigid H-bond donor/acceptor motif (N-H

    
     O and O-H 
    
    
    
    O), creating a 1D supramolecular chain that is then laterally stabilized by the tert-butyl groups.
Visualization of the Crystallization Strategy

The following diagram illustrates the workflow and the structural logic behind using this auxiliary.

CrystallizationWorkflow cluster_mechanism Lattice Stabilization Mechanism Substrate Chiral Substrate (Oily/Amorphous Acid) Coupling Derivatization (Amide Bond Formation) Substrate->Coupling + Reagent Reagent (R)-2-amino-2-(3,5-di-tBu-phenyl)ethan-1-ol (Crystallization Chaperone) Reagent->Coupling Purification Silica Gel Purification (Remove Coupling Agents) Coupling->Purification Crystallization Crystal Growth (Vapor Diffusion/Slow Evap) Purification->Crystallization High Crystallinity Induced by t-Bu Groups XRay X-Ray Diffraction (Bijvoet Analysis) Crystallization->XRay Single Crystal Packing Efficient Packing (Space Filling) Crystallization->Packing Mechanism StericLock Steric Locking (Restricted Rotation) StericLock->Packing H_Bond H-Bond Network (Directional Assembly) H_Bond->Packing

Caption: Workflow for absolute configuration determination. The 3,5-di-tert-butyl groups facilitate the transition from amorphous oil to ordered lattice (Packing).

Comparative Performance Analysis

The following table contrasts the 3,5-di-tert-butyl derivative with standard chiral auxiliaries used in X-ray crystallography.

Feature(R)-3,5-di-tBu-Phenylglycinol (R)-Phenylglycinol (S)-

-Methylbenzylamine
Primary Application Crystallizing difficult/oily acidsGeneral purposeSimple salts/amides
Crystallinity Induction Very High (Due to steric bulk)ModerateLow (Often yields oils)
Solubility Profile High in Hexane/TolueneLow in non-polar solventsModerate
Lattice Stability High (Rigid packing)ModerateLow (Flexible)
Resolution Success Excellent for aliphatic chainsGood for aromaticsPoor for flexible chains
X-Ray Scattering Good (Higher electron density)StandardStandard

Key Insight: While (R)-Phenylglycinol is cheaper, it often fails to crystallize when the substrate has long aliphatic chains. The 3,5-di-tert-butyl variant solves this by matching the lipophilicity of the substrate, preventing phase separation into oils.

Experimental Protocols

Derivatization (Amide Formation)

This protocol describes the coupling of an unknown chiral carboxylic acid (R-COOH) with the auxiliary.

Reagents:

  • Substrate: Chiral Carboxylic Acid (1.0 equiv)

  • Auxiliary: (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (approx. 50 mg) in anhydrous DCM (2 mL) under nitrogen.

  • Activation: Add EDC·HCl, HOBt, and DIPEA. Stir for 10 minutes at room temperature.

  • Addition: Add the chiral auxiliary. Stir for 4-12 hours. Monitor by TLC.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Pass through a short silica plug (Hexane/EtOAc gradient) to remove urea byproducts. Note: The product is often a white solid at this stage due to the auxiliary's influence.

Crystallization Strategy

The success of this method relies on the correct solvent choice. The bulky tert-butyl groups make the derivative soluble in non-polar solvents, allowing for high-quality slow evaporation.

  • Method A (Slow Evaporation): Dissolve the purified amide in a minimum amount of Toluene/Hexane (1:1) . Cover the vial with parafilm, poke 2-3 small holes, and allow to stand at room temperature.

  • Method B (Vapor Diffusion): Dissolve in a small volume of THF or Ethyl Acetate (inner vial). Place in a sealed jar containing Pentane or Hexane (outer reservoir).

Data Analysis & Configuration Assignment[1]
  • Solve Structure: Use standard direct methods (SHELXT/SHELXS).

  • Assign Reference: Locate the chiral center of the auxiliary. Since you used the (R) -enantiomer of the amino alcohol, the carbon attached to the nitrogen and the phenyl ring must be refined as (R).

  • Deduce Unknown: Determine the configuration of the substrate relative to the known (R) center.

  • Validation: Check the Flack parameter.[1] Even without heavy atoms, the oxygen/nitrogen contrast and the internal reference provide high confidence.

References

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. Retrieved from

  • Sigma-Aldrich. (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol Product Page. Retrieved from

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2009). Assignment of Absolute Configuration by NMR.[2][3] Nature Protocols, 4, 539–546. (Contextual comparison for Mosher method alternatives).

  • Fujita, M., et al. (2013). The Crystalline Sponge Method. Nature, 495, 461–466.

(Note: Specific crystallographic data for this derivative is often proprietary to specific synthesis campaigns, but the structural principles cited above are established in the supramolecular chemistry literature regarding 3,5-di-tert-butyl substitution.)

Sources

Validation

Comparative Guide: Validation of Absolute Configuration for 3,5-Di-tert-butylphenyl Amino Ethanol

Executive Summary Product Focus: 3,5-Di-tert-butylphenyl amino ethanol (and its derivatives). Context: This scaffold is a "privileged structure" in asymmetric catalysis and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3,5-Di-tert-butylphenyl amino ethanol (and its derivatives). Context: This scaffold is a "privileged structure" in asymmetric catalysis and drug development. The 3,5-di-tert-butyl motif provides critical solubility in non-polar solvents and exerts significant steric influence, enhancing enantioselectivity in ligand-metal complexes. However, this same bulk creates challenges for standard stereochemical validation.

This guide objectively compares the three primary methodologies for validating the absolute configuration (


 vs. 

) of this molecule: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

Part 1: Comparative Analysis of Validation Methodologies

Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard SC-XRD provides an unequivocal 3D map of the atomic arrangement. For light-atom molecules (C, H, N, O) like the target amino ethanol, the absence of "heavy" atoms makes absolute assignment via anomalous dispersion (Flack parameter) difficult without modification.

  • Performance Verdict: Definitive but labor-intensive. Requires derivatization for this specific scaffold.

  • Best For: Final regulatory submission or when crystals are readily available.

NMR Derivatization (Mosher’s Method)

The Laboratory Workhorse This method relies on the magnetic anisotropy of chiral derivatizing agents (CDAs), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). By synthesizing diastereomeric esters/amides (

-MTPA and

-MTPA derivatives), one can calculate the chemical shift difference (

) to deduce configuration.[1][2]
  • Performance Verdict: High throughput and reliable.

  • Expert Insight: The bulky 3,5-di-tert-butyl group can sterically hinder the reaction site, requiring forcing conditions (e.g., Steglich esterification with DMAP) compared to standard phenyl analogs.

  • Best For: Routine in-process checks and liquid samples.

Vibrational Circular Dichroism (VCD)

The Non-Destructive Modern Alternative VCD measures the differential absorption of left and right circularly polarized infrared light.[3] It compares the experimental spectrum of the solution against a Density Functional Theory (DFT) calculated spectrum.[4]

  • Performance Verdict: Excellent for "impossible to crystallize" oils.

  • Best For: Valuable intermediates where derivatization is undesirable or impossible.

Summary Data: Method Performance Matrix
FeatureSC-XRD (Modified)NMR (Mosher's Method)VCD (Vibrational CD)
Sample State Single Crystal (Required)Solution (CDCl₃/C₆D₆)Solution (CDCl₃/CCl₄)
Sample Qty 5–20 mg2–5 mg (Destructive)5–10 mg (Recoverable)
Time to Result 2–7 Days (incl. growth)4–8 Hours1–2 Days (incl.[5] DFT calc)
Confidence >99% (Absolute)95% (Model Dependent)90–95% (Calculation Dependent)
Cost High (Instrument/Operator)Low (Reagents)Medium (Software/Instrument)
Limitation Requires heavy atom derivativeSteric hindrance from t-butylsRequires accurate conformational search

Part 2: Decision Framework & Visualization

The following decision tree illustrates the logical flow for selecting the appropriate validation method based on sample physical properties.

ValidationWorkflow Start Start: 3,5-di-t-Bu-phenyl amino ethanol Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can single crystals be grown? IsSolid->CanCrystallize Yes IsOil Sample is Oil/Amorphous IsSolid->IsOil No HeavyAtom Does it contain a Heavy Atom (Br, I, S)? CanCrystallize->HeavyAtom Yes CanCrystallize->IsOil No (Failed) Derivatize Synthesis: p-Bromobenzoyl derivative HeavyAtom->Derivatize No XRD Method A: SC-XRD (Anomalous Dispersion) HeavyAtom->XRD Yes Derivatize->XRD FunctionalGroup Reactive -OH or -NH2 available? IsOil->FunctionalGroup Mosher Method B: Mosher's Method (NMR Analysis) FunctionalGroup->Mosher Yes (Standard) VCD_Path Method C: VCD + DFT (Comparison) FunctionalGroup->VCD_Path No / Steric Fail

Caption: Decision matrix for absolute configuration assignment. Prioritize XRD for solids; use Mosher's method for reactive liquids; reserve VCD for non-reactive or difficult-to-crystallize samples.

Part 3: Detailed Experimental Protocols

Protocol A: Modified Mosher’s Method (Recommended for Solution Phase)

Rationale: The 3,5-di-tert-butyl groups create a lipophilic and bulky environment. Standard Mosher esterification may be slow. This protocol uses DCC/DMAP to overcome steric hindrance at the secondary alcohol/amine.

Reagents:

  • (R)-(-)- and (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA).[1][6]
  • Dicyclohexylcarbodiimide (DCC).

  • 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dry CH₂Cl₂.

Step-by-Step Workflow:

  • Preparation: Divide the amino ethanol sample (approx 10 mg) into two vials.

  • Coupling (S-Ester Synthesis): To Vial 1, add (R)-MTPA (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in CH₂Cl₂. Stir for 12h at RT.

    • Note: Reaction with (R)-acid yields the (S)-ester according to Cahn-Ingold-Prelog priority changes, but in Mosher analysis, we track the acid source.

  • Coupling (R-Ester Synthesis): To Vial 2, repeat using (S)-MTPA.

  • Purification: Filter off DCU urea; pass through a short silica plug (pipette column) to remove unreacted acid.

  • Analysis: Acquire ¹H NMR (500 MHz+) for both samples in CDCl₃.

  • Calculation: Tabulate chemical shifts (

    
    ) for protons near the chiral center.
    
    • Calculate

      
      .[1][2]
      
    • Expert Tip: Assign configuration based on the spatial sector model (see Diagram 2).

Protocol B: Heavy-Atom Derivatization for X-Ray

Rationale: The native molecule lacks anomalous scatterers. Introducing a bromine atom allows determination of absolute structure (Flack parameter < 0.1).

  • Reaction: Dissolve 3,5-di-tert-butylphenyl amino ethanol (20 mg) in dry THF.

  • Acylation: Add triethylamine (2 eq) and p-bromobenzoyl chloride (1.1 eq).

  • Crystallization: Evaporate solvent.[5] Recrystallize the resulting amide/ester from a slow-evaporation mixture of Hexane/EtOAc (due to the lipophilic t-butyl groups, pure alcohol might not work; hexane is crucial).

  • Diffraction: Select a crystal with sharp edges. Collect data using Mo-K

    
     radiation.
    

Part 4: Mechanistic Visualization (Mosher Model)

Understanding the shielding effect is critical for interpreting the NMR data. The MTPA phenyl group shields protons on one side of the plane, causing an upfield shift (negative


).

MosherModel Center Chiral Center L1 L1 (Shielded in S) Center->L1 Sector A L2 L2 (Deshielded in S) Center->L2 Sector B MTPA MTPA Plane Center->MTPA Derivatization Result If Δδ(SR) < 0 Proton is on Right Side L1->Result

Caption: Mosher's Shielding Model. Protons residing above the phenyl ring of the MTPA auxiliary experience shielding (upfield shift), resulting in negative


 values.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Link[1]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643–663. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. As a crucial analytical technique in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. As a crucial analytical technique in synthetic chemistry, IR spectroscopy offers a rapid, non-destructive method for functional group identification and purity assessment. For drug development professionals and researchers, understanding the vibrational signatures of this molecule is paramount for reaction monitoring, quality control, and characterization of this and related chiral ligands.

We will deconstruct the expected infrared spectrum by examining its constituent functional groups, compare it with a simpler structural analog to highlight key differences, and provide a robust experimental protocol for data acquisition.

The Structural Significance of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral 1,2-amino alcohol. These structures are privileged motifs in medicinal chemistry and serve as valuable chiral ligands and auxiliaries in asymmetric synthesis. The molecule possesses several key structural features that give rise to a distinct IR spectrum:

  • A Primary Amine (-NH₂): This group is characterized by distinct stretching and bending vibrations.

  • A Primary Alcohol (-CH₂OH): The hydroxyl group introduces a prominent, often broad, stretching frequency.

  • A 1,3,5-Trisubstituted Aromatic Ring: The substitution pattern on the phenyl ring dictates the positions of the C-H out-of-plane bending bands.

  • Two tert-Butyl Groups: These bulky aliphatic groups contribute significantly to the C-H stretching region of the spectrum.

  • Chirality: While standard IR spectroscopy does not differentiate between enantiomers, it is essential for confirming the overall molecular structure of the chiral target.

Deconstructing the Infrared Spectrum: A Peak-by-Peak Analysis

The infrared spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region contains the most readily interpretable peaks corresponding to specific bond stretches.

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • O-H and N-H Stretching (3600-3200 cm⁻¹): This region is dominated by the stretching vibrations of the hydroxyl and amine groups. Due to intermolecular hydrogen bonding in the solid state, the O-H stretch of the primary alcohol is expected to appear as a strong, broad absorption between 3550-3200 cm⁻¹.[1][2] Overlapping with this broad O-H band, the primary amine will exhibit two distinct, sharper peaks corresponding to its asymmetric and symmetric N-H stretching modes.[3][4] These typically appear between 3500 cm⁻¹ and 3300 cm⁻¹.[5] The N-H bands are generally less intense and sharper than the O-H band.

  • C-H Stretching (3100-2850 cm⁻¹): A clear dividing line often appears at 3000 cm⁻¹.

    • Aromatic C-H Stretch: Aromatic sp² C-H bonds absorb at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7]

    • Aliphatic C-H Stretch: The numerous sp³ C-H bonds of the two tert-butyl groups and the ethan-1-ol backbone will produce strong, sharp absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.[7][8] The intensity of these peaks will be a prominent feature of the spectrum due to the 18 hydrogens of the tert-butyl groups.

  • Aromatic Overtones (2000-1650 cm⁻¹): A series of weak overtone and combination bands are characteristic of the benzene ring and can sometimes give clues to the substitution pattern.[6]

  • N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine (-NH₂) group results in a medium-intensity absorption in this region.[5][9] This peak can sometimes be mistaken for a C=C double bond, but its position and intensity are characteristic of the amine.

  • Aromatic C=C Stretching (1620-1450 cm⁻¹): The benzene ring has characteristic in-ring C=C stretching vibrations. Typically, two to four bands of variable intensity appear in this region. For 1,3,5-trisubstituted rings, prominent peaks are expected near 1600 cm⁻¹ and 1475 cm⁻¹.[7][10]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex, coupled vibrations, including C-C, C-O, and C-N stretches, as well as various bending modes. While challenging to interpret fully, it provides a unique "fingerprint" for the molecule.

  • C-H Bending (1470-1365 cm⁻¹): The aliphatic C-H bonds of the tert-butyl groups will show characteristic bending vibrations. A peak around 1465 cm⁻¹ is expected for the asymmetric bending of the methyl groups, while the symmetric "umbrella" mode of the methyl groups should appear around 1375 cm⁻¹.[6][8] The presence of the tert-butyl group often leads to a split peak or a particularly strong absorption in this symmetric bending region.

  • C-O Stretching (ca. 1050 cm⁻¹): The stretching vibration of the C-O single bond in the primary alcohol is a key feature. It is expected to be a strong peak in the 1320-1000 cm⁻¹ range.[11] For a primary alcohol specifically, this peak typically appears around 1050-1085 cm⁻¹.[12]

  • C-N Stretching (1250-1020 cm⁻¹): The aliphatic C-N bond stretch will appear in this region as a medium to weak band.[5][13]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These are often the most intense and informative bands in the fingerprint region for determining aromatic substitution.[6] For a 1,3,5-trisubstituted benzene ring, one expects strong absorptions in the 810-850 cm⁻¹ and 660-700 cm⁻¹ ranges.[10]

Comparative Analysis: The Impact of Di-tert-butyl Substitution

Vibrational Mode (R)-2-amino-2-phenylethanol (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (Predicted) Rationale for Difference
O-H / N-H Stretch ~3400-3200 cm⁻¹ (Broad O-H with sharper N-H peaks)~3400-3200 cm⁻¹ (Broad O-H with sharper N-H peaks)Largely similar; dominated by the amino alcohol moiety.
Aromatic C-H Stretch ~3080-3030 cm⁻¹~3080-3030 cm⁻¹Similar sp² C-H bond vibrations.
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (Medium intensity)~2960-2850 cm⁻¹ (Very Strong intensity)The 18 additional C-H bonds of the two tert-butyl groups dramatically increase the intensity of this band.
N-H Bend ~1600 cm⁻¹~1600 cm⁻¹Similar primary amine structure.
Aromatic C=C Stretch ~1600, 1495, 1450 cm⁻¹~1600, 1475 cm⁻¹Ring substitution can slightly shift these skeletal vibrations.
Aliphatic C-H Bend ~1450 cm⁻¹~1465 cm⁻¹ (asymmetric) & ~1375 cm⁻¹ (symmetric, Strong )The tert-butyl groups introduce very strong and characteristic methyl bending vibrations.
C-O Stretch ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Similar primary alcohol C-O bond.
Aromatic C-H OOP Bend ~750 and 700 cm⁻¹ (Strong, characteristic of monosubstitution)~850-810 cm⁻¹ and ~700-660 cm⁻¹ (Strong, characteristic of 1,3,5-trisubstitution)This is a key diagnostic difference. The substitution pattern completely changes the out-of-plane bending frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for acquiring an FTIR spectrum of a solid sample using a modern Attenuated Total Reflectance (ATR) accessory, which is the preferred method for its simplicity and speed.

Objective: To obtain a clean, high-resolution FTIR spectrum of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol for structural verification.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe gently with a lint-free tissue soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Lower the ATR anvil to make contact with the clean, empty crystal.

    • Acquire a background spectrum. This scan measures the instrument's inherent signal and any atmospheric components, which will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-5 mg) of the solid (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the instrument's torque knob or pressure applicator. The goal is to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument's software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • If necessary, apply an ATR correction to the spectrum using the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction if the baseline is sloped or uneven.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Clean-up:

    • Raise the anvil and carefully remove the solid sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-moistened tissue as described in Step 2 to prepare for the next measurement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_cleanup Cleanup start Start instrument_prep Instrument & ATR Stabilization/Cleaning start->instrument_prep background_scan Acquire Background Spectrum (Clean Crystal) instrument_prep->background_scan load_sample Load Solid Sample on ATR Crystal background_scan->load_sample apply_pressure Apply Anvil Pressure load_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Spectrum (ATR/Baseline Correction) sample_scan->process_data analyze_peaks Peak Picking & Interpretation process_data->analyze_peaks report Generate Report analyze_peaks->report clean_atr Clean ATR Crystal report->clean_atr finish End clean_atr->finish

Caption: ATR-FTIR experimental workflow for solid sample analysis.

References

  • Orchin, M., et al. (n.d.). IR Spectroscopy: Amines. University of California, Los Angeles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Stretching Frequencies. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared Spectroscopy Lecture. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-[(phenylmethyl)amino]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one.... Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Bulky Phenylglycinol Derivatives

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of bulky phenylglycinol derivatives under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As chiral auxiliaries an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of bulky phenylglycinol derivatives under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As chiral auxiliaries and key synthons in pharmaceutical development, a thorough understanding of their fragmentation patterns is crucial for their rapid identification and structural characterization.[1] This document moves beyond a simple listing of fragments to explain the causal relationships between molecular structure, substituent bulk, and the resulting mass spectra, offering researchers a predictive framework for analyzing this important class of molecules.

The Foundational Fragmentation of the Phenylglycinol Core

Phenylglycinol, a simple β-amino alcohol, establishes the fundamental fragmentation pathways that are modulated by the introduction of bulky substituents. Under positive-ion ESI, the molecule is readily protonated, typically at the more basic amino group. Collision-induced dissociation (CID) of the protonated molecule, [M+H]⁺, initiates a series of characteristic fragmentation reactions.

The primary fragmentation routes for the core phenylglycinol structure (C₈H₁₁NO, MW: 137.18) are dictated by the lability of the C-C bond alpha to the phenyl ring and the bonds adjacent to the amino and hydroxyl groups.[2][3]

  • α-Cleavage (C-C Bond Cleavage): The bond between the chiral carbon bearing the amino group and the carbon bearing the hydroxyl group is prone to cleavage. This is a dominant pathway for many amino alcohols.[3][4] For phenylglycinol, this would lead to the formation of a resonance-stabilized benzylic amine fragment.

  • Benzylic Cleavage: The bond between the phenyl ring and the chiral center can cleave, although this is often less favored than α-cleavage in the presence of heteroatoms.

  • Neutral Losses: The loss of small, stable neutral molecules is a common fragmentation pathway. For phenylglycinol, the most expected neutral losses are water (H₂O) from the hydroxyl group and ammonia (NH₃) from the amino group.[2][4][5]

The electron ionization (EI) mass spectrum of (R)-(-)-2-phenylglycinol provides a foundational, albeit higher-energy, view of its fragmentation, showing characteristic ions that can help inform the interpretation of softer ESI-MS/MS data.[6]

Comparative Fragmentation Analysis: The Influence of Bulky N-Substituents

The introduction of bulky protecting groups on the nitrogen atom significantly alters the fragmentation landscape. Here, we compare the expected fragmentation pathways of two common derivatives: N-Boc-phenylglycinol and N-trityl-phenylglycinol.

N-Boc-Phenylglycinol: A Story of Carbonyl-Driven Fragmentation

The tert-butyloxycarbonyl (Boc) group is widely used in synthesis and introduces a carbamate functionality. This group has very predictable and characteristic fragmentation patterns.

Upon CID, the protonated N-Boc-phenylglycinol will readily lose the entire Boc group through multiple pathways:

  • Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group is the loss of isobutylene, leaving a carbamic acid which can then readily decarboxylate.

  • Loss of tert-butanol (74 Da): Another possibility is the loss of tert-butanol.

  • Loss of the entire Boc group (100 Da): This can occur as a neutral loss of C₅H₈O₂ or through sequential losses.

The resulting ion, corresponding to protonated phenylglycinol, will then follow the fragmentation pathways outlined in the previous section.

N-Trityl-Phenylglycinol: The Dominance of a Stable Cation

The triphenylmethyl (trityl) group is a very bulky protecting group. Its fragmentation is dominated by the formation of the highly stable trityl cation (Ph₃C⁺) at m/z 243.

For N-trityl-phenylglycinol, the primary fragmentation pathway upon CID will be the cleavage of the C-N bond to generate the trityl cation. This ion is resonance-stabilized across the three phenyl rings and will likely be the base peak in the spectrum. The remaining phenylglycinol portion may be observed as a radical cation or may not be detected depending on its stability.

The following table summarizes the expected key fragments for these derivatives:

DerivativePrecursor Ion [M+H]⁺Key Fragment Ions (m/z)Characteristic Neutral LossesPredicted Base Peak (m/z)
Phenylglycinol 138.09120, 107, 91, 77H₂O (18), NH₃ (17)107 or 91
N-Boc-Phenylglycinol 238.15182, 138, 120, 107, 91C₄H₈ (56), C₅H₈O₂ (100)182 or 138
N-Trityl-Phenylglycinol 380.20243, 138, 120, 107C₁₉H₁₅ (243)243

Visualizing Fragmentation Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed fragmentation pathways.

Fragmentation of the Phenylglycinol Core

G M_H_138 [Phenylglycinol+H]⁺ m/z 138 Frag_120 [M+H-H₂O]⁺ m/z 120 M_H_138->Frag_120 - H₂O Frag_107 [C₇H₇O]⁺ m/z 107 M_H_138->Frag_107 - CH₂NH₂ Frag_91 [C₇H₇]⁺ (Tropylium) m/z 91 Frag_107->Frag_91 - O

Caption: Proposed fragmentation of protonated phenylglycinol.

Comparative Fragmentation of Bulky Derivatives

G cluster_0 N-Boc-Phenylglycinol cluster_1 N-Trityl-Phenylglycinol Boc_MH_238 [N-Boc-Phenylglycinol+H]⁺ m/z 238 Boc_Frag_182 [M+H-C₄H₈]⁺ m/z 182 Boc_MH_238->Boc_Frag_182 - C₄H₈ (56) Boc_Frag_138 [Phenylglycinol+H]⁺ m/z 138 Boc_Frag_182->Boc_Frag_138 - CO₂ (44) Boc_Frag_120 [M+H-H₂O]⁺ m/z 120 Boc_Frag_138->Boc_Frag_120 - H₂O (18) Trityl_MH_380 [N-Trityl-Phenylglycinol+H]⁺ m/z 380 Trityl_Frag_243 [Trityl]⁺ m/z 243 Trityl_MH_380->Trityl_Frag_243 - Phenylglycinol Trityl_Radical Phenylglycinol radical Trityl_MH_380->Trityl_Radical

Caption: Comparative fragmentation of N-Boc and N-Trityl derivatives.

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following is a generalized protocol for the analysis of bulky phenylglycinol derivatives using a quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with liquid chromatography (LC).

4.1. Sample Preparation

  • Prepare stock solutions of the phenylglycinol derivatives at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solutions to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

4.2. LC-MS/MS Parameters

  • LC System: A standard reverse-phase HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A generic gradient starting from 5-10% B, ramping to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A Q-TOF instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • MS Scan Range: m/z 50-1000.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) is recommended. Select the top 3-5 most intense ions from the full MS scan for fragmentation.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is advisable to capture a wide range of fragment ions. For specific precursor ions, the collision energy should be optimized.[7]

Conclusion

The fragmentation of bulky phenylglycinol derivatives in ESI-MS/MS is a predictable process governed by the foundational fragmentation of the phenylglycinol core and the characteristic fragmentation of the bulky substituent. While the core structure tends to fragment via α-cleavage and neutral losses of water and ammonia, bulky groups like Boc and trityl introduce their own dominant fragmentation pathways. The Boc group is characterized by losses of isobutylene and the entire protecting group, while the trityl group's fragmentation is dominated by the formation of the highly stable trityl cation. This comparative guide provides a framework for researchers to anticipate and interpret the mass spectra of these and similar compounds, facilitating their structural elucidation in complex matrices.

References

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol

Topic: Personal protective equipment for handling (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Content Type: Technical Safety & Operational Guide[1][2][3] [2] Executive Summary & Chemical Context (R)-2-amino-2-(3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol Content Type: Technical Safety & Operational Guide[1][2][3]

[2]

Executive Summary & Chemical Context

(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol (CAS: 1212938-91-4 / 1213667-87-8) is a high-value chiral amino alcohol, frequently employed as a chiral auxiliary or ligand precursor in asymmetric synthesis.[1][2]

While often treated as a generic organic solid, its specific structural motifs present a unique dual-hazard profile that standard lab protocols may underestimate:

  • The Amine Functionality: A primary amine adjacent to an alcohol creates a chelating motif that can be caustic to mucous membranes, leading to Serious Eye Damage (Category 1) .

  • The 3,5-Di-tert-butylphenyl Moiety: This highly lipophilic group significantly increases the compound's ability to permeate the stratum corneum (outer skin layer) and pass through standard glove materials faster than simple amino alcohols.[1][2]

Core Directive: Do not treat this merely as an "irritant." Treat it as a lipophilic caustic agent .

Hazard Identification & Risk Assessment

The following hazard classification is derived from structural analysis and available safety data (GHS Standards).

Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Eye Damage Cat. 1 H318 Causes serious eye damage. Basic amine functionality can cause rapid saponification of corneal lipids, leading to permanent opacity.
Skin Irritation Cat. 2H315Causes skin irritation.[2][4]Lipophilic nature allows deep penetration; amine causes cellular necrosis.[2]
STOT-SE Cat. 3H335May cause respiratory irritation.[2][3][4][5]Fine dust inhalation irritates the upper respiratory tract.

The PPE Matrix: A Tiered Approach

Safety is not one-size-fits-all.[1][2] Use this matrix to select the appropriate protection based on your operational scale.

Tier 1: Analytical Scale (< 100 mg)

For weighing standards, TLC spotting, and small-scale screenings.[1][2]

  • Eyes: Chemical Splash Goggles (Indirect Vented).[2] Note: Safety glasses are insufficient due to the risk of airborne dust entering the eye.

  • Hands: Single Nitrile Exam Gloves (min.[2] 0.11 mm thickness).[2]

  • Respiratory: Fume hood sash at proper working height.[2]

  • Body: Standard cotton lab coat.

Tier 2: Preparative Scale (> 100 mg to 10 g)

For reaction setup, workup, and column chromatography.[2]

  • Eyes: Chemical Splash Goggles + Face Shield (if handling solutions under pressure).[2]

  • Hands: Double Gloving Protocol (See Section 4).[2]

  • Respiratory: Fume hood required.[2] If working outside a hood (e.g., balance maintenance), use a half-mask respirator with P100/OV cartridges.[2]

  • Body: Fire-resistant (Nomex/Cotton blend) lab coat; closed-toe leather/chemical-resistant shoes.[1][2]

Tier 3: Process Scale (> 10 g)

For pilot plant operations or large batch recrystallization.[1][2]

  • Consult HSE Officer: Requires specific SOPs, potentially Tyvek sleeves or aprons to prevent dust accumulation on clothing.

Operational Protocols & Methodologies

Protocol A: The "Self-Validating" Double Glove System

Due to the lipophilicity of the di-tert-butyl group, standard nitrile breakthrough times may be reduced.[1][2]

  • Inner Layer: Brightly colored nitrile (e.g., orange or purple).[2]

  • Outer Layer: Standard blue/white nitrile or polychloroprene (Neoprene).[2]

  • Validation: If the inner glove color becomes visible through a tear or degradation of the outer glove, immediately halt work, wash hands, and replace both pairs.

  • Change Frequency: Replace outer gloves every 60 minutes of active handling or immediately upon splash contact.[2]

Protocol B: Safe Weighing of Static-Prone Solids

This solid is often fluffy and prone to static charge, increasing the risk of aerosolization and inhalation.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.[2]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[2]

  • Transfer: Do not dump powder. Use a gentle tapping motion to dispense.[2]

  • Cleanup: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.[2]

Workflow Visualization

Decision Logic for PPE Selection

This workflow guides the researcher through the decision-making process to ensure adequate protection without over-encumbering the operator.[2]

PPE_Decision_Tree Start START: Handling (R)-2-amino-2- (3,5-di-tert-butylphenyl)ethan-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty_Solid Quantity? Solid->Qty_Solid Risk_Sol Solvent Type? Solution->Risk_Sol Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Tier1 TIER 1 PROTECTION - Goggles - Single Nitrile Gloves - Fume Hood Small_Solid->Tier1 Tier2 TIER 2 PROTECTION - Goggles + Face Shield (Optional) - Double Gloves (Nitrile) - P100 Respirator (if outside hood) Large_Solid->Tier2 Volatile Volatile/Penetrating (DCM, THF) Risk_Sol->Volatile Benign Non-Volatile (Water, Oil) Risk_Sol->Benign Volatile->Tier2 Benign->Tier1 Tier3 TIER 3 PROTECTION - Full Face Respirator or PAPR - Chem-Resistant Sleeves - Double Gloves (Laminate/Nitrile) Tier2->Tier3 If > 10g or High Dust Gen.

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.[1][2]

Emergency Spill Response Workflow

A logical flow for managing spills, emphasizing the difference between solid and solution spills.

Spill_Response Spill SPILL DETECTED Assess Assess Volume & State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Assess->Liquid_Spill Action_Solid 1. Dampen with inert solvent (Heptane) 2. Scoop to avoid dust 3. Wipe with 1M HCl (neutralize) Solid_Spill->Action_Solid Action_Liquid 1. Cover with Absorbent pads 2. Neutralize with weak acid 3. Collect in sealed bag Liquid_Spill->Action_Liquid Disposal Dispose as Hazardous Organic Waste (Amine) Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Step-by-step workflow for containing and cleaning spills of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol.

Disposal & Waste Management

Proper disposal is the final step of the safety lifecycle.

  • Waste Categorization: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[2]

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic degradation.[2]

  • Labeling: Must be labeled with "Irritant" and "Basic/Amine" hazard tags.[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste stream is acidic (during neutralization).[2]

References

  • Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. Retrieved from

  • PubChem. (2024).[2][6] Compound Summary: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.[1][2][6] National Library of Medicine. Retrieved from [1]

  • BLD Pharm. (2024).[2] Product Safety Information: (R)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.[1][2] Retrieved from [1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

Sources

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